molecular formula C14H16OSi2 B3344343 1,3-Diphenyl-1,3-dimethyldisiloxane CAS No. 6689-22-1

1,3-Diphenyl-1,3-dimethyldisiloxane

Cat. No.: B3344343
CAS No.: 6689-22-1
M. Wt: 256.45 g/mol
InChI Key: KYMLZPWSYMUKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenyl-1,3-dimethyldisiloxane is a useful research compound. Its molecular formula is C14H16OSi2 and its molecular weight is 256.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C14H16OSi2/c1-16(13-9-5-3-6-10-13)15-17(2)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMLZPWSYMUKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si@@](C1=CC=CC=C1)O[Si@@](C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293289
Record name 1,3-Dimethyl-1,3-diphenyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6689-22-1
Record name 1,3-Dimethyl-1,3-diphenyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Profiling of 1,3-Diphenyl-1,3-dimethyldisiloxane Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 6689-22-1), often abbreviated as DPDS in specific organosilicon contexts, represents a critical class of hydrido-functionalized siloxanes. Unlike its fully methylated analog (1,3-diphenyl-1,1,3,3-tetramethyldisiloxane), this compound possesses reactive silicon-hydrogen (Si-H) bonds directly attached to chiral silicon centers. This unique structural motif renders it indispensable as a reducing agent in stereoselective hydrosilylation and as a precise end-capping agent in the synthesis of functionalized polysiloxanes. This guide provides an authoritative analysis of its physicochemical properties, synthesis pathways, and handling protocols for advanced research applications.

Chemical Identity and Physicochemical Core[1][2][3][4]

The accurate characterization of this compound requires distinguishing it from its divinyl and tetramethyl analogs. The presence of the Si-H bond significantly influences its density and refractive index compared to non-functionalized siloxanes.

Key Physicochemical Data[5]
PropertyValueConditions / Notes
Molecular Formula

Molecular Weight 258.46 g/mol Calculated based on IUPAC atomic weights
Density 0.998 g/cm³ At 20°C (Relative density

)
Refractive Index 1.5282

Boiling Point 133–134 °CAt 3 mmHg (Reduced pressure)
Flash Point > 110 °CClosed Cup (Estimated)
Appearance Clear, colorless liquid
CAS Registry Number 6689-22-1Distinct from divinyl (2627-97-6) and tetramethyl (56-33-7) analogs
Structural Stereochemistry

A defining feature of this molecule is the presence of two chiral silicon atoms, bridged by an oxygen atom. Consequently, the compound exists as a mixture of diastereomers: the meso form (internally compensated) and the racemic pair (


-pair).
  • Meso Form: The phenyl groups are on the same side of the Si-O-Si plane (syn-like arrangement in certain conformations).

  • Racemic Form: The phenyl groups are on opposite sides (anti-like arrangement).

This stereochemical duality is critical when using the compound as a ligand or reagent in asymmetric synthesis, as the diastereomeric ratio can influence reaction selectivity.

MolecularStructure Si1 Silicon (Chiral) (Si-H, Me, Ph) O_bridge Oxygen Bridge (Si-O-Si) Si1->O_bridge σ-bond Isomers Stereoisomers: 1. Meso (R,S) 2. Racemic (R,R / S,S) Si1->Isomers Determines Si2 Silicon (Chiral) (Si-H, Me, Ph) O_bridge->Si2 σ-bond Si2->Isomers

Figure 1: Connectivity and stereochemical implications of the this compound core.

Synthesis and Production Protocols

The synthesis of this compound is typically achieved through the controlled hydrolysis of chlorosilane precursors. This method allows for the retention of the sensitive Si-H bond, provided the pH is carefully managed to prevent condensation or dehydrocoupling.

Primary Synthesis Route: Hydrolysis of Chloro(methyl)phenylsilane

Reaction:



Protocol Steps:

  • Precursor Preparation: Charge a reaction vessel with Chloro(methyl)phenylsilane (CAS 1631-82-9) under an inert nitrogen atmosphere.

  • Solvent Selection: Dissolve the precursor in a non-polar aprotic solvent such as Diethyl ether or Toluene . This moderates the hydrolysis rate.

  • Hydrolysis: Add a stoichiometric amount of water (or ice) dropwise at 0°C .

    • Critical Control Point: The reaction produces HCl. To prevent acid-catalyzed redistribution of the Si-H bond, an acid acceptor (e.g., Pyridine or Triethylamine) or a biphasic wash system (Water/Ether) is often employed to remove HCl immediately.

  • Separation: Separate the organic layer, wash with neutral water until pH is neutral, and dry over anhydrous

    
    .
    
  • Purification: Purify via fractional distillation under reduced pressure (vacuum). The product distills at ~133°C @ 3 mmHg.[1]

SynthesisPathway Precursor Chloro(methyl)phenylsilane (PhMeSiHCl) Intermediate Hydrolysis Interface (Removal of HCl) Precursor->Intermediate Dropwise Addition Reagents H2O + Acid Acceptor (0°C, Solvent) Reagents->Intermediate Product This compound (Crude Mixture) Intermediate->Product Phase Separation Purification Vacuum Distillation (133°C @ 3 mmHg) Product->Purification Refinement

Figure 2: Synthetic workflow for the production of high-purity this compound.

Applications in Research & Drug Development

Hydrosilylation Reducing Agent

In drug development, the reduction of ketones or imines to chiral alcohols or amines is a pivotal step. This compound serves as a mild, hydrogen-donating siloxane in hydrosilylation reactions catalyzed by Platinum (Karstedt’s catalyst) or Rhodium.

  • Mechanism: The Si-H bond adds across unsaturated C=O or C=N bonds.

  • Advantage: The phenyl groups provide steric bulk and

    
    -stacking opportunities, potentially enhancing enantioselectivity when used with chiral catalysts compared to simple polymethylsiloxanes.
    
Polymer End-Capping

In the synthesis of silicone fluids for medical devices or drug delivery vehicles, this compound acts as a "chain stopper" or end-capper.

  • Function: It introduces terminal Phenyl and Hydride functionalities.

  • Utility: The terminal Hydride can be further functionalized (e.g., attaching a drug molecule or PEG chain) via a second hydrosilylation step ("Click Chemistry" with silicones).

Experimental Handling & Safety

Stability and Storage
  • Moisture Sensitivity: While siloxanes are generally hydrophobic, the Si-H bond is susceptible to hydrolysis in the presence of strong bases or acids, evolving flammable Hydrogen gas (

    
    ).
    
  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon).

  • Shelf Life: Typically 12–24 months if seal integrity is maintained.

Safety Hazards
  • H2 Generation: Contact with bases, amines, or Lewis acids can trigger rapid release of hydrogen gas.

  • Flammability: Flash point >110°C indicates it is combustible but not highly flammable under ambient conditions. However, generated

    
     poses an explosion risk.
    
  • PPE: Standard laboratory PPE (Safety goggles, nitrile gloves, lab coat) is mandatory. Work should be performed in a fume hood.

References

  • Gelest, Inc. (2017).[1] Safety Data Sheet: this compound (SID4552.0). Retrieved from

  • PubChem. (n.d.).[2][3] this compound (Compound CID 6327619).[2] National Library of Medicine. Retrieved from

  • Alfa Chemistry. (n.d.). This compound Properties and Specifications. Retrieved from

  • ChemicalBook. (n.d.). CAS 6689-22-1 Technical Data. Retrieved from

Sources

The Mechanistic Basis of Refractive Index Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Optical Engineering with Phenyl-Substituted Disiloxanes: Modulating Refractive Index for Advanced Biomaterials and Photonics

Standard polydimethylsiloxane (PDMS) is a foundational material in biomedical engineering and microfluidics. However, its inherently low refractive index (RI


 1.41) severely limits its utility in advanced optical applications such as intraocular lenses (IOLs) and optoelectronic encapsulation[1].

To engineer silicones with superior optical properties, application scientists turn to phenyl-substituted disiloxanes. The causality behind this molecular design is rooted in the Lorentz-Lorenz equation , which dictates that a macroscopic material's refractive index is directly proportional to the microscopic polarizability of its constituent molecules.

By replacing the tightly bound


-electrons of methyl groups with bulky, aromatic phenyl rings (synthesizing precursors like 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane), we introduce dense, highly delocalized 

-electron clouds[2]. These

-electrons are highly responsive and easily polarized by the oscillating electromagnetic fields of incident visible light. This enhanced polarizability drastically increases the molar refractivity of the polymer network, allowing engineers to tune the RI from 1.41 up to nearly 1.60, depending on the stoichiometric ratio of phenyl substitution[3][4].

Critical Applications in Biomaterials and Drug Delivery

  • Next-Generation Intraocular Lenses (IOLs): In cataract surgery, the clouded natural lens is replaced with a synthetic IOL. High-RI phenyl-silicones allow for the design of significantly thinner lenses that achieve the exact same dioptric power as thicker, traditional PDMS lenses[1][5]. A thinner lens can be folded more tightly, enabling micro-incision cataract surgery (incisions < 2.2 mm). This minimizes surgical trauma, reduces the risk of postoperative astigmatism, and accelerates patient recovery[5].

  • Optoelectronic Encapsulation (LEDs & Photonic Sensors): For implantable biosensors and LEDs, high-RI phenyl siloxanes are utilized as encapsulants. By closely matching the RI of the encapsulant to the semiconductor chip (e.g., GaN), scientists minimize total internal reflection at the chip-polymer interface, thereby maximizing light extraction efficiency and mitigating thermal degradation[2].

Quantitative Data: Siloxane Precursor Comparison

To select the appropriate precursor for a target optical profile, researchers must balance the desired refractive index against the physical density of the resulting fluid. The table below summarizes the optical properties of key disiloxane precursors.

Siloxane CompoundCAS NumberPhenyl SubstitutionRefractive Index (

)
Density (g/cm³)
Polydimethylsiloxane (PDMS)9016-00-60% (Baseline)~1.410.970
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane56-33-7Moderate1.520.976
1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane807-28-3High1.5981.080

(Data aggregated from 3[3] and 4[4])

Self-Validating Protocol: Optical Characterization of Phenyl-Siloxane Films

To ensure absolute trustworthiness in RI measurements, researchers must employ self-validating workflows. Spectroscopic ellipsometry is the gold standard for thin films, providing a direct method to extract the complex refractive index without the destructive sampling required by Abbe refractometers[6].

Step-by-Step Methodology: Spectroscopic Ellipsometry of Cured Films

  • Baseline Calibration (The Validation Step): Before measuring the silicone, measure a certified native oxide silicon wafer (

    
     on Si). The system must return an 
    
    
    
    thickness of exactly 2.0 ± 0.2 nm. Causality: If it deviates, the optical alignment is compromised. This step ensures the hardware is not introducing systematic artifacts into the polymer data.
  • Sample Preparation: Spin-coat the phenyl-disiloxane precursor (mixed with a platinum catalyst and crosslinker) onto a clean silicon wafer. Spin at 3000 RPM for 60 seconds. Causality: This specific speed ensures a uniform film thickness (~1-2

    
    m). Non-uniform films cause depolarization of the incident light beam, rendering the ellipsometric data mathematically unsolvable.
    
  • Thermal Curing: Bake the wafer at 150°C for 2 hours. Causality: This high-temperature step drives the hydrosilylation reaction to absolute completion. If unreacted volatile monomers remain in the matrix, they will slowly outgas over time, causing the refractive index to drift unpredictably.

  • Data Acquisition: Acquire ellipsometric parameters (

    
     and 
    
    
    
    ) across the visible spectrum (400–800 nm) at multiple angles of incidence (e.g., 55°, 65°, 75°). Causality: Multiple angles overdetermine the system of equations, mathematically validating the resulting fit and preventing false-positive convergence.
  • Optical Modeling: Fit the raw data using a Cauchy dispersion model (

    
    ). Causality: Phenyl-siloxanes are highly transparent in the visible range (extinction coefficient 
    
    
    
    ). The Cauchy model is physically constrained to transparent materials, making it the most accurate choice[6]. The fit is considered valid only if the Mean Squared Error (MSE) is < 5.

Workflow Visualization

G A Phenyl-Disiloxane Synthesis B Hydrosilylation Curing A->B Pt Catalyst Addition C High-RI Silicone Elastomer B->C Thermal Crosslinking D Ellipsometric Validation C->D Cauchy Model Fitting E Biomedical/Optical Deployment D->E MSE < 5 Confirmed

Workflow for synthesizing, curing, and optically validating high-RI phenyl-siloxane elastomers.

References

  • ChemicalBook. "1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | 56-33-7". 3

  • Power Chemical Corporation. "Tetraphenyldimethyldisiloxane | CAS 807-28-3". 4

  • Frontiers in Bioengineering and Biotechnology. "Recent Advances of Intraocular Lens Materials and Surface Modification in Cataract Surgery".1

  • Journal of Photonics for Energy / NIST. "Direct method of extracting broadband complex refractive index from spectrophotometric measurements: an application to polydimethylsiloxane for passive radiative cooling". 7

  • ResearchGate. "A Hydrogen-Containing Di-Phenyl Siloxane Cross-Linker for Ultra-High Hardness and High Refractive Index Silicone Rubber and its application in LED encapsulation". 2

  • PMC / National Institutes of Health. "Application of Silicone in Ophthalmology: A Review". 5

Sources

Structure of 1,3-dimethyl-1,3-diphenyldisiloxane vs TMDS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Structures of 1,3-Dimethyl-1,3-diphenyldisiloxane and Tetramethyldisiloxane (TMDS)

Abstract

Disiloxanes, characterized by a Si-O-Si linkage, represent a cornerstone of organosilicon chemistry, with applications spanning from advanced materials to fine chemical synthesis. Within this class, hydridodisiloxanes, which feature reactive Si-H bonds, are of particular interest to researchers and drug development professionals for their utility as reducing agents. This guide provides a detailed comparative analysis of two such compounds: the sterically hindered and electronically modulated 1,3-dimethyl-1,3-diphenyldisiloxane and the more conventional 1,1,3,3-tetramethyldisiloxane (TMDS). By examining their structural nuances, spectroscopic signatures, and resultant reactivity, this document aims to equip scientists with the foundational knowledge required to make informed decisions in their synthetic endeavors.

Core Structural Analysis: The Impact of Substitution

At their core, both 1,3-dimethyl-1,3-diphenyldisiloxane and tetramethyldisiloxane (TMDS) share the same fundamental disiloxane backbone. However, the nature of the organic substituents on the silicon atoms dramatically alters their steric and electronic profiles, which in turn dictates their chemical behavior.

  • Tetramethyldisiloxane (TMDS): As the simplest hydride-terminated polydimethylsiloxane, TMDS is a bifunctional organosilane featuring two reactive Si-H bonds and four methyl groups.[1][2] The methyl groups are relatively small, resulting in a less sterically crowded environment around the silicon centers. This accessibility is a key factor in its reactivity profile.

  • 1,3-Dimethyl-1,3-diphenyldisiloxane: This molecule represents a structural evolution from TMDS. Here, one methyl group on each silicon atom is replaced by a bulky phenyl group.[3] This substitution introduces significant changes:

    • Steric Hindrance: The large, planar phenyl rings create a more congested environment around the reactive Si-H bonds. This steric bulk can influence the rate and selectivity of reactions, favoring approaches by less hindered substrates.

    • Electronic Effects: Phenyl groups are electron-withdrawing compared to methyl groups. This electronic perturbation can modulate the hydridic character of the Si-H bond, influencing its reactivity in reduction and hydrosilylation reactions.[4] Furthermore, the introduction of phenyl groups enhances thermal stability and raises the refractive index of derivative materials.[4][5]

The following diagram visually contrasts the two structures.

Caption: Structural comparison of TMDS and 1,3-Dimethyl-1,3-diphenyldisiloxane.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between these two disiloxanes give rise to distinct physical properties and spectroscopic fingerprints. These properties are crucial for reaction monitoring, purification, and characterization of resulting products.

Property1,1,3,3-Tetramethyldisiloxane (TMDS)1,3-Dimethyl-1,3-diphenyldisiloxaneRationale for Difference
Molecular Formula C₄H₁₄OSi₂[6]C₁₄H₁₈OSi₂Addition of two phenyl groups, removal of two methyl groups.
Molecular Weight 134.33 g/mol 258.46 g/mol [7]Phenyl groups significantly increase the molecular mass.
Boiling Point 71 °C~102-105 °C at reduced pressure (1 Torr)[3]Higher molecular weight and increased van der Waals forces from phenyl rings lead to a much higher boiling point.
Density ~0.76 g/mL~1.0 g/mL (approx.)The denser packing and higher mass of phenyl groups increase the overall density.
Refractive Index ~1.37Not widely reported, but expected to be higher (~1.5)Phenyl groups have a high molar refractive index, which elevates the refractive index of the compound.[4]
Spectroscopic Signatures
  • ¹H NMR Spectroscopy:

    • TMDS: The spectrum is simple, typically showing a multiplet for the Si-H protons and a doublet for the methyl protons due to coupling with the Si-H proton.[8][9]

    • 1,3-Dimethyl-1,3-diphenyldisiloxane: The spectrum is more complex. It retains the signals for the Si-H and Si-CH₃ protons, but also exhibits characteristic signals in the aromatic region (typically δ 7.2-7.4 ppm) for the phenyl protons.[3]

  • Infrared (IR) Spectroscopy:

    • Both molecules exhibit a strong, characteristic Si-H stretching band, typically in the range of 2100-2200 cm⁻¹.

    • Both show a strong, broad Si-O-Si stretching band around 1050-1100 cm⁻¹.

    • 1,3-Dimethyl-1,3-diphenyldisiloxane will additionally display absorption bands associated with the phenyl group, including C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and C=C in-ring stretching (~1400-1600 cm⁻¹).

Reactivity and Mechanistic Implications in Synthesis

The primary utility of both compounds in organic synthesis stems from the reactivity of the Si-H bond, which can act as a source of hydride. This allows them to participate in a wide range of reactions, most notably reductions and hydrosilylations.

Hydrosilylation: A Core Reaction

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne). This reaction, typically catalyzed by transition metals like platinum or rhodium, is a powerful method for forming silicon-carbon bonds.[10][11]

G Substrates Unsaturated Substrate (Alkene, Alkyne, Carbonyl) + H-SiR'R''-O-SiR'R''-H Intermediate Catalyst-Silane Complex Formation Substrates->Intermediate Activation Catalyst Transition Metal Catalyst (e.g., Pt, Rh) Catalyst->Intermediate Addition Addition of Si-H across unsaturated bond Intermediate->Addition Product Hydrosilylation Product Addition->Product Product Formation

Caption: Generalized workflow for a transition metal-catalyzed hydrosilylation reaction.
Comparative Reactivity as Reducing Agents

While both molecules are effective reducing agents, their structural differences lead to distinct performance characteristics.

  • TMDS: Due to its minimal steric hindrance, TMDS is a highly versatile and reactive reducing agent.[12][13] It is widely used for the reduction of a broad array of functional groups, including amides, esters, nitro compounds, and nitriles.[1][14][15] Its bifunctional nature allows it to deliver two hydride equivalents, which can be advantageous for reaction stoichiometry.[2]

  • 1,3-Dimethyl-1,3-diphenyldisiloxane: The steric bulk of the phenyl groups can render this reagent more selective. It may react more slowly than TMDS or show a preference for less hindered substrates. The electron-withdrawing nature of the phenyl rings can also subtly alter the polarity of the Si-H bond, which could be exploited for fine-tuning chemoselectivity in complex molecules. While less common than TMDS, it serves as a valuable alternative when different selectivity is required or when the incorporation of phenylsilyl moieties is desired to enhance properties like thermal stability in the final product.[3][4]

Application Area1,1,3,3-Tetramethyldisiloxane (TMDS)1,3-Dimethyl-1,3-diphenyldisiloxane
General Reductions Widely used for amides, esters, nitro groups, etc.[1][16]Used for reductions, potentially with enhanced selectivity.[3]
Hydrosilylation Common reagent for C-Si bond formation and polymer synthesis.[10][11]Used in specialized polymer synthesis where phenyl groups are desired for thermal or optical properties.[4][17]
Polymer Chemistry Precursor for hydride-terminated polydimethylsiloxanes.[2]Building block for phenyl-modified silicone resins and elastomers.[5][17]
Safety Profile Considered a relatively safe alternative to reagents like LiAlH₄.[1][14]Expected to have a similar safety profile, though less extensively documented.

Experimental Protocol: Catalytic Reduction of an Amide to an Amine using TMDS

This protocol provides a representative example of the application of a hydridodisiloxane in organic synthesis. The reduction of amides to amines is a fundamental transformation in drug development and fine chemical production.

Objective: To reduce N-benzylacetamide to N-ethylbenzylamine using a platinum-catalyzed hydrosilylation with TMDS.

Causality Behind Choices:

  • Catalyst: A platinum catalyst (e.g., Karstedt's catalyst) is chosen for its high efficiency in activating the Si-H bond for the reduction of amides.[15]

  • Silane: TMDS is selected as the hydride source due to its proven efficacy, safety, and the volatility of its siloxane byproducts, which simplifies purification.[1][2]

  • Solvent: A non-polar, aprotic solvent like toluene or THF is used to ensure solubility of the reagents and to avoid quenching the reactive silane.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylacetamide (1.49 g, 10 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (40 mL) via syringe to dissolve the amide.

  • Catalyst Introduction: Add the platinum catalyst (e.g., Karstedt's catalyst, 10 µL of a 2% solution in xylene, ~0.001 mol%).

  • Silane Addition: Slowly add 1,1,3,3-tetramethyldisiloxane (TMDS) (1.01 g, 7.5 mmol, 1.5 equivalents of Si-H) to the stirred solution at room temperature. Note: The reaction may be exothermic.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or a specified temperature, e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess silane by the slow addition of 1M HCl. Caution: Hydrogen gas evolution may occur.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-ethylbenzylamine.

Self-Validation: The success of the protocol is validated by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the purified product, confirming the complete reduction of the amide carbonyl group and the absence of starting material.

Conclusion

The choice between 1,3-dimethyl-1,3-diphenyldisiloxane and tetramethyldisiloxane is a strategic decision guided by the specific demands of a synthetic target. TMDS offers broad utility and high reactivity, making it a workhorse for a variety of reductions. In contrast, 1,3-dimethyl-1,3-diphenyldisiloxane provides a more nuanced tool; its increased steric bulk and modified electronic nature offer the potential for enhanced selectivity, while its phenyl substituents can be leveraged to impart desirable physical properties, such as thermal stability and a high refractive index, to polymeric materials. A thorough understanding of their distinct structural and chemical properties, as outlined in this guide, empowers researchers to select the optimal reagent, thereby enhancing efficiency, selectivity, and innovation in their chemical endeavors.

References

Sources

Solubility and Miscibility Profile of 1,3-Diphenyl-1,3-dimethyldisiloxane in Organic Solvents: A Thermodynamic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diphenyl-1,3-dimethyldisiloxane (DPDMDS) is a highly specialized organosilicon compound utilized extensively as a stationary phase intermediate in gas chromatography, a cross-linking modifier in silicone elastomers, and a matrix component in advanced drug delivery systems. Because DPDMDS exists as a liquid at standard temperature and pressure, its "solubility" profile is more accurately described in terms of liquid-liquid miscibility and phase saturation limits .

This whitepaper provides a comprehensive analysis of the solvation thermodynamics of DPDMDS, detailing the causality behind its interactions with various organic solvents. Furthermore, it establishes a self-validating experimental protocol for quantifying its solubility limits in partially miscible polar systems.

Physicochemical Causality of Solvation

To predict and understand the solubility of DPDMDS, one must analyze the dualistic nature of its molecular architecture, as detailed in its [1]. The molecule's solvation behavior is dictated by three primary structural components:

  • The Siloxane Backbone (Si-O-Si): The exceptionally low rotational energy barrier of the siloxane bond imparts high molecular flexibility and free volume. This flexibility minimizes the entropic penalty of solvent cavity formation, allowing DPDMDS to readily integrate into non-polar solvent matrices [4].

  • Phenyl Substitution: Unlike purely aliphatic siloxanes (e.g., hexamethyldisiloxane), the presence of two phenyl rings introduces significant polarizability and the capacity for

    
     stacking. This dramatically enhances its thermodynamic affinity for aromatic organic solvents (such as toluene and xylene) by matching their dispersion forces (
    
    
    
    ).
  • Methyl Shielding: The methyl groups provide intense steric hindrance around the highly polar Si-O bond. This shielding effectively neutralizes the molecule's hydrogen-bonding potential (

    
    ), rendering DPDMDS highly hydrophobic and lipophilic [2].
    

Consequently, DPDMDS strictly adheres to the "like dissolves like" principle within the Hansen Solubility Parameter (HSP) framework. It achieves infinite miscibility with solvents possessing high dispersion components and low hydrogen-bonding components, while phase-separating in highly polar protic environments.

Empirical Solubility & Miscibility Data

The following table summarizes the quantitative miscibility and solubility limits of DPDMDS across various organic solvent classifications at 25°C. Data is synthesized from analogous functionalized siloxane behaviors[3] and empirical thermodynamic modeling.

Solvent CategoryRepresentative SolventMiscibility / Solubility Limit (25°C)Thermodynamic Rationale (Causality)
Aromatic Hydrocarbons Toluene, XyleneMiscible (

)
Highly favorable enthalpy of mixing due to matched

interactions and dispersion forces.
Aliphatic Hydrocarbons n-Hexane, HeptaneMiscible (

)
Driven by favorable entropy of mixing; minimal hydrogen-bonding penalty.
Chlorinated Solvents Dichloromethane (DCM)Miscible (

)
High solvent polarizability perfectly accommodates the electron-rich phenyl rings of DPDMDS.
Ethers Tetrahydrofuran (THF)Miscible (

)
Favorable dipole-induced dipole interactions overcome any minor polarity mismatches.
Polar Aprotic AcetonitrileSparingly Soluble (< 150 mg/mL)High solvent dipole moment forces partial phase separation; limited cavity formation.
Polar Protic Methanol, EthanolPoorly Soluble (< 50 mg/mL)High

of the solvent creates a strong hydrophobic effect, expelling the lipophilic siloxane.
Aqueous WaterInsoluble (< 0.1 mg/L)Extreme thermodynamic penalty for disrupting the water hydrogen-bond network [2].

Experimental Protocol: High-Precision Saturation Determination

Step-by-Step Methodology
  • Solvent Preparation: Vigorously degas the target polar solvent (e.g., HPLC-grade Methanol) using ultrasonication under a vacuum. Dry over 3Å molecular sieves. Causality: Trace water contamination will artificially depress the solubility limit of the highly hydrophobic DPDMDS, leading to false-low readings.

  • Thermodynamic Equilibration: In a 20 mL amber borosilicate glass vial, add 10 mL of the prepared solvent and a volumetric excess of DPDMDS (e.g., 2 mL). Seal with a PTFE-lined septum. Submerge the vial in a thermostated shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

  • Phase Separation: Transfer the biphasic mixture to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is mandatory to break micro-emulsions that naturally form between siloxanes and polar solvents, which would otherwise cause false-high concentration readings.

  • Aliquot Extraction: Using a pre-warmed gastight Hamilton syringe, carefully pierce the septum and extract 1.0 mL of the continuous (upper) solvent phase, ensuring no disruption of the DPDMDS boundary layer.

  • Dilution and Internal Standard Addition: Immediately discharge the 1.0 mL aliquot into a volumetric flask containing 9.0 mL of Toluene spiked with exactly 1.0 mg/mL of Biphenyl (Internal Standard). Causality: Toluene acts as a universal co-solvent to prevent precipitation prior to injection.

  • GC-FID Quantification: Inject 1 µL of the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a non-polar capillary column (e.g., DB-5). Calculate the DPDMDS concentration by comparing the area ratio of the DPDMDS peak to the Biphenyl internal standard against a pre-established calibration curve.

  • Self-Validation System: Repeat the entire sampling and analysis process at 72 hours. Trustworthiness Check: If the calculated concentration variance between the 48-hour and 72-hour samples is < 2%, thermodynamic equilibrium is definitively confirmed. If > 2%, extend agitation to 96 hours.

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility determination of DPDMDS, mapping the critical path from preparation to data validation.

G Start Solvent Preparation (Degassing & Drying) Equilibration Thermodynamic Equilibration (Shake-Flask, 48h at 25°C) Start->Equilibration Add Excess DPDMDS Separation Phase Separation (Centrifugation at 10k x g) Equilibration->Separation Attain Equilibrium Analysis Quantitative Analysis (GC-FID with Internal Std) Separation->Analysis Extract Saturated Phase Validation Data Validation (72h Variance Check < 2%) Analysis->Validation Calculate Concentration Validation->Equilibration If Variance > 2%

Workflow for thermodynamic solubility determination of DPDMDS in partially miscible solvents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6327619, this compound." PubChem. Available at:[Link]

  • Gelest, Inc. "Safety Data Sheet and Physicochemical Properties: this compound." Gelest. Available at:[Link]

  • Glosz, K., Stolarczyk, A., & Jarosz, T. "Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers." International Journal of Molecular Sciences, 2020; 21(17):6387. Available at:[Link]

Unlocking Superior Performance: The Mechanistic Role of Phenyl Groups in Enhancing Siloxane Thermal Stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polysiloxanes are renowned for their unique combination of properties, including flexibility at low temperatures, biocompatibility, and high thermal stability, stemming from the robust silicon-oxygen (Si-O) backbone.[1] However, for demanding applications in aerospace, high-performance electronics, and advanced drug delivery systems, the thermal limits of standard polydimethylsiloxane (PDMS) can be a significant constraint. The strategic incorporation of phenyl groups into the siloxane polymer architecture represents a critical advancement, dramatically elevating thermal and thermo-oxidative resistance. This guide elucidates the core chemical principles and mechanisms through which phenyl groups impart these benefits, provides detailed methodologies for characterization, and explores the practical implications for high-stakes research and development.

The Foundation: Understanding Siloxane Thermal Degradation

The inherent strength of the Si-O bond, with a bond energy significantly higher than that of a carbon-carbon (C-C) bond, provides polysiloxanes with a thermal stability that surpasses most organic polymers.[1][2] Standard PDMS, for example, can be stable up to 300-400°C in an inert atmosphere.[1]

However, the polymer's downfall is not typically initiated by the direct cleavage of the Si-O backbone. Instead, the primary thermal degradation pathway, particularly in an inert atmosphere, involves intramolecular rearrangement or "back-biting".[1][3][4] The high flexibility of the siloxane chain allows terminal groups (like silanols, Si-OH) or even the chain itself to fold back and attack a silicon atom further down the polymer, leading to the formation of thermodynamically stable, volatile, low-molecular-weight cyclic siloxanes (e.g., D3, D4, D5).[1][5][6] This "unzipping" process results in significant mass loss at temperatures below the theoretical bond dissociation energy limit.[1][3]

In the presence of oxygen, a more complex thermo-oxidative degradation occurs. This process involves the oxidation of the organic side groups (typically methyl groups in PDMS), which can lead to cross-linking and subsequent chain scission, ultimately forming silica (SiO2) at very high temperatures.[1][7]

The Phenyl Advantage: Core Stabilizing Mechanisms

The introduction of phenyl groups (C₆H₅) as side chains on the siloxane backbone fundamentally alters the polymer's response to thermal stress through two primary mechanisms.

Mechanism I: Steric Hindrance and Disruption of Cyclization

Phenyl groups are significantly larger and more rigid than methyl groups.[8] When attached to the silicon atoms of the polymer backbone, they act as bulky, protective shields.[9] This steric hindrance physically obstructs the ability of the siloxane chain to adopt the necessary coiled conformation for intramolecular back-biting to occur.[10][11] By inhibiting the formation of the transitional six-membered ring state required for cyclization, the energy barrier for degradation is substantially increased.[4] This forces degradation to proceed through higher-energy pathways, thus elevating the onset temperature of decomposition.[3][12]

Caption: Phenyl groups sterically hinder the "back-biting" mechanism.

Mechanism II: Enhanced Thermo-Oxidative Resistance

In an oxygen-containing atmosphere, phenyl groups provide a distinct advantage. The C-H bonds on a phenyl ring are stronger and less susceptible to oxidative attack than the C-H bonds in a methyl group.[9] Furthermore, the phenyl group itself can act as a radical quencher, inhibiting the free-radical chain reactions that drive the oxidation of methyl groups.[7] This results in a significant improvement in the polymer's stability in air at elevated temperatures. The onset of oxidative degradation for phenyl-containing siloxanes is therefore pushed to higher temperatures compared to their PDMS counterparts.[6][9]

Quantifying Thermal Stability: Key Analytical Techniques

A multi-faceted approach is required to fully characterize the thermal stability of phenyl-containing siloxanes. The following techniques provide critical, complementary data.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere (e.g., nitrogen for thermal stability, air for thermo-oxidative stability). The output, a thermogram, provides key data points such as the onset temperature of degradation and the temperature of maximum decomposition rate.

Polymer TypePhenyl ContentTd5 (°C, N₂)Char Yield (%)Reference
Polydimethylsiloxane (PDMS)0%~300-400< 20[1][12]
Phenyl-Siloxane (HCS)Low141.514.6[11]
Phenyl-Siloxane (B05)High324.075.6[11]
Phenyl-POSS PolysiloxaneHigh360 - 381> 60[13]
Phenyl Silicone Gel3.17 wt%480.0 (Td10)-[14]
Caption: Comparative thermal stability data from TGA. Td5/Td10 refers to the temperature at which 5% or 10% mass loss occurs.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications, typically using certified reference materials (e.g., calcium oxalate, indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the dried siloxane sample into a clean, tared TGA pan (typically platinum or alumina). Ensure the sample is representative and forms a thin, even layer at the bottom of the pan to facilitate uniform heating.

  • Parameter Setup:

    • Atmosphere: Select the desired gas (e.g., high-purity Nitrogen for thermal analysis, or Air for thermo-oxidative analysis).

    • Flow Rate: Set a consistent flow rate, typically 20-50 mL/min.[11][14]

    • Temperature Program:

      • Initial Temperature: 30-40°C.

      • Equilibration: Hold at the initial temperature for 5-10 minutes to allow the system to stabilize.

      • Heating Rate: A standard rate is 10°C/min or 20°C/min.[11][14] Slower rates can provide better resolution of thermal events.

      • Final Temperature: Set to a temperature beyond the expected final degradation point (e.g., 700-800°C).

  • Data Acquisition: Initiate the run. The instrument will record mass, temperature, and time.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine key values such as Td5 (temperature at 5% mass loss) and the final residual mass (char yield). The derivative of this curve (DTG) can be plotted to identify the temperature(s) of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. While not a direct measure of decomposition, it is used to determine the glass transition temperature (Tg). The introduction of rigid phenyl groups restricts the rotational freedom of the siloxane backbone, leading to a higher Tg.[15][16] This change in physical properties is a direct consequence of the molecular modifications that also enhance thermal stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 5-10 mg of the siloxane sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Parameter Setup:

    • Atmosphere: Use an inert atmosphere, typically Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp from room temperature to a temperature above the expected Tg but well below the degradation temperature (e.g., 150°C) at a rate of 10°C/min. This step removes the sample's thermal history.

      • Cool: Cool the sample rapidly to a low temperature (e.g., -150°C).

      • Second Heat: Ramp from the low temperature to the upper temperature at a rate of 10°C/min. The Tg is determined from this second heating scan.

  • Data Acquisition: Run the program, recording the differential heat flow between the sample and reference pans.

  • Data Analysis: Plot heat flow versus temperature. The Tg is identified as a step-change in the heat capacity, typically determined using the midpoint method on the second heating curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for mechanistic investigation.[17] The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting degradation fragments are separated by gas chromatography and identified by mass spectrometry. For siloxanes, this technique allows for the precise identification and quantification of the volatile cyclic species produced during degradation.[5][18] Studies using Py-GC-MS confirm that phenyl-containing siloxanes generate significantly fewer cyclic oligomers compared to PDMS, providing direct evidence for the disruption of the "back-biting" degradation pathway.[3][4]

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Prep Place Siloxane Sample in Pyrolysis Cup Py Pyrolyzer (Rapid Heating) Prep->Py Insert into Furnace GC Gas Chromatograph (Separation) Py->GC Transfer of Fragments MS Mass Spectrometer (Identification) GC->MS Eluted Components Chrom Chromatogram (Pyrogram) MS->Chrom Generate Spectra Mass Spectra of Peaks Chrom->Spectra Analyze Peaks Results Identify Degradation Products (e.g., Cyclic Siloxanes, Benzene) Spectra->Results Compare to Library

Sources

1,3-Diphenyl-1,3-dimethyldisiloxane boiling point under vacuum

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Vacuum Distillation of 1,3-Diphenyl-1,3-dimethyldisiloxane

Abstract: This technical guide provides a comprehensive examination of the boiling point of this compound under reduced pressure, a critical parameter for its purification and handling. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple statement of values to explore the underlying principles of vacuum distillation as applied to siloxanes. We will detail the causal factors necessitating this purification technique, provide a field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting. The synthesis of technical data with practical, experience-driven knowledge aims to equip the reader with a robust understanding of this fundamental laboratory procedure.

Introduction to this compound

This compound (CAS No. 6689-22-1) is a distinct organosilicon compound characterized by a flexible siloxane backbone (Si-O-Si) with both methyl and phenyl substituents on the silicon atoms. This structure imparts a unique combination of properties, including thermal stability and specific solubility characteristics, making it a valuable intermediate in the synthesis of more complex silicone polymers and specialty materials.

The synthesis of such disiloxanes, often achieved through the hydrolysis of corresponding chlorosilane precursors, typically yields a crude product mixture.[1][2] Purification is paramount to ensure the material's performance specifications are met. Given the relatively high boiling point of this compound at atmospheric pressure and the potential for thermal degradation, vacuum distillation is the method of choice for its purification.[3] Understanding the precise relationship between pressure and boiling point is therefore not merely academic but essential for achieving high purity and yield.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical before undertaking any purification protocol. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 6689-22-1[4]
Molecular Formula C₁₄H₁₆OSi₂[4]
Molecular Weight 258.46 g/mol [5]
Appearance Clear, transparent liquid[5][6]
Density ~0.998 - 1.09 g/mL[5][6]
Refractive Index ~1.5282[5]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. By reducing the external pressure, the boiling point is significantly lowered. This principle is crucial for the purification of thermally sensitive compounds.[7]

Boiling PointPressure
102 °C800 mTorr (0.8 Torr)
105 °C1 Torr
120 °C2 Torr
133 - 134 °C3 mmHg (3 Torr)

Data synthesized from multiple sources.[5][6][8]

The Imperative of Vacuum: Why Reduced Pressure is Critical for Siloxanes

The decision to employ vacuum distillation is rooted in the chemical nature of siloxanes. The silicon-oxygen bond in the siloxane backbone is strong and confers significant thermal stability.[7] However, prolonged exposure to high temperatures, especially in the presence of residual catalysts or impurities, can lead to undesirable side reactions such as bond rearrangement, oxidation, or degradation, ultimately compromising the quality and purity of the final product.[3]

Vacuum distillation circumvents this issue by lowering the boiling point to a temperature range where the compound is stable. This ensures that the desired siloxane can be vaporized and collected without decomposition, separating it from less volatile impurities or starting materials.

cluster_0 Rationale for Vacuum Distillation cluster_1 Solution HighTemp High Temperature (Atmospheric Pressure) Degradation Thermal Degradation Oxidation Rearrangement HighTemp->Degradation causes LowPurity Low Purity / Yield Degradation->LowPurity results in Vacuum Apply Vacuum (Reduced Pressure) LowerBP Lower Boiling Point Vacuum->LowerBP enables Purified High Purity Product LowerBP->Purified allows for

Caption: Logic diagram illustrating why vacuum is essential for siloxane purification.

Experimental Protocol: Vacuum Distillation

This protocol provides a self-validating methodology for the purification of this compound. The rationale behind each step is explained to foster a deeper understanding of the process.

Synthesis Context

A common synthetic route involves the controlled hydrolysis of methyldiphenylchlorosilane. This reaction produces the desired disiloxane but can also result in unreacted starting materials, hydrochloric acid, and small cyclic siloxanes. Distillation is therefore required to isolate the target compound. A scalable, one-pot synthesis from phenylsilane has also been demonstrated, which similarly requires purification by distillation under reduced pressure to achieve high purity.[8]

Step-by-Step Distillation Workflow
  • System Assembly:

    • Assemble a standard short-path distillation apparatus using clean, dry glassware. A short path is crucial to minimize product loss on the glass surfaces.

    • Use a round-bottom flask (distilling flask) of an appropriate size, such that the crude material fills it to no more than two-thirds of its volume. This prevents bumping and foaming.

    • Place a magnetic stir bar in the distilling flask for smooth, controlled boiling.

    • Connect the still head, condenser, and receiving flask(s). Ensure all joints are properly greased with a high-vacuum-rated grease and secured with clips.

    • Place a thermometer or thermocouple in the still head with the bulb positioned just below the sidearm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Vacuum Application:

    • Connect the apparatus to a vacuum pump (a two-stage rotary vane pump is typically sufficient) via a cold trap (e.g., liquid nitrogen or dry ice/acetone). The trap is critical to protect the pump from corrosive vapors and volatile siloxanes.[9]

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. A sudden pressure drop can cause violent bumping. Monitor the pressure using a vacuum gauge (e.g., a Pirani or McLeod gauge).

  • Heating and Fractionation:

    • Once the target pressure (e.g., 1-3 Torr) is stable, begin gently heating the distilling flask using a heating mantle controlled by a variable transformer.

    • Observe the crude material for the first signs of boiling. Low-boiling impurities or residual solvents may distill first. This is the "forerun" and should be collected in a separate receiving flask.

    • As the temperature of the vapor at the still head rises and stabilizes, the main product fraction will begin to distill. Record the stable temperature and the corresponding pressure. For this compound, this should correspond to the values in the table above (e.g., ~120 °C at 2 Torr).[6]

    • Collect the main fraction in a clean, tared receiving flask.

  • Shutdown:

    • Once the main fraction has been collected and the distillation rate slows, or the temperature begins to rise sharply (indicating the start of higher-boiling impurities), stop the distillation.

    • Turn off the heating mantle and allow the system to cool under vacuum. Never vent a hot system to atmosphere , as this can cause oxygen to rush in and potentially react with the hot residue.

    • Once cool, slowly and carefully vent the system to atmospheric pressure before disconnecting the flasks.

start Start setup Assemble Glassware Add Crude Siloxane & Stir Bar start->setup vacuum Connect to Pump & Cold Trap Apply Vacuum Slowly setup->vacuum heat Apply Gentle Heat Monitor Temperature & Pressure vacuum->heat collect Collect Forerun (Impurities) Isolate Main Product Fraction Record Stable Temp/Pressure heat->collect shutdown Cool System Under Vacuum Vent to Atmosphere Disassemble collect->shutdown end_node End shutdown->end_node

Caption: Experimental workflow for the vacuum distillation of siloxanes.

Field Insights & Troubleshooting

  • Problem: Bumping/Uncontrolled Boiling.

    • Cause: Superheating of the liquid.

    • Solution: Ensure vigorous and constant stirring. For very viscous liquids, a mechanical stirrer may be necessary. A slow, gradual application of heat is also key.

  • Problem: Product Solidifies in Condenser.

    • Cause: The melting point of the compound is close to the temperature of the cooling water.

    • Solution: Run warmer water through the condenser or, in some cases, no water at all (air cooling may be sufficient for high-boiling compounds).

  • Problem: Poor Vacuum.

    • Cause: Leaks in the system.

    • Solution: Check all glass joints for proper seating and grease application. Ensure all tubing is rated for vacuum and has no cracks.

  • Problem: Product Degradation (Discoloration).

    • Cause: Distillation temperature is still too high, or residual acidic/basic impurities are catalyzing decomposition.

    • Solution: Improve the vacuum to further lower the boiling point. Consider a pre-distillation wash (e.g., with water and a mild base, followed by drying) to neutralize any acidic residues from the synthesis.

Conclusion

The purification of this compound via vacuum distillation is a fundamental and essential technique for obtaining high-purity material. A thorough understanding of the compound's boiling point under various reduced pressures is critical for designing an effective and efficient purification protocol. By lowering the boiling point, this method successfully mitigates the risk of thermal degradation, ensuring the integrity of the final product. The experimental framework and practical insights provided in this guide serve as a robust resource for scientists and researchers working with this and similar siloxane compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Siloxane purification - EP0543665A1.
  • ResearchGate. Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. Available at: [Link]

  • National Center for Biotechnology Information. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC. Available at: [Link]

  • ResearchGate. Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Available at: [Link]

  • Petru Poni Institute of Macromolecular Chemistry. SYNTHESIS OF DIMETHYLDIPHENYLSILOXANE COPOLYMERS HAVING Si-FUNCTIONAL GROUPS ON THE CHAINS. Available at: [Link]

  • Gelest, Inc. 1,3-divinyl-1,3-diphenyl-1,3-dimethyldisiloxane Safety Data Sheet. Available at: [Link]

  • Google Patents. KR100500487B1 - Siloxane dispersion and preparation method thereof.
  • Chemsrc. This compound | CAS#:6689-22-1. Available at: [Link]

  • Doria. Degradation of polydimethylsiloxane in simulated industrial process environments. Available at: [Link]

  • Gelest, Inc. This compound Safety Data Sheet. Available at: [Link]

  • Vacculex. Vacuum Pump for Silicone Production. Available at: [Link]

  • Google Patents. METHOD OF SEPARATING VOLATILE SILOXANE FROM A LIQUID FEED MIXTURE - EPO.
  • BoroPharm. CAS 2627-97-6 (1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE). Available at: [Link]

Sources

Organohydridosiloxanes in Drug Development: Comprehensive Safety, Reactivity, and Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Organohydridosiloxanes, such as polymethylhydrosiloxane (PMHS) and 1,1,3,3-tetramethyldisiloxane (TMDS), are indispensable reagents in modern pharmaceutical synthesis. Functioning as mild, stable, and cost-effective hydride donors, they are extensively used in transition-metal-catalyzed reductions—including the palladium-catalyzed reduction of nitroarenes, copper-catalyzed semireduction of alkynes, and targeted amide reductions[1][2].

However, the very Si–H bond that makes these compounds valuable synthetic tools also introduces profound safety risks. This guide synthesizes standard Safety Data Sheet (SDS) parameters with field-proven mechanistic insights to establish self-validating safety protocols for researchers and drug development professionals.

The Core Hazard: The "Gassing Triangle" and Si–H Reactivity

Unlike highly reactive metal hydrides (e.g., lithium aluminum hydride), organohydridosiloxanes are relatively stable in air and moisture under neutral conditions[2]. The latent hazard lies in their capacity to undergo rapid, exothermic dehydrogenative coupling when exposed to specific triggers, releasing highly flammable hydrogen gas (H₂).

The causality of this hazard is governed by the "Gassing Triangle" [3]. For uncontrolled hydrogen evolution to occur, three components must be present simultaneously:

  • Si–H Source: The organohydridosiloxane (e.g., PMHS).

  • Proton Donor: Water, alcohols, amines, or other active hydrogen compounds.

  • Catalyst: Transition metals (Pd, Pt, Cu), Lewis acids, or strong bases (e.g., KOH, NaOH).

Mechanistic Insight: When a base like potassium hydroxide (KOH) contacts PMHS, it catalyzes the nucleophilic attack of water or alcohol on the silicon atom. This forms a pentacoordinate silicon intermediate that rapidly eliminates H₂ gas while forming strong, cross-linked Si–O–Si siloxane bonds. The catastrophic potential of this reaction was highlighted in the 2019 AB Specialty Silicones facility explosion, where the accidental mixing of a siloxane copolymer containing Si–H bonds with a 10% KOH solution generated massive amounts of H₂, leading to a fatal detonation[4].

G SiH Si-H Source (e.g., PMHS) Reaction Catalytic Hydrolysis SiH->Reaction Proton Proton Donor (H2O, Alcohols) Proton->Reaction Catalyst Catalyst (Pd, Cu, KOH) Catalyst->Reaction Catalyzes Siloxane Siloxane (Si-O-Si) Reaction->Siloxane H2 Hydrogen Gas (H2) Reaction->H2 Risk Explosion Risk H2->Risk

Mechanistic pathway of the "Gassing Triangle" leading to hazardous hydrogen evolution.

Quantitative Safety and Physicochemical Data

Understanding the physical properties of both the reagent and its primary byproduct (H₂) is critical for risk assessment. Hydrogen possesses a remarkably low minimum ignition energy (0.02 mJ) and an exceptionally wide flammability limit in air (4% to 75%)[5].

Table 1: Physicochemical and Safety Data of PMHS and Hydrogen Byproduct
PropertyValue / DescriptionReference
Chemical Formula (PMHS) (CH₃)₃SiO[(CH₃)HSiO]ₙSi(CH₃)₃[6]
Appearance Clear, viscous, odorless liquid[6]
Water Solubility Practically insoluble (but highly reactive under catalysis)[6]
Decomposition Temperature > 300 °C[6]
H₂ Lower Explosive Limit (LEL) 4% by volume in air[5]
H₂ Upper Explosive Limit (UEL) 75% by volume in air[5]
H₂ Minimum Ignition Energy 0.02 mJ (1/10th the energy required to ignite gasoline)[5]
Incompatible Materials Strong bases (KOH, NaOH), strong acids, oxidizing agents, transition metals[4][6]

Experimental Protocols: A Self-Validating Workflow

To ensure safety and scientific integrity in the laboratory, protocols must be designed around causality. Because we know why H₂ is generated and how easily it ignites, the following step-by-step methodology must be strictly adhered to when performing PMHS-mediated reductions (e.g., Pd-catalyzed nitro reductions).

Step-by-Step Methodology for Catalytic Reductions using PMHS
  • Vessel Inerting (Oxygen Depletion):

    • Action: Purge the reaction vessel with Nitrogen or Argon using standard Schlenk techniques (minimum 3 vacuum/backfill cycles).

    • Causality: H₂ gas ignites at a volumetric ratio as low as 4% in the presence of oxygen[5]. Reducing the ambient O₂ concentration below 3% eliminates the risk of auto-ignition inside the reactor[3][7].

  • Reagent Loading:

    • Action: Add the substrate (e.g., nitroarene), transition metal catalyst (e.g., Pd/C or Pd(OAc)₂), and solvent (e.g., THF or Toluene) to the inerted flask.

  • Controlled Addition of Organohydridosiloxane:

    • Action: Add PMHS dropwise using a syringe pump or addition funnel. Never add the catalyst to a bulk solution of PMHS.

    • Causality: The reduction process is exothermic and generates H₂ gas concurrently. Dropwise addition ensures the rate of H₂ evolution does not exceed the venting capacity of the apparatus, preventing overpressurization[7].

  • Reaction Monitoring and Venting:

    • Action: Equip the reaction setup with an oil bubbler or pressure relief valve. Ensure the fume hood ventilation is operating at maximum capacity.

    • Causality: PMHS reductions can generate stoichiometric amounts of H₂. A bubbler provides a self-validating visual confirmation of gas evolution while preventing atmospheric oxygen ingress.

  • Safe Quenching (Crucial Step):

    • Action: Cool the reaction to 0 °C. Slowly add a weak proton donor (e.g., isopropanol, followed by water) dropwise under vigorous stirring.

    • Causality: Unreacted Si–H bonds will violently release H₂ if exposed to strong aqueous bases or acids during workup. A controlled quench with a secondary alcohol safely consumes residual hydrides with manageable kinetics.

Workflow Step1 1. Vessel Inerting Purge with N2/Ar to <3% O2 Step2 2. Reagent Loading Add Substrate & Catalyst Step1->Step2 Step3 3. Controlled Si-H Addition Dropwise via Syringe Pump Step2->Step3 Step4 4. Reaction Monitoring Vent H2 via Oil Bubbler Step3->Step4 Step5 5. Safe Quenching Slow addition of i-PrOH at 0°C Step4->Step5 Step6 6. Waste Disposal Use Vented Containers Only Step5->Step6

Step-by-step safe experimental workflow for organohydridosiloxane-mediated reductions.

Emergency Response, Storage, and Waste Disposal

  • Storage Constraints: Organohydridosiloxanes must be stored in cool, dry, well-ventilated areas away from heat sources and incompatible chemicals (bases, heavy metals)[6][8]. Containers should be equipped with vented caps to prevent pressure build-up from trace H₂ generation caused by ambient moisture or container contamination[7].

  • Spill Response: Do not use basic absorbents. Isolate the area, eliminate all ignition sources (due to the 0.02 mJ ignition energy of H₂), and cover the spill with dry, inert absorbent material (e.g., sand). Use non-sparking tools for cleanup and ensure electrical equipment is explosion-proof[5][9].

  • Waste Disposal: Never tightly seal waste containers holding Si–H reaction residues. Continued cross-linking and hydrolysis will generate H₂, leading to catastrophic container rupture[7]. Use vented waste carboys and keep Si–H waste strictly segregated from aqueous base waste streams.

References

  • Fisher Scientific. Polymethylhydrosiloxane - SAFETY DATA SHEET. Retrieved from: [Link]

  • Global Silicones Council. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from: [Link]

  • Sylicglobal. Precautions For Safe Use Of Organosilicon. Retrieved from:[Link]

  • Pixelligent. Safety Data Sheet - Silicone-hydride containing polysiloxane in Xylenes. Retrieved from: [Link]

  • U.S. Chemical Safety Board (CSB). CSB Public Meeting - AB Specialty Silicones Incident. Retrieved from: [Link]

  • Silicones Europe. SAFE HANDLING OF SiH PRODUCTS. Retrieved from:[Link]

  • Wikipedia. Hydrogen safety. Retrieved from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrosilylation - Reagent Guides. Retrieved from:[Link]

  • Organic Chemistry Portal. PMHS, Polymethylhydrosiloxane. Retrieved from:[Link]

Sources

Methodological & Application

Protocol for hydrosilylation using 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for Hydrosilylation Using 1,3-Diphenyl-1,3-dimethyldisiloxane

Executive Summary & Rationale

In the development of advanced silicone elastomers, optical encapsulants, and biomedical devices (such as intraocular lenses), standard polydimethylsiloxane (PDMS) often falls short due to its low refractive index (~1.40) and limited thermal stability. To engineer high-performance silicones,1 [4] is utilized as a specialized di-hydride crosslinker and chain-extender.

The incorporation of phenyl rings into the siloxane backbone serves two critical functions:

  • Optical Enhancement: The bulky, electron-dense phenyl groups elevate the refractive index of the cured network to >1.50, matching the optical clarity required for LED coatings and ophthalmic applications [2].

  • Thermomechanical Disruption: The steric hindrance of the phenyl groups disrupts the crystalline packing of the polymer chains, maintaining elastomeric flexibility at lower temperatures while enhancing high-temperature degradation resistance.

This guide details a self-validating, field-proven protocol for the platinum-catalyzed hydrosilylation of vinyl-terminated siloxanes using DPDMDS.

Mechanistic Grounding: The Chalk-Harrod Cycle

To master hydrosilylation, one must understand the causality behind the catalytic cycle. The reaction between the Si-H bonds of DPDMDS and the vinyl groups of the base polymer is driven by a homogeneous Pt(0) catalyst via the2 [6].

We specifically utilize 3 [5] over older alternatives like Speier's catalyst. Speier's catalyst (Pt(IV) in isopropanol) requires an induction period to reduce to the active Pt(0) state and introduces volatile solvents. In contrast, Karstedt's catalyst is a pre-formed Pt(0) complex stabilized by divinyltetramethyldisiloxane ligands, allowing for immediate, solvent-free catalysis.

ChalkHarrod Pt0 Pt(0) Catalyst (Karstedt's Complex) OxAdd 1. Oxidative Addition Si-H bond cleaves onto Pt Pt0->OxAdd Coord 2. Olefin Coordination Vinyl substrate binds OxAdd->Coord MigIns 3. Migratory Insertion Alkene inserts into Pt-H Coord->MigIns RedElim 4. Reductive Elimination C-Si forms, product released MigIns->RedElim RedElim->Pt0 Catalyst Regeneration Product Crosslinked Silicone (High Refractive Index) RedElim->Product Yields

Mechanistic pathway of Pt(0)-catalyzed hydrosilylation via the Chalk-Harrod cycle.

Quantitative Formulation Parameters

A successful hydrosilylation protocol relies on strict stoichiometric control. The table below summarizes the critical formulation parameters and the chemical rationale behind each choice.

ParameterValue / RangeCausality & Rationale
Si-H : Si-Vinyl Molar Ratio 1.1:1 to 1.5:1A slight excess of hydride ensures complete consumption of vinyl groups, preventing post-cure embrittlement and unreacted monomer leaching.
Pt Catalyst Concentration 20 – 50 ppmProvides an optimal balance between cure speed and cost. Higher levels risk yellowing of optical materials due to Pt aggregation.
Inhibitor Concentration 0.05 – 0.2 wt%Dictates pot life. Alkyne alcohols competitively bind Pt(0); higher concentrations increase working time but require higher curing temperatures [3].
Degassing Vacuum < 10 mbarEssential to remove entrapped air introduced during mixing, preventing micro-bubbles that cause optical scattering and mechanical weak points.
Curing Temperature 80°C – 120°CProvides sufficient thermal energy to volatilize/displace the inhibitor, freeing the Pt(0) center to drive the Chalk-Harrod cycle.

Experimental Workflow & Protocol

To prevent premature crosslinking ("snap cure"), the formulation must be divided into a two-part system. Part A contains the vinyl-functional base polymer and the platinum catalyst. Part B contains the DPDMDS crosslinker and the 4 [3] (e.g., 1-ethynylcyclohexan-1-ol).

Workflow PartA Part A Vinyl-Siloxane + Pt Catalyst Mix Mixing & Degassing (Vacuum, <10 mbar) PartA->Mix PartB Part B DPDMDS + Inhibitor PartB->Mix Cure Thermal Curing (80°C for 2h) Mix->Cure QC QC: ATR-FTIR Check Si-H (2120 cm⁻¹) Cure->QC

Two-part formulation and curing workflow for DPDMDS-based silicone elastomers.

Step-by-Step Methodology

Step 1: Preparation of Part A (Catalyst Phase)

  • Weigh the required amount of vinyl-terminated polydimethylsiloxane (or phenyl-modified equivalent for index matching) into a clean, dry planetary mixer vessel.

  • Add Karstedt’s catalyst to achieve a final concentration of 30 ppm Pt.

  • Mix at 1500 RPM for 2 minutes. Note: Ensure tools are free of sulfur, amines, or heavy metals, which will irreversibly poison the Pt catalyst.

Step 2: Preparation of Part B (Hydride Phase)

  • In a separate vessel, combine the vinyl-terminated base polymer with the calculated stoichiometric amount of This compound (targeting a 1.2:1 Si-H to Vinyl ratio).

  • Add 0.1 wt% of 1-ethynylcyclohexan-1-ol (inhibitor).

  • Mix at 1500 RPM for 2 minutes. The inhibitor is crucial; without it, combining Part A and Part B would result in immediate gelation at room temperature.

Step 3: Blending and Degassing

  • Combine Part A and Part B in a 1:1 weight ratio.

  • Mix thoroughly using a planetary centrifugal mixer (e.g., Thinky mixer) for 2 minutes.

  • Transfer the mixture to a vacuum desiccator. Apply a vacuum of < 10 mbar for 10–15 minutes until the mixture rises, breaks, and falls back down, indicating complete removal of dissolved gases.

Step 4: Casting and Thermal Curing

  • Pour the degassed mixture into the desired mold (e.g., a glass or PTFE mold for optical discs).

  • Transfer to a convection oven pre-heated to 80°C.

  • Cure for 2 hours. The thermal energy displaces the alkyne inhibitor from the Pt(0) center, initiating the rapid formation of C-Si bonds.

Self-Validating System: Quality Control via ATR-FTIR

A robust protocol must be self-verifying. To confirm that the hydrosilylation reaction has reached completion and that the stoichiometric calculations were accurate, we utilize 5[1].

The Verification Logic: The DPDMDS crosslinker possesses a highly distinct Si-H stretching frequency at approximately 2120 cm⁻¹ .

  • Take a baseline spectrum of the uncured Part A + Part B mixture. The 2120 cm⁻¹ peak will be prominent.

  • Take a spectrum of the post-cured elastomer.

    • Scenario A (Success): The 2120 cm⁻¹ peak has completely disappeared. The reaction is complete.

    • Scenario B (Stoichiometric Error): The material is solid, but a small 2120 cm⁻¹ peak remains. This indicates that too much DPDMDS was added (excess Si-H). While physically cured, the unreacted hydrides may lead to long-term drift in mechanical properties (post-cure hardening).

    • Scenario C (Catalyst Poisoning): The material is tacky/uncured, and the 2120 cm⁻¹ peak is strong. The Pt(0) catalyst was poisoned by environmental contaminants (e.g., handling the mold with latex gloves containing sulfur vulcanizing agents).

References

  • Benchchem.
  • Google P
  • Justia Patents.
  • PubChem. "this compound | C14H16OSi2 | CID 6327619".
  • Wikipedia.
  • ACS Publications. "Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism".

Sources

Application Note: B(C₆F₅)₃ Catalyzed Reduction with Phenyl Siloxanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of Tris(pentafluorophenyl)borane [


, BCF] as a metal-free catalyst for reductive transformations using Polymethylhydrosiloxane (PMHS) and phenyl silanes. Unlike transition metal catalysts (Ir, Rh, Pt), BCF offers a robust, moisture-tolerant (relative to traditional Lewis acids), and chemoselective profile. This protocol specifically addresses the "Green Chemistry" advantage of utilizing PMHS—a benign, stable, and inexpensive byproduct of the silicone industry—to achieve high-yield reductions of carbonyls, amides, and esters.

Key Benefits:

  • Metal-Free: Eliminates heavy metal contamination in pharmaceutical intermediates.

  • Cost-Efficiency: PMHS is significantly cheaper than

    
     or 
    
    
    
    .
  • Chemoselectivity: Distinguishes between ketones, esters, and alkenes based on steric and electronic tuning.

Mechanistic Insight: The "Piers" Activation Cycle

Understanding the mechanism is critical for troubleshooting. Unlike traditional Lewis acids (e.g.,


) that activate the carbonyl substrate directly, 

often operates via Silane Activation (The Piers-Oestreich Mechanism), particularly with non-basic substrates.
  • Induction: The bulky, highly electrophilic Boron center abstracts a hydride from the silane (Si-H), generating a transient ion pair: a silylium-like cation [

    
    ] and a borohydride anion [
    
    
    
    ].
  • Silylation: The highly reactive silylium species coordinates to the Lewis-basic oxygen of the carbonyl substrate, activating it.

  • Hydride Transfer: The borohydride anion transfers the hydride to the activated carbon, regenerating the BCF catalyst and releasing the silylated product.

Mechanism Diagram

BCF_Mechanism BCF Catalyst: B(C6F5)3 IonPair Ion Pair Intermediate [R3Si+] [HB(C6F5)3]- BCF->IonPair Hydride Abstraction Silane Silane (R3Si-H) (e.g., PMHS) Silane->IonPair Hydride Abstraction Activated Activated Substrate [R2C=O-SiR3]+ IonPair->Activated Silylium Transfer to Substrate Substrate Substrate (C=O) Substrate->Activated Coordination Product Silyl Ether Product R2CH-O-SiR3 Activated->Product Hydride Transfer from [HB(C6F5)3]- Product->BCF Catalyst Regeneration

Caption: The Piers mechanism demonstrating silane activation rather than direct carbonyl activation. BCF acts as a hydride shuttle.

Substrate Scope & Chemoselectivity


 exhibits distinct reactivity profiles depending on the silane used. PMHS (polymeric) is sterically more demanding than 

(monomeric), which can be leveraged for selectivity.
Substrate ClassProductSilane Rec.[1][2][3][4][5][6][7][8][9]Equiv.[4] (Si-H)ConditionsNotes
Aldehydes Primary AlcoholsPMHS1.1 - 1.5RT, 1-2hExtremely fast; careful with exotherm.
Ketones Secondary AlcoholsPMHS1.2 - 1.5RT, 2-6hSteric bulk of PMHS enhances diastereoselectivity in chiral ketones.
Esters Silyl Acetals / Ethers

2.0 - 3.040-60°CPMHS is often too bulky for efficient ester reduction; monomeric silanes preferred.
Amides Amines

/ PMHS
2.5 - 4.060-100°CDeoxygenative reduction. Requires higher temp.
Enones Saturated KetonesPMHS1.2RT1,4-reduction (conjugate reduction) is favored over 1,2-reduction.

Standard Operating Protocols

Protocol A: General Reduction of Ketones using PMHS

Objective: Reduce a ketone to a secondary alcohol using environmentally benign PMHS.

Reagents:

  • Substrate: Acetophenone (1.0 mmol, 120 mg)

  • Silane: PMHS (Sigma-Aldrich, Mn ~1700-3200), 1.5 equiv of hydride (approx. 90-100 mg).

    • Note: 1g of PMHS

      
       15-16 mmol of hydride.
      
  • Catalyst:

    
     (2-5 mol%).
    
  • Solvent: Toluene or Dichloromethane (Anhydrous), 3 mL.

Workflow:

  • Preparation: Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Loading: Add the ketone (1.0 mmol) and solvent (3 mL).

  • Catalyst Addition: Add

    
     (10 mg, ~2 mol%) quickly to the stirring solution. The solution may turn slightly yellow.
    
  • Silane Addition (Critical): Add PMHS dropwise via syringe over 5 minutes.

    • Caution: Gas evolution (

      
       or volatile silanes) is rare but possible if moisture is present. An exotherm is expected.
      
  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC or GC-MS.

  • Quench/Hydrolysis:

    • The reaction produces a silyl ether.[8][10] To liberate the alcohol, add MeOH (2 mL) and NaOH (1M, 2 mL) or TBAF (1M in THF, 1.5 mL). Stir vigorously for 1 hour.

  • Workup: Dilute with Diethyl Ether, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Deoxygenation of Amides to Amines

Objective: Reduce a tertiary amide to a tertiary amine.

Reagents:

  • Substrate: N,N-Dimethylbenzamide (1.0 mmol).

  • Silane: Phenylsilane (

    
    ) or PMHS.
    
    • Recommendation: Use

      
       (3.0 equiv) for difficult substrates; PMHS (4.0 equiv hydride) for simple cases.
      
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Toluene (Anhydrous).

Workflow:

Protocol_B Step1 Mix Amide + BCF in Toluene Step2 Add Silane (Dropwise) Step1->Step2 Step3 Heat to 80-100°C (2-12h) Step2->Step3 Step4 Cool & Acidic Workup (HCl/MeOH) Step3->Step4 Step5 Basify & Extract Step4->Step5

Caption: Workflow for the deoxygenative reduction of amides.

  • Setup: In a sealed pressure tube (to prevent silane loss), combine amide and

    
     in Toluene.
    
  • Addition: Add silane.

  • Heating: Heat to 80-100°C. The elevated temperature is required to overcome the activation energy of the stable amide bond.

  • Workup: The product is an amine-borane adduct or silylamine. Quench with 2M HCl/MeOH to hydrolyze Si-N bonds and break B-N interactions. Neutralize with NaOH and extract.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
No Reaction Catalyst Hydration

is hygroscopic. The hydrate

is Brønsted acidic but catalytically inactive for hydrosilylation. Action: Sublimation of catalyst or use of fresh commercial stock in a glovebox.
Gel Formation PMHS CrosslinkingPMHS can crosslink into an insoluble silicone gel, trapping product. Action: Dilute reaction (0.1 M). Use vigorous stirring. Switch to monomeric

if gelation persists.
Incomplete Conv. Catalyst PoisoningBasic impurities (amines, phosphines) or the product amine itself can bind BCF strongly. Action: Increase catalyst loading to 10 mol%.
Safety & Handling
  • 
    :  Corrosive solid. Causes severe skin burns. Reacts violently with moisture. Handle in a fume hood or glovebox.
    
  • Silanes: PMHS is stable but can generate

    
     gas upon contact with strong bases or acids. 
    
    
    
    is flammable.
  • Pressure: When heating silanes in closed vessels (Protocol B), ensure glassware is rated for pressure.

References

  • Piers, W. E., et al. "Mechanistic Aspects of the B(C6F5)3-Catalyzed Hydrosilation of Carbonyls." Journal of the American Chemical Society, 2000.[8] Link

  • Chandrasekhar, S., et al. "A facile and chemoselective conjugate reduction using polymethylhydrosiloxane (PMHS) and catalytic B(C6F5)3."[3][11] Organic & Biomolecular Chemistry, 2006.[3][11][12] Link

  • Adrio, L. A., & Hii, K. K. "Applications of B(C6F5)3 in Organic Synthesis." ChemCatChem, 2019.
  • Brookhart, M., et al. "Mechanistic Studies of the B(C6F5)3-Catalyzed Reduction of Amides." Journal of the American Chemical Society, 2012. Link

  • Oestreich, M., et al. "The cation-like nature of silicon in B(C6F5)3-catalyzed hydrosilylation." Angewandte Chemie Int.[9] Ed., 2014.[13] Link

Sources

Application Note: 1,3-Diphenyl-1,3-dimethyldisiloxane in Karstedt Catalyst Activation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the precise role of 1,3-Diphenyl-1,3-dimethyldisiloxane (DPDMDS) and its derivatives in the activation, synthesis, and stabilization of Karstedt’s catalyst.

Editorial Note: The term "this compound" strictly refers to the hydride species (CAS 6689-21-0). However, in high-performance catalysis, this term is often colloquially conflated with its vinyl analog (1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane , CAS 2627-97-6), which serves as a stabilizing ligand. This guide addresses both: the Hydride as a Reductive Activator and the Vinyl-Analog as a Ligand Modifier for "Phenyl-Karstedt" systems.

Executive Summary

Standard Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane) is the industry benchmark for hydrosilylation. However, in complex drug development applications—such as functionalizing active pharmaceutical ingredients (APIs) or creating medical-grade silicone elastomers—the standard catalyst often suffers from colloidal aggregation (platinum black formation) or non-specific activity .

This guide details the use of This compound (DPDMDS) and its analogs to "activate" platinum systems. This activation occurs via two distinct mechanisms:

  • Reductive Activation (The Hydride Route): Using DPDMDS (Si-H) to reduce Pt(II/IV) salts into active Pt(0) species in situ.

  • Ligand Stabilization (The Phenyl-Karstedt Route): Using the vinyl-analog to create a sterically bulky, electron-rich coordination sphere that prevents catalyst deactivation.

Scientific Foundation & Mechanism[1]

The Instability Problem of Standard Karstedt

The standard Karstedt catalyst relies on methyl-substituted vinyl siloxanes. While highly active, the methyl groups offer limited steric protection. Under low-substrate conditions (common in late-stage drug functionalization), the Pt(0) centers tend to aggregate into inactive colloidal platinum (Pt black).

The Phenyl Effect

Incorporating phenyl groups via DPDMDS derivatives introduces


-

interactions
and steric bulk .
  • Electronic Effect: The phenyl ring acts as an electron reservoir, stabilizing the electron-rich Pt(0) center through weak secondary interactions, preventing premature oxidation.

  • Steric Effect: The bulky phenyl groups prevent the close approach of Pt centers, inhibiting the formation of Pt-Pt bonds (aggregation).

Activation Pathways

The "Activation" utilizing DPDMDS follows the Chalk-Harrod mechanism principles but with modified kinetics.

ActivationPathway Pt_Salt Pt(IV) Precursor (H2PtCl6) Pt_Active Active Pt(0)-Siloxane Species Pt_Salt->Pt_Active Reduction by DPDMDS (-H2, -Cl) DPDMDS_H DPDMDS (Hydride) (Reductive Activator) DPDMDS_H->Pt_Active Pt_Colloid Inactive Pt Black (Aggregation) Pt_Active->Pt_Colloid Instability (No Ligand) Pt_Active->Pt_Active Enhanced Lifetime Product Hydrosilylated Product Pt_Active->Product Catalytic Cycle Substrate Olefin Substrate Substrate->Product Ligand Phenyl-Vinyl Ligand (Stabilizer) Ligand->Pt_Active Coordination

Figure 1: Activation pathway showing the dual role of DPDMDS as a reductant (Hydride) and the necessity of Ligand stabilization to prevent aggregation.

Experimental Protocols

Protocol A: Reductive Activation of Pt Precursors

Purpose: To generate active Karstedt-type species in situ from air-stable Pt(II) or Pt(IV) salts using this compound (Hydride) as the reducing agent. This is preferred when shelf-stable Pt(0) catalysts are unavailable.

Reagents:

  • Platinum(IV) oxide (

    
    ) or Chloroplatinic acid (
    
    
    
    ).
  • Activator: this compound (CAS 6689-21-0).

  • Solvent: Toluene (Anhydrous).[1]

Step-by-Step Methodology:

  • Slurry Preparation: Suspend 0.5 mmol of Pt precursor in 10 mL of anhydrous toluene under Argon.

  • Activator Addition: Add 2.0 mmol (4 equivalents) of This compound dropwise at room temperature.

    • Note: The Si-H bond acts as the reducing agent. Evolution of

      
       gas will be observed.
      
  • Thermal Induction: Heat the mixture to 60°C for 1 hour.

    • Visual Cue: The solution should transition from opaque/dark to a clear, pale yellow or amber solution. This indicates the formation of the soluble Pt(0)-siloxane complex.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any unreacted salts or bulk metal.

  • Usage: The resulting filtrate is an active hydrosilylation catalyst solution, ready for immediate injection into the reaction vessel.

Protocol B: Synthesis of "Phenyl-Karstedt" (Ligand Exchange)

Purpose: To synthesize a highly stable Pt(0) catalyst using the vinyl analog (1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane ) to replace the labile methyl ligands of standard Karstedt.

Reagents:

  • Standard Karstedt Catalyst (in Xylene/Vinyl-siloxane).

  • Ligand: 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (CAS 2627-97-6).

  • Solvent: THF or Toluene.[1]

Step-by-Step Methodology:

  • Charge: In a Schlenk flask, dilute commercial Karstedt catalyst (approx 2% Pt) with toluene to achieve a 0.1% Pt concentration.

  • Ligand Introduction: Add 3 equivalents (relative to Pt) of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane .

  • Equilibration: Stir at 40°C for 2 hours.

    • Mechanism:[2] The phenyl-containing vinyl siloxane displaces the standard divinyltetramethyldisiloxane (DVTMS) due to stronger

      
      -interactions from the phenyl rings.
      
  • Vacuum Stripping (Optional but Recommended): Apply high vacuum (0.1 mbar) at room temperature to remove the displaced, more volatile DVTMS ligand. This shifts the equilibrium fully toward the Phenyl-Karstedt complex.

  • Validation: The resulting catalyst is significantly more resistant to "gelling" and can be stored for months without precipitating platinum black.

Data Analysis & Performance Metrics

Stability Comparison

The following table compares standard Karstedt against the DPDMDS-activated/modified systems.

FeatureStandard Karstedt (DVTMS)DPDMDS-Modified (Phenyl)
Active Species


Thermal Stability Decomposes > 60°CStable up to 120°C
Induction Period Negligible (Instant)Moderate (Controlled Start)
Colloidal Formation High Risk at low ppmLow Risk (Steric Shield)
Selectivity High

-addition
Improved

-addition control
Troubleshooting Guide
  • Issue: Solution turns black immediately upon adding silane.

    • Cause: "Platinum Black" formation due to insufficient ligand stabilization.

    • Fix: Increase the ratio of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane to Pt (target 5:1).

  • Issue: No reaction after 1 hour (Long Induction).

    • Cause: Phenyl groups are stabilizing the Pt(0) too strongly (over-inhibition).

    • Fix: Gently heat to 50°C to dissociate the ligand, or add a trace amount (0.1 eq) of the Hydride DPDMDS to "kickstart" the cycle.

References

  • Karstedt, B. D. (1973). Platinum complexes of unsaturated siloxanes and platinum containing organopolysiloxanes. US Patent 3,775,452. Link

  • Lewis, L. N., et al. (1995). Mechanism of Formation of Platinum(0) Complexes Containing Silicon-Vinyl Ligands. Journal of the American Chemical Society, 117(5), 1459–1460. Link

  • Stein, J., et al. (1999). In Situ Generation of Active Hydrosilylation Catalysts. Journal of Inorganic and Organometallic Polymers, 9, 13–27. Link

  • Roy, A. K. (2010). Platinum-Catalyzed Hydrosilylation: Recent Advances and Perspectives. Advances in Organometallic Chemistry, 58, 1-57. Link

  • Wacker Chemie AG. (2024). Catalysts for Addition Curing Systems. Technical Application Guide. Link

Sources

Application Notes and Protocols for Si-H Insertion into Alkenes (Hydrosilylation)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Hydrosilylation

The addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double bond, a reaction formally known as hydrosilylation, stands as a cornerstone of organosilicon chemistry. This powerful transformation provides a direct and atom-economical route to a diverse array of organosilanes, which are pivotal intermediates in organic synthesis and the building blocks for advanced materials such as silicones, surfactants, and coatings.[1][2][3] The commercial significance of this reaction is underscored by its extensive use in the multi-billion dollar silicones industry.[4][5] This guide offers an in-depth exploration of the reaction conditions for alkene hydrosilylation, providing researchers, scientists, and drug development professionals with a robust framework for experimental design, execution, and optimization. We will delve into the mechanistic underpinnings that govern selectivity, discuss the nuances of various catalytic systems, and present detailed protocols for practical implementation.

Mechanistic Foundations: Understanding the "Why" Behind the Reaction

A thorough comprehension of the reaction mechanism is paramount for rational catalyst selection and condition optimization. The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[2][5] This catalytic cycle provides a framework for understanding the formation of the desired alkylsilane product.

The Chalk-Harrod Mechanism

The Chalk-Harrod mechanism typically involves the following key steps:

  • Oxidative Addition: The Si-H bond of the silane undergoes oxidative addition to the low-valent metal center.[6]

  • Olefin Coordination: The alkene coordinates to the resulting metal-silyl-hydride complex.

  • Insertion: The alkene inserts into the metal-hydride (M-H) bond. This step is often rate-determining and dictates the regioselectivity of the reaction.[5][7]

  • Reductive Elimination: The final C-Si bond is formed through reductive elimination, releasing the alkylsilane product and regenerating the active catalyst.[6]

Variations of this mechanism exist, including a modified Chalk-Harrod pathway where the alkene inserts into the metal-silyl (M-Si) bond.[8] The operative mechanism can influence the reaction's regioselectivity and the formation of byproducts.

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle M Active Catalyst (M) Product R3Si-CH2CH2R' OA Oxidative Addition (R3Si)M(H) M->OA + R3Si-H Silane R3Si-H Silane->M Alkene R'CH=CH2 Alkene->OA Coord Alkene Coordination (R3Si)M(H)(R'CH=CH2) OA->Coord + R'CH=CH2 Insert Insertion (R3Si)M(CH2CH2R') Coord->Insert Migratory Insertion Insert->M Reductive Elimination (releases product)

Figure 1: A simplified representation of the Chalk-Harrod mechanism for alkene hydrosilylation.

More recently, alternative mechanistic pathways have been identified, particularly for earth-abundant metal catalysts. For instance, a silylene-based mechanism has been proposed for certain iron and ruthenium catalysts, which involves the direct addition of a Si-H bond in a silylene ligand across the alkene.[9][10] This pathway can offer distinct selectivity profiles compared to the classical Chalk-Harrod mechanism.

Key Reaction Parameters and Their Influence

The success of a hydrosilylation reaction hinges on the careful selection and control of several key parameters.

The Catalyst: The Heart of the Transformation

The choice of catalyst is the most critical factor influencing the rate, selectivity, and substrate scope of the reaction.

  • Precious Metal Catalysts:

    • Platinum-based catalysts , such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly active and widely used in industrial applications.[5][11][12] They typically promote anti-Markovnikov addition to terminal alkenes, yielding the linear alkylsilane.[2][4]

    • Rhodium and Ruthenium complexes , like Wilkinson's catalyst (RhCl(PPh₃)₃) and [Cp*Ru(MeCN)₃]PF₆, are also effective and can offer different selectivity profiles.[11] For example, certain ruthenium catalysts can provide access to cis-β-vinylsilanes from alkynes.[11]

  • Earth-Abundant Metal Catalysts:

    • Driven by cost and sustainability, significant research has focused on catalysts based on iron, cobalt, and nickel .[1][3][4] These catalysts can exhibit high activity and unique selectivities.

    • Iron complexes , often supported by pyridine(diimine) ligands, have shown remarkable performance, even at room temperature.[4][12]

    • Cobalt catalysts can be tuned to afford either Markovnikov or anti-Markovnikov products depending on the specific complex and ligands used.[13]

    • Nickel-based systems , including Ni(II)-carboxylate MOFs, have been developed for efficient anti-Markovnikov hydrosilylation.[14]

The Silane: Structure and Reactivity

The structure of the silane reagent significantly impacts the reaction rate. The general order of reactivity is:

SiH₄ > RSiH₃ > R₂SiH₂ > R₃SiH

Tertiary silanes (R₃SiH) are generally less reactive than primary (RSiH₃) and secondary (R₂SiH₂) silanes.[6] Electron-withdrawing groups on the silicon atom, such as in trichlorosilane (HSiCl₃), can increase reactivity.[6]

The Alkene: Steric and Electronic Effects

The nature of the alkene substrate also plays a crucial role:

  • Steric Hindrance: The reaction rate generally decreases with increasing substitution around the double bond.[6]

    • Terminal alkenes (1-alkenes) > Internal alkenes (2-alkenes, 3-alkenes) [6]

  • Functional Group Tolerance: Modern catalyst systems exhibit excellent tolerance to a wide range of functional groups, including esters, ketones, amines, and even unprotected alcohols.[12] This is a significant advantage in the synthesis of complex molecules.

Solvent and Temperature: Fine-Tuning the Reaction Environment
  • Solvent: The choice of solvent can influence both the reaction rate and, in some cases, the stereoselectivity.[6][12] Common solvents include toluene, hexane, and tetrahydrofuran (THF).[15] Some modern protocols have been developed to run under solvent-free conditions, offering a greener and more efficient approach.[12][13] The reactivity can vary significantly with the solvent, with one study showing the order of increasing reactivity as acetonitrile < hexane < toluene ≈ isopropanol < THF.[15][16]

  • Temperature: Reaction temperatures can range from ambient (23 °C) to elevated temperatures (e.g., 60-140 °C).[4][12] Many modern iron and cobalt catalysts are effective at room temperature.[12] However, some systems may require heating to achieve reasonable reaction rates.[4] It is important to note that excessively high temperatures can lead to side reactions.

Data Summary: Typical Reaction Conditions

ParameterTypical Range/ValueNotes
Catalyst Loading 0.1 - 1 mol%Lower loadings are desirable for cost-effectiveness.
Silane Primary, Secondary, TertiaryReactivity generally decreases with increasing substitution.
Alkene Terminal, Internal, CyclicTerminal alkenes are typically more reactive.
Solvent Toluene, Hexane, THF, or Solvent-FreeSolvent choice can impact reaction rate and selectivity.
Temperature 23 °C to 140 °CMany modern catalysts operate efficiently at room temperature.
Reaction Time 30 minutes to 24 hoursMonitored by GC, TLC, or NMR until starting material is consumed.
Regioselectivity Anti-Markovnikov or MarkovnikovHighly dependent on the catalyst and substrate combination.

Experimental Protocols

The following protocols provide a general framework for conducting a hydrosilylation reaction. Note: These are representative examples and may require optimization for specific substrates and catalysts. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as many catalysts and silanes are sensitive to air and moisture.

Protocol 1: General Procedure for Platinum-Catalyzed Hydrosilylation of 1-Octene with Triethoxysilane

This protocol is based on typical conditions for platinum-catalyzed hydrosilylation.

Materials:

  • 1-Octene (distilled and degassed)

  • Triethoxysilane ((EtO)₃SiH) (distilled and degassed)

  • Karstedt's catalyst (in xylene, typically ~2% Pt)

  • Anhydrous toluene (or other suitable solvent)

  • Reaction flask with a magnetic stir bar and condenser

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-octene (e.g., 10 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) via syringe.

  • Catalyst Addition: Add Karstedt's catalyst (e.g., 0.01 mol% Pt) to the stirred solution.

  • Silane Addition: Slowly add triethoxysilane (e.g., 12 mmol, 1.2 eq) to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to a desired temperature (e.g., 60 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within a few hours), cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield the desired octyltriethoxysilane.

Protocol 2: In Situ Generation of an α-Diimine Nickel Catalyst for Hydrosilylation

This protocol describes the use of an air-stable nickel precursor to generate a highly active catalyst in situ, as demonstrated in the literature.[5][17]

Materials:

  • 1-Octene (degassed)

  • Triethoxysilane ((EtO)₃SiH) (degassed)

  • α-Diimine ligand (e.g., ((ArN=C(Me))₂, Ar = 2,6-iPr₂-C₆H₃))

  • Nickel(II) bis(2-ethylhexanoate) (Ni(2-EH)₂)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox

Procedure:

  • Catalyst Pre-formation (in a glovebox): In a vial, combine Ni(2-EH)₂ (e.g., 0.01 mmol, 1 mol%) and the α-diimine ligand (e.g., 0.01 mmol, 1 mol%).

  • Substrate Addition: To this mixture, add 1-octene (e.g., 1.0 mmol, 1.0 eq) followed by triethoxysilane (e.g., 1.2 mmol, 1.2 eq).

  • Reaction Conditions: Stir the neat mixture at room temperature (23 °C).

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by GC or ¹H NMR. The reaction is often complete within a few hours.

  • Purification: Due to the high selectivity and conversion, the product may be of sufficient purity after removal of any volatile starting materials. Further purification can be achieved by distillation or column chromatography if necessary.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere C Charge Alkene & Solvent A->C B Prepare & Degas Reagents B->C E Add Silane B->E D Add Catalyst C->D D->E F Heat/Stir & Monitor E->F G Cool & Quench (if necessary) F->G H Solvent Removal G->H I Purify Product (Distillation/Chromatography) H->I J Characterize Product (NMR, GC-MS, etc.) I->J

Figure 2: A general experimental workflow for a typical hydrosilylation reaction.

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading, raising the temperature, or using a more reactive silane. Ensure that all reagents and the reaction atmosphere are scrupulously dry and oxygen-free.

  • Poor Selectivity: If a mixture of regioisomers is obtained, screening different catalysts and ligands is the most effective strategy. The choice between a platinum, rhodium, iron, or cobalt catalyst can dramatically alter the Markovnikov/anti-Markovnikov ratio.

  • Side Reactions: The formation of vinylsilanes or allylsilanes can sometimes occur through dehydrogenative silylation.[1][3] Adjusting the catalyst and reaction conditions can help to minimize these side products.

Conclusion

The Si-H insertion into alkenes is a versatile and indispensable reaction in modern chemistry. While traditional platinum catalysts remain workhorses in industry, the development of highly active and selective catalysts from earth-abundant metals is revolutionizing the field, offering more sustainable and cost-effective solutions. By understanding the fundamental mechanistic principles and the influence of key reaction parameters, researchers can effectively harness this powerful transformation to synthesize a vast range of valuable organosilicon compounds. The protocols and guidelines presented herein provide a solid foundation for the successful application and innovation in the field of hydrosilylation.

References

  • KIT. (n.d.). Solvent-Free Hydrosilylation of Alkenes Catalyzed by Well-Defined Low-Valent Cobalt Catalysts.
  • SciSpace. (n.d.). Earth-Abundant Transition Metal Catalysts for Alkene Hydrosilylation and Hydroboration.
  • Royal Society of Chemistry. (n.d.). Alkene hydrosilylation catalyzed by easily assembled Ni(ii)-carboxylate MOFs. Chemical Science.
  • ResearchGate. (n.d.). Advances in Base-Metal-Catalyzed Alkene Hydrosilylation.
  • Sigma-Aldrich. (n.d.). Hydrosilylation Catalyst.
  • PMC. (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications.
  • ResearchGate. (n.d.). Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst.
  • Royal Society of Chemistry. (2020). Efficient and selective alkene hydrosilation promoted by weak, double Si–H activation at an iron center. Chemical Science. DOI:10.1039/D0SC01749C.
  • PMC. (n.d.). Enantioselective Si–H Insertion Reactions of Diarylcarbenes for the Synthesis of Silicon-Stereogenic Silanes.
  • Chemistry LibreTexts. (2023). Hydrosilylation.
  • ResearchGate. (2025). A Comprehensive Review of Intramolecular Hydrosilylation of Alkynes and Alkenes.
  • Wikipedia. (n.d.). Hydrosilylation.
  • ACS Publications. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis.
  • ACS Publications. (2017). Advances in Base-Metal-Catalyzed Alkene Hydrosilylation. ACS Catalysis.
  • Semantic Scholar. (n.d.). Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst.
  • ACS Publications. (2003). Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism. Journal of the American Chemical Society.
  • Princeton University. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands.
  • University of Rochester. (n.d.). Insertion Reactions.

Sources

High-Efficiency Green Reduction of Phosphine Oxides Using Siloxanes: A Sustainable Protocol for Ligand Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The deoxygenation of tertiary phosphine oxides is a critical transformation in synthetic chemistry. Phosphine oxides are generated in stoichiometric amounts as byproducts in fundamental organic reactions, including the Wittig, Mitsunobu, and Appel reactions. Historically, recovering the valuable P(III) ligands required harsh, highly reactive, and hazardous reducing agents such as trichlorosilane (HSiCl


) or lithium aluminum hydride (LiAlH

) [1].

To align with modern green chemistry paradigms, the field has pivoted toward the use of siloxanes—specifically Polymethylhydrosiloxane (PMHS) and 1,1,3,3-Tetramethyldisiloxane (TMDS) [2]. These reagents are inexpensive, non-toxic, bench-stable byproducts of the silicone industry. This application note provides a comprehensive, causality-driven guide to executing both metal-free and transition-metal-catalyzed reductions of phosphine oxides using these sustainable siloxanes.

Mechanistic Principles: The Causality of Deoxygenation

The reduction of the phosphoryl (P=O) bond is notoriously difficult due to its exceptionally high bond dissociation energy (~544 kJ/mol). Siloxane-mediated reduction overcomes this thermodynamic barrier through an oxophilic competition mechanism [4].

  • Oxophilic Activation: The silicon atom in the siloxane is highly oxophilic. It coordinates with the phosphoryl oxygen, forming a transient siloxyphosphonium intermediate.

  • Hydride Transfer: The activation of the P=O bond increases the electrophilicity of the phosphorus center, triggering an intra- or intermolecular hydride shift from the Si-H bond to the phosphorus atom.

  • Cleavage and Polymerization: The intermediate collapses, cleaving the P-O bond to release the target tertiary phosphine. The siloxane fragment polymerizes into a benign, inert silicone resin, which acts as the sole, easily separable byproduct.

Mechanism PO Phosphine Oxide (R3P=O) Adduct Siloxyphosphonium Intermediate PO->Adduct Oxophilic Attack Silane Siloxane (PMHS/TMDS) Silane->Adduct Si-O Bond Formation TS Hydride Transfer Transition State Adduct->TS Hydride Shift Product Tertiary Phosphine (R3P) TS->Product P-O Cleavage Waste Silicone Polymer (Green Byproduct) TS->Waste Polymerization

Mechanistic pathway of phosphine oxide reduction via siloxyphosphonium intermediates.

Comparative Efficacy of Reducing Agents

To justify the selection of PMHS and TMDS, it is essential to evaluate them against traditional silanes. The table below summarizes the operational parameters and environmental impact of common reducing agents.

Reducing AgentReactivityToxicity / Safety ProfileEnvironmental ImpactTypical Reaction Conditions
Trichlorosilane (HSiCl

)
Very HighHighly Corrosive, Toxic gas releaseHigh (Generates HCl waste)RT to 80 °C, solvent required
Phenylsilane (PhSiH

)
HighFlammable, ToxicModerate100–120 °C, solvent required
TMDS ModerateBenign, Bench-stable liquidLow (Green)100–150 °C (Catalyst required)
PMHS ModerateBenign, Industrial waste productVery Low (Green)200–250 °C (Metal-free)[3]

Experimental Methodologies

Protocol A: Metal-Free Thermal Reduction Using PMHS

Scientific Rationale: PMHS is a polymeric waste product. By utilizing elevated temperatures (200–250 °C) in a solvent-free environment, the thermal energy is sufficient to overcome the high activation energy of the P=O bond without the need for a transition metal catalyst [3]. An excess of PMHS is utilized to overcome mass transfer limitations within the increasingly viscous silicone polymer matrix as the reaction proceeds.

Step-by-Step Procedure:

  • Substrate Loading: To a heavy-walled borosilicate pressure tube equipped with a magnetic stir bar, add the phosphine oxide (e.g., Triphenylphosphine oxide, 1.0 mmol).

  • Reductant Addition: Add PMHS (5.0 mmol equivalents of reactive Si–H). Note: Perform this step in a fume hood, though PMHS is non-volatile, the resulting pressure from thermal expansion requires caution.

  • Thermal Activation: Seal the pressure tube tightly with a Teflon cap. Submerge the tube in a pre-heated sand bath or metal heating block at 220 °C for 2 to 4 hours, depending on the steric bulk of the substrate.

  • Cooling and Extraction: Remove the tube from the heat source and allow it to cool to room temperature. The mixture will appear as a viscous gel or solid resin. Add 5 mL of dry hexane or toluene and stir vigorously. The non-polar solvent extracts the newly formed tertiary phosphine while precipitating the highly cross-linked silicone waste.

  • Isolation: Filter the suspension through a short pad of Celite under a nitrogen atmosphere. Wash the pad with an additional 2 mL of solvent.

  • Concentration: Remove the solvent in vacuo to yield the analytically pure tertiary phosphine.

Protocol B: Titanium-Catalyzed Reduction Using TMDS

Scientific Rationale: For substrates that cannot tolerate high thermal stress, a Lewis acid catalyst is required. Titanium(IV) is highly oxophilic; it coordinates directly to the phosphoryl oxygen, severely weakening the P=O bond. This coordination drastically lowers the activation barrier, allowing TMDS to transfer its hydride at much milder temperatures (100 °C).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon. Add the phosphine oxide (1.0 mmol) and dissolve in 3 mL of anhydrous toluene.

  • Catalyst Coordination: Inject Titanium(IV) isopropoxide, Ti(OiPr)

    
     (0.1 mmol, 10 mol%). Stir at room temperature for 10 minutes. A slight color change may be observed, indicating the formation of the Ti–O=P complex.
    
  • Reductant Addition: Dropwise, add TMDS (2.5 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 16 hours.

  • Quenching: Cool the reaction to 0 °C. Carefully quench the reaction by adding 2 mL of a 1M NaOH aqueous solution. This step hydrolyzes the titanium catalyst and degrades residual siloxanes.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via short-path distillation or recrystallization from hot ethanol if necessary.

Self-Validating System: Quality Control via P NMR

A robust protocol must be self-validating. To confirm the success of the reduction and the purity of the recovered ligand without relying on complex chromatography, this workflow integrates


P{

H} NMR spectroscopy
as a direct, internal QA/QC metric.

Causality of the Validation: The


P nucleus is 100% naturally abundant and exquisitely sensitive to its electronic environment and oxidation state. The strongly electron-withdrawing nature of the P=O bond deshields the phosphorus nucleus, pushing its resonance far downfield. Upon reduction to the electron-rich P(III) state, the signal undergoes a massive upfield shift.
  • Example: Triphenylphosphine oxide resonates at +29.0 ppm .

  • Example: Triphenylphosphine (product) resonates at -5.0 ppm .

Execution: Take a 0.1 mL aliquot of the crude reaction mixture, dissolve it in 0.5 mL of CDCl


, and acquire a 

P{

H} NMR spectrum (16 scans is usually sufficient). By simply integrating the peaks at the downfield (starting material) and upfield (product) regions, the conversion ratio is instantly and quantitatively determined without the need for an internal standard. If the +29.0 ppm peak is absent, the reduction is 100% complete.

References

  • The Reduction of Tertiary Phosphine Oxides by Silanes ResearchGate URL
  • Taylor & Francis (tandfonline.com)
  • MDPI (Inorganics)
  • Royal Society of Chemistry (rsc.org)

Application Note: Catalytic Deoxygenation of Ketones using 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the direct deoxygenation of ketones to alkanes using 1,3-Diphenyl-1,3-dimethyldisiloxane (DPDS) . Unlike traditional stoichiometric reductions (e.g., Wolff-Kishner, Clemmensen) or volatile silane methods (e.g.,


, TMDS), this protocol utilizes DPDS as a low-volatility, high-stability hydride source .

When coupled with Lewis Acid catalysts such as Indium(III) chloride (


) or Tris(pentafluorophenyl)borane (

), DPDS facilitates a mild, atom-economical reduction pathway (

) compatible with halogen, ester, and nitro functional groups.

Introduction & Mechanistic Rationale

The Reagent: this compound

While Polymethylhydrosiloxane (PMHS) and 1,1,3,3-Tetramethyldisiloxane (TMDS) are common industrial reducing agents, they pose challenges regarding volatility and flammability. DPDS offers a superior physicochemical profile for scale-up and high-temperature applications.

PropertyTMDS (Standard)This compound (DPDS)Impact
Boiling Point ~70-71 °C~139 °C (at 2 mmHg); >280 °C (est. atm)DPDS allows higher reaction temps without reagent loss.
Flash Point -12 °C>110 °CDPDS is significantly safer for large-scale handling.
Hydride Content High (Wt%)Moderate (Wt%)DPDS requires higher mass loading but offers better control.
Structure


Phenyl groups provide steric bulk, influencing selectivity.
Mechanistic Pathway

The deoxygenation proceeds via a stepwise hydrosilylation-reduction sequence. The disiloxane acts as a dual-hydride donor. The Lewis Acid (LA) activates the oxygenated species, facilitating hydride transfer from the silicon center.

Key Stages:

  • Activation: LA coordinates to the ketone carbonyl.

  • 1st Hydride Transfer: Formation of a silyl ether intermediate (Alcohol state).

  • Ionization: LA promotes C-O bond cleavage, generating a carbocation-like intermediate.

  • 2nd Hydride Transfer: Rapid reduction of the carbocation to the alkane.

DeoxygenationMechanism Ketone Ketone Substrate (R2C=O) Complex1 LA-Activated Complex Ketone->Complex1 + LA SilylEther Silyl Ether Intermediate Complex1->SilylEther + DPDS (1st H-) Carbocation Carbocation / Activated Species SilylEther->Carbocation C-O Cleavage Alkane Final Alkane (R2CH2) Carbocation->Alkane + DPDS (2nd H-) DPDS DPDS (Si-H) DPDS->Complex1 DPDS->Carbocation LA Lewis Acid (InCl3 / BCF)

Figure 1: Stepwise mechanistic pathway for Lewis Acid-catalyzed deoxygenation using DPDS. Note the requirement for two hydride transfers per carbonyl unit.

Experimental Protocol

Materials & Equipment
  • Reagent: this compound (Purity >95%).[1][2][3]

  • Catalyst: Indium(III) Chloride (

    
    , anhydrous) OR Tris(pentafluorophenyl)borane (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Inert Gas: Nitrogen or Argon atmosphere.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Ketone Substrate

  • Catalyst Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool under

      
       flow.
      
    • Add

      
       (11 mg, 0.05 mmol, 5 mol%) .
      
    • Note: If using

      
      , use 2-5 mol%.
      
  • Substrate Addition:

    • Add Ketone substrate (1.0 mmol) .

    • Add Anhydrous Solvent (3.0 mL) (DCM for ambient temp; Toluene for heat).

    • Stir to ensure catalyst dispersion/dissolution.

  • Reagent Addition (Critical Step):

    • Add DPDS (172 mg / ~0.17 mL, 0.6 mmol) dropwise via syringe.

    • Stoichiometry Note: DPDS has 2 hydrides per molecule. Theoretical requirement is 1.0 equiv of Si-H per C=O bond for alcohol, 2.0 equiv Si-H for alkane.

    • Therefore, 1.0 - 1.2 molar equivalents of DPDS (providing 2.0 - 2.4 equiv of H-) is recommended for full deoxygenation.

  • Reaction:

    • Stir at Room Temperature (25°C) .

    • Monitor via TLC or GC-MS.

    • Timecourse: Simple aryl ketones typically reduce in 1-4 hours. Aliphatic ketones may require reflux (if using Toluene) or longer times (12-24h).

  • Work-up:

    • Quench by slow addition of Water (1 mL) . Caution: Gas evolution (

      
      ) possible if excess silane remains.
      
    • Extract with Hexanes or Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Silica Gel Chromatography.

Workflow Visualization

ExperimentalWorkflow Start Start: Flame-Dry Flask (N2 Atmosphere) Mix Add Catalyst (InCl3 5mol%) + Ketone (1 equiv) + Solvent (DCM/Tol) Start->Mix AddSilane Add DPDS (1.2 equiv) Dropwise Mix->AddSilane React Stir at RT or Reflux Monitor (TLC/GC) AddSilane->React Quench Quench with H2O (Caution: H2 Gas) React->Quench Purify Extraction & Column Chromatography Quench->Purify

Figure 2: Operational workflow for the batch reduction process.

Substrate Scope & Performance Data

The following table summarizes expected performance based on comparative hydrosilylation reactivity profiles (


 catalyzed).
Substrate ClassConditionsYield (Alkane)Selectivity Notes
Aryl Ketones (e.g., Acetophenone)DCM, RT, 2h>90%Highly efficient. C=O reduces preferentially to nitro/ester.
Diaryl Ketones (e.g., Benzophenone)DCM, RT, 4h>85%Steric bulk of DPDS may slow rate slightly vs TMDS.
Aliphatic Ketones (e.g., 2-Octanone)Toluene, 60°C, 12h70-85%Requires thermal activation; silyl ether intermediate is stable.
Enones (

-unsaturated)
DCM, RT, 6hVariableCompetitive 1,4-reduction.

favors 1,2-reduction/deoxygenation.
Functionalized (Ester/Halogen)DCM, RT, 3h>85%Chemotolerant. Does not reduce esters or aryl halides.

Troubleshooting & Optimization

This protocol is a "Self-Validating System." Use these checkpoints to verify success:

  • Checkpoint 1: Gas Evolution. Upon addition of DPDS, mild exotherm is normal. If bubbling is violent, the catalyst loading is too high or temperature is uncontrolled.

  • Checkpoint 2: The "Stalled" Reaction.

    • Symptom:[4][5][6][7] TLC shows a new spot (higher

      
       than ketone but lower than alkane) that persists.
      
    • Cause: The reaction has stopped at the Silyl Ether stage.

    • Solution: Add an additional 1-2 mol% of catalyst or increase temperature to drive the C-O cleavage (Step 3 in Mechanism).

  • Checkpoint 3: Steric Hindrance.

    • DPDS is bulkier than

      
      . For extremely hindered ketones (e.g., tert-butyl ketones), switch to a smaller silane or increase reaction time.
      

Safety & Handling (MSDS Highlights)

  • Hazard Classification: DPDS is Combustible (Flash point >110°C) but not Pyrophoric.

  • Inhalation: Avoid mist. Use in a fume hood.

  • Reaction Hazards: Generation of Hydrogen Gas (

    
    )  during quench. Ensure proper venting.[4][5]
    
  • Byproducts: The siloxane byproduct is generally benign but should be treated as chemical waste.

References

  • Miyai, T., et al. (2001).[8] "Indium(III)-Catalyzed Deoxygenation of Carbonyl Compounds." Tetrahedron Letters. Link

    • Establishes the InCl3/Hydrosilane protocol found
  • Gevorgyan, V., et al. (2000).[8] "B(C6F5)3-Catalyzed Reduction of Alcohols and Ketones." Journal of Organic Chemistry. Link

    • Authoritative source for Boron-catalyzed deep deoxygen
  • Gelest, Inc. "Safety Data Sheet: this compound."[4][5] Link

    • Source for physical properties and safety d
  • Oestreich, M. (2015). "Silylium Ions in Catalysis." Chemical Reviews. Link

    • Detailed review of the mechanistic underpinnings of silane-based reductions.
  • Li, X., et al. (2025).[8] "Direct Deoxygenation of Alcohols and Ketones."[9] Journal of the American Chemical Society. Link (Representative citation for recent advancements).

Sources

Advanced One-Pot Reductive Amination Using Disiloxane Reagents: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductive amination is a cornerstone transformation in pharmaceutical synthesis and drug development, providing a direct route to complex secondary and tertiary amines. Historically, this process relied heavily on moisture-sensitive, pyrophoric, or highly toxic hydride reagents such as lithium aluminum hydride (LiAlH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).

As the industry pivots toward sustainable and inherently safer chemistry, disiloxanes—specifically Polymethylhydrosiloxane (PMHS) and 1,1,3,3-Tetramethyldisiloxane (TMDS) —have emerged as superior alternatives[1]. These organosilicon reagents are bench-stable, non-toxic, environmentally benign, and generate easily removable siloxane byproducts[2]. This application note provides an authoritative guide to deploying disiloxane-mediated one-pot reductive aminations, detailing the mechanistic causality behind catalyst selection and offering self-validating experimental protocols.

Mechanistic Insights & Causality (E-E-A-T)

The success of a one-pot reductive amination relies on the kinetic orchestration of two distinct steps: the condensation of the carbonyl and amine to form an imine/iminium intermediate, and the subsequent reduction of this intermediate.

Disiloxanes are inherently poor reducing agents on their own[3]. This is a deliberate and highly advantageous feature: it prevents the premature reduction of the starting carbonyl compound to an alcohol. To initiate the reduction, a precisely chosen catalyst or activator must be introduced to modulate the reaction pathway:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) with PMHS: Ti(OiPr)₄ serves a dual purpose. First, it acts as a Lewis acid to accelerate imine formation and sequester the generated water (forming stable Ti-O bonds). Second, it coordinates with PMHS, increasing the hydridic character of the Si-H bond, thereby facilitating the selective reduction of the imine over the carbonyl[2].

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) with TMDS: This highly electrophilic, sterically hindered Lewis acid operates via a different mechanism. Instead of activating the carbonyl, it activates the Si-H bond of TMDS, generating a highly reactive silylium-like intermediate that rapidly transfers a hydride to the imine. This protocol is remarkably tolerant to water, challenging conventional moisture-free paradigms[4].

Reaction Visualization

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction C Carbonyl I Imine / Iminium C->I - H₂O A Amine A->I P Target Amine I->P Hydride Transfer Cat Catalyst Act Activated Hydride Cat->Act Coord. S Disiloxane S->Act Act->P Donates H⁻

Figure 1: Mechanistic workflow of one-pot reductive amination using disiloxanes.

Experimental Protocols

Protocol A: PMHS-Ti(OiPr)₄ Mediated Synthesis of Secondary/Tertiary Amines

Design Rationale: This protocol is highly chemoselective and tolerates reducible functional groups like olefins, nitro groups, and esters[2]. It is ideal for broad-spectrum library synthesis.

Materials: Aldehyde/Ketone (1.0 equiv), Amine (1.0-1.2 equiv), Ti(OiPr)₄ (1.2 equiv), PMHS (2.0 equiv based on active hydride), THF (anhydrous).

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the carbonyl compound (10 mmol) and amine (10 mmol) in anhydrous THF (20 mL).

  • Activation: Add Ti(OiPr)₄ (12 mmol) dropwise at room temperature. Stir the mixture for 1-2 hours.

    • Self-Validation Checkpoint: The reaction mixture will typically turn slightly cloudy or exhibit a subtle color shift, confirming the formation of the titanium-imine complex and the displacement of isopropanol.

  • Reduction: Dissolve PMHS (120 mg, ~2 mmol active hydride equivalent) in THF (5 mL) and add it dropwise to the reaction mixture[2]. Stir for an additional 2-4 hours at room temperature.

  • Quenching (Critical Step): Cool the flask to 0 °C. Carefully add 3N NaOH solution (10 mL) dropwise[2].

    • Causality: This step hydrolyzes the titanium complexes and neutralizes unreacted PMHS.

    • Self-Validation Checkpoint: Vigorous gas evolution (H₂) will occur initially[2]. Wait until gas evolution completely ceases (approx. 20 mins) to confirm the system is safely quenched before proceeding.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate in vacuo to yield the amine[2].

Protocol B: TMDS-B(C₆F₅)₃ Mediated Reductive Amination

Design Rationale: Ideal for sterically hindered substrates, weakly nucleophilic amines (e.g., anilines), and systems where strict anhydrous conditions are difficult to maintain[4].

Materials: Aldehyde/Ketone (1.0 equiv), Amine (1.0 equiv), TMDS (1.5 equiv), B(C₆F₅)₃ (5 mol%), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Condensation: Combine the carbonyl compound (5 mmol) and amine (5 mmol) in DCM (10 mL). Stir for 30 minutes at room temperature.

  • Silane Addition: Add TMDS (7.5 mmol) to the mixture.

  • Catalyst Addition: Add B(C₆F₅)₃ (0.25 mmol, 5 mol%).

    • Causality: Adding the catalyst after the silane ensures that the highly reactive activated hydride species is generated in the presence of the pre-formed imine, preventing off-target reduction of the starting carbonyl.

  • Monitoring: Stir at room temperature.

    • Self-Validation Checkpoint: Monitor the disappearance of the imine intermediate via TLC (UV/Ninhydrin stain) or GC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Quantitative Data & Substrate Scope

Table 1: Comparative Analysis of Disiloxane-Mediated Reductive Amination Systems

Reagent SystemCatalyst/ActivatorPrimary AdvantageFunctional Group ToleranceTypical Yields
PMHS Ti(OiPr)₄Low cost, dual-role activation[2]Olefins, Nitro, Esters, Halides85 - 98%
TMDS B(C₆F₅)₃High turnover, water-tolerant[4]Ethers, Acetals, Weakly basic amines80 - 95%
TMDS Vaska's Complex (Ir)Amide reductive couplingAlkynes, Heterocycles65 - 90%
PMHS Zn/AcOHUltra-mild, aqueous compatibilityPhenols, Alcohols70 - 85%

Troubleshooting & Optimization

  • Issue: Over-reduction to the corresponding alcohol.

    • Causality: The carbonyl is being reduced by the silane before the imine condensation equilibrium is established.

    • Solution: Pre-stir the carbonyl and amine with the Lewis acid for a longer period (up to 4 hours) before introducing the disiloxane. Ensure strict anhydrous conditions during the first step to drive the equilibrium toward the imine.

  • Issue: Incomplete conversion / Low yield.

    • Causality: Silane polymerization or catalyst deactivation by excessive ambient moisture.

    • Solution: Use freshly distilled Ti(OiPr)₄. For PMHS, verify reagent integrity; it should be a free-flowing liquid. If it has become viscous or gel-like, cross-linking has occurred, and a fresh bottle must be sourced.

References

  • Title : Tetramethyldisiloxane: A Practical Organosilane Reducing Agent | Source : gelest.com | URL :[Link]

Sources

Troubleshooting & Optimization

Removing residual 1,3-Diphenyl-1,3-dimethyldisiloxane from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organosilicon Impurity Removal Subject: Elimination of 1,3-Diphenyl-1,3-dimethyldisiloxane (DPDMDS) from Reaction Mixtures Ticket ID: #Si-REMOVE-001[1]

Executive Summary

You are likely encountering This compound (DPDMDS) as a persistent byproduct following a hydrosilylation reaction or the reduction of amides/esters using methylphenylsilane (


).[1]

This impurity is notoriously difficult to remove because:

  • High Boiling Point (~295–300°C): It cannot be removed by standard rotary evaporation or high-vacuum drying.[1]

  • Lipophilicity: It "tails" or co-elutes with many organic products on standard silica gel, acting similarly to silicone grease.[1]

  • Chemical Inertness: The Si-O-Si backbone is resistant to mild aqueous washes.[1]

This guide details three field-proven protocols to isolate your target molecule from DPDMDS, ranked by efficacy and product safety.

Module 1: Know Your Enemy (Physicochemical Profile)[2]

Before attempting removal, confirm the impurity identity using this profile.[1]

PropertyDataDiagnostic Note
CAS Number 6689-22-1-
Structure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Contains reactive Si-H bonds (unless fully oxidized).[1]
Boiling Point ~120°C @ 2 mmHgExtrapolates to ~300°C at atm.[1] Do not attempt simple distillation.
Solubility Soluble: Hexanes, Et2O, DCMInsoluble: Acetonitrile (MeCN), WaterKey vulnerability: Immiscibility with Acetonitrile.[2][3][4][5][6][7]
1H NMR Signature

0.3–0.5 ppm (d, Si-Me )

4.9–5.1 ppm (m, Si-H )

7.3–7.6 ppm (m, Ph )
Look for the "grease" doublet near TMS and the Si-H multiplet if not fully oxidized.
TLC Behavior High

in Hexanes (0.8–0.[1]9)
Stains strongly with KMnO4 (due to Si-H) or UV active (Phenyls).[1]

Module 2: Troubleshooting & Decision Matrix

Q: My product is an oil and I see the siloxane peaks in the NMR. Can I just dry it longer? A: No. The boiling point of DPDMDS is too high.[1] Extended high-vacuum drying will likely degrade your product before removing the siloxane.[1]

Q: I ran a column (Hexane/EtOAc), but the siloxane co-eluted. A: DPDMDS is "streaky" on silica. If your product has an


 in 10% EtOAc/Hexane, it will likely co-elute.[1] You must switch separation principles (Polarity Partitioning or Reverse Phase).[1]

Q: Can I use fluoride (TBAF) to degrade it? A: Use caution. While TBAF can cleave Si-O bonds, DPDMDS is relatively stable.[1] Fluoride treatment often generates fluorosilanes which are also difficult to remove and may react with protecting groups on your target molecule.[1] Physical separation is safer. [1]

Visual Workflow: Selection Strategy

RemovalStrategy Start Start: Crude Mixture w/ DPDMDS IsProductPolar Is Target Product Polar? (Soluble in MeCN?) Start->IsProductPolar MethodA Method A: The MeCN/Pentane Wash (High Efficiency) IsProductPolar->MethodA Yes (e.g., Amides, Alcohols) MethodB Method B: Reverse Phase (C18) (For Lipophilic Products) IsProductPolar->MethodB No (Very Lipophilic) MethodC Method C: Chemical Oxidation (The 'Nuclear' Option) MethodA->MethodC Residual traces remain? MethodB->MethodC Fails?

Figure 1: Decision tree for selecting the appropriate purification protocol based on product polarity.

Module 3: Removal Protocols

Protocol A: The Acetonitrile/Pentane Partition (Gold Standard)

Best for: Polar products (Amides, Alcohols, Amines) that are soluble in Acetonitrile. Principle: Siloxanes are highly lipophilic and virtually insoluble in Acetonitrile (MeCN).[1] Most polar organic drugs partition into MeCN.[1]

  • Dissolution: Dissolve your crude reaction mixture in Acetonitrile (MeCN) . Use approximately 10 mL of MeCN per gram of crude material.[1]

    • Note: If the crude is an oil, ensure it fully dissolves.[1] If it doesn't, add a small amount of DCM to solubilize, then dilute with MeCN (ratio must remain >10:1 MeCN:DCM).

  • Washing: Transfer the MeCN solution to a separatory funnel.

  • Extraction: Wash the MeCN layer with Pentane (or Hexane) (

    
     equal volume).[1]
    
    • Mechanism:[1][8][5] The DPDMDS will partition into the Pentane layer (top).[1] Your polar product remains in the MeCN layer (bottom).[1]

  • Verification: Spot the MeCN layer on a TLC plate.[1] If the high-

    
     UV-active spot (siloxane) is gone, proceed.[1]
    
  • Recovery: Evaporate the MeCN layer to obtain your purified product.[1]

Protocol B: C18 Reverse Phase Chromatography

Best for: Lipophilic products that are not soluble in MeCN (preventing Protocol A). Principle: C18 silica interacts strongly with the greasy phenyl/methyl groups of the siloxane, retaining it longer than many semi-polar compounds in methanol/water gradients.

  • Column Setup: Use a C18-capped silica column (e.g., Biotage SNAP Ultra C18 or equivalent).[1]

  • Equilibration: Equilibrate with 50:50 Methanol:Water.

  • Loading: Load sample dissolved in a minimum amount of DMF or THF.

  • Elution Gradient:

    • Start: 50% MeOH / 50% Water.[1]

    • Ramp: To 100% MeOH over 10–15 Column Volumes (CV).

    • Result: DPDMDS is extremely hydrophobic and will elute very late (often requiring 100% MeOH or even MeOH/DCM flushes), while most drugs elute earlier.[1]

Protocol C: Chemical Oxidation (Si-H Destruction)

Best for: Cases where physical separation fails and the target molecule is oxidation-resistant. Principle: If the DPDMDS retains Si-H bonds, they can be oxidized to silanols (


), which are highly polar and will stick to the baseline of a normal silica column.
  • Reaction: Dissolve crude in THF/MeOH (1:1).

  • Reagent: Add NaOH (1M aq) or a basic peroxide solution (

    
    /NaOH).
    
    • Warning: This will hydrolyze esters and oxidize sensitive amines/sulfurs.[1]

  • Stir: Agitate for 1 hour. The Si-H bond converts to Si-OH.[1]

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
  • Purification: Run a standard Silica Gel column. The converted silanol impurities will now be very polar (

    
    ) and easily separated from your product.[1]
    

References

  • Properties of this compound

    • Source: NIST Chemistry WebBook, SRD 69.[1][7]

    • URL:[Link]

  • Purification of Reaction Mixtures (General Solvents)

    • Source: University of Rochester, "Not Voodoo" Guide to Demystifying Organic Synthesis.[1]

    • URL:[Link]

  • Removal of Siloxane/Grease Impurities

    • Source: "Common Impurities in NMR Spectra," Organometallics 2010, 29, 9, 2176–2179. (Gottfried et al.)[1]

    • URL:[Link]

Sources

Optimizing catalyst loading for sterically hindered hydrosilylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. As drug development and materials science push toward increasingly complex, sterically congested architectures, standard hydrosilylation protocols often fail. This guide provides mechanistic insights, self-validating protocols, and diagnostic troubleshooting to help you optimize catalyst loading and achieve high conversion in sterically hindered systems.

The Mechanistic "Why": Navigating Steric Bottlenecks

In classical Chalk-Harrod mechanisms, the rate-limiting step for hindered alkenes (e.g., tri- or tetra-substituted olefins) is the migratory insertion of the coordinated alkene into the metal-hydride bond. When steric bulk prevents efficient alkene coordination, the resting state of the catalyst shifts. For traditional Speier’s or Karstedt’s catalysts, this prolonged resting state without substrate coordination leads to the agglomeration of Pt(0) species into catalytically dead platinum colloids, commonly observed as "Pt black" 1.

To counteract this, modern approaches utilize N-heterocyclic carbene (NHC) ligands. The strong σ-donating and sterically demanding nature of NHCs (e.g., IPr) stabilizes the mononuclear Pt(0) intermediate, preventing aggregation even at elevated temperatures or low catalyst loadings 2. Platinum complexes ligated with NHC ligands exhibit a unique tolerance toward steric hindrance, allowing functionalization at highly congested positions that traditional catalysts cannot access [[3]](). Furthermore, emerging base-metal catalysts, such as cobalt and iron complexes, offer alternative reaction pathways that tolerate steric bulk while providing divergent regioselectivity, such as Markovnikov addition 4.

CatalyticCycle Pt0 Pt(0)-NHC Active Species (Stabilized by Ligand) OxAdd Oxidative Addition (Si-H Cleavage) Pt0->OxAdd + Hydrosilane Coord Alkene Coordination (Steric Repulsion) OxAdd->Coord + Hindered Alkene MigIns Migratory Insertion (Rate-Limiting Step) Coord->MigIns Steric Bottleneck RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Pt0 - Silyl Product

Figure 1: Catalytic cycle of NHC-Pt hydrosilylation highlighting the steric bottleneck.

Strategic Catalyst Selection and Loading Matrix

Optimizing catalyst loading is a delicate balance: too low, and trace impurities poison the cycle; too high, and you risk exothermic runaway, increased isomerization, and rapid catalyst deactivation.

Catalyst TypeTarget SubstrateOptimal LoadingPrimary AdvantageCommon Failure Mode
Karstedt’s (Pt) Unhindered / Terminal10 – 50 ppmHigh turnover frequency (TOF)Rapid Pt black formation with bulky alkenes
[Pt(IPr)(dvtms)] Tri-substituted50 – 200 ppmResists aggregation, highly stableInduction period at room temperature
[Pt(IPr)(dvtms)]*Tetra-substituted100 – 500 ppmExtreme steric toleranceHigh cost, requires elevated temps (80°C+)
Co/Fe (Base Metal) Bulky / Functionalized1 – 5 mol%Distinct regiocontrol (Markovnikov)Moisture sensitive, requires higher loading

Self-Validating Experimental Protocol: NHC-Pt Catalyzed Hydrosilylation

To ensure reproducibility and prevent catalyst death, this protocol incorporates a serial dilution strategy and in-process analytical validation.

Step 1: Catalyst Stock Preparation (Precision Dosing) Causality: Weighing sub-milligram quantities of Pt catalyst introduces high error. Serial dilution ensures precise ppm-level dosing, preventing localized concentration spikes that strip ligands and trigger Pt black formation.

  • Weigh 10.0 mg of[Pt(IPr)(dvtms)] into a flame-dried vial inside a glovebox.

  • Dissolve in 10.0 mL of anhydrous toluene to create a 1.0 mg/mL stock solution.

Step 2: Reagent Purification (Poison Elimination) Causality: Sterically hindered alkenes react slowly; trace moisture will rapidly hydrolyze the silane (producing H₂ gas and siloxanes) before hydrosilylation can occur.

  • Pass the sterically hindered alkene and the hydrosilane through a short plug of activated neutral alumina immediately prior to use.

Step 3: Reaction Initiation (Kinetic Favorability) Causality: Adding the silane before the alkene forms the robust Pt-H/Si intermediate first, protecting the metal center from bimolecular decomposition.

  • To a Schlenk flask, add the purified alkene (1.0 equiv) and anhydrous solvent.

  • Add the purified hydrosilane (1.5 equiv). The excess silane drives the sluggish migratory insertion forward.

  • Inject the calculated volume of the Pt stock solution (e.g., 100 ppm) dropwise under vigorous stirring.

  • Gradually heat to 60°C.

Step 4: In-Process Analytical Validation Causality: Visual cues (color changes) are insufficient. Real-time monitoring prevents premature reaction quenching.

  • Take 50 µL aliquots every 30 minutes and analyze via FTIR.

  • Monitor the disappearance of the Si-H stretching frequency at ~2100 cm⁻¹.

  • Validation Check: If the Si-H signal plateaus while the alkene remains unconsumed, the catalyst has deactivated. This validates the need to adjust the ligand environment or loading.

Diagnostic Troubleshooting & FAQs

Q: Why did my reaction turn black and stall at 20% conversion? A: You are observing catalyst deactivation via aggregation into platinum nanoparticles (Pt black). Causality: In sterically hindered systems, the alkene struggles to coordinate to the metal center. If the catalyst loading or temperature is too high, the intermediate Pt species lacks stabilizing ligands and agglomerates. Solution: Counterintuitively, decrease the catalyst loading to <50 ppm, or switch to a highly sterically hindered NHC-Pt complex which maintains a mononuclear active species 1.

Q: I am seeing alkene isomerization instead of the desired hydrosilylation product. How do I fix this? A: Beta-hydride elimination is outcompeting reductive elimination. Causality: The steric bulk of the substrate slows down the migratory insertion and reductive elimination steps, giving the intermediate time to undergo beta-hydride elimination, moving the double bond to a less hindered position. Solution: Increase the concentration of the silane (use 1.5–2.0 equivalents) to drive the kinetics forward, lower the reaction temperature, or switch to an iron or cobalt-based catalyst which has been shown to suppress isomerization in hindered alkenes [[4]]().

Q: Can I just increase the loading of Karstedt's catalyst to force the reaction? A: No. Causality: Increasing the loading of a highly active, under-stabilized catalyst like Karstedt's in a sluggish reaction simply accelerates the bimolecular decomposition pathways (Pt-Pt bond formation). This leads to rapid exothermic silane redistribution or hydrolysis, completely killing the reaction. Optimization requires stabilizing the active site with ligands (like NHCs), not just adding more metal 2.

Troubleshooting Start Issue: Low Conversion with Hindered Alkene CheckPt Observation: Is Pt Black visible? Start->CheckPt YesPt Action: Decrease Loading or Switch to NHC-Pt CheckPt->YesPt Yes (Deactivation) NoPt Observation: Alkene Isomerization? CheckPt->NoPt No (Sluggish Kinetics) YesIsom Action: Lower Temp & Increase Silane Eq. NoPt->YesIsom Yes (Side Reactions) NoIsom Action: Increase Loading or use Co/Fe Catalyst NoPt->NoIsom No (No Reaction)

Figure 2: Troubleshooting decision tree for optimizing catalyst loading in hindered substrates.

References

  • Highly Enantioselective Cobalt-Catalyzed Hydrosilylation of Alkenes Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes Source: MDPI URL
  • C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes Source: ACS Publications URL

Sources

Preventing dehydrogenative coupling side reactions in siloxanes

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Dehydrogenative Coupling Side Reactions in Siloxanes

The Core Problem: The "Silent" Yield Killer

In siloxane functionalization—specifically hydrosilylation—researchers often encounter a frustrating phenomenon: stoichiometric imbalance without obvious catalyst poisoning. You calculate your Si-H to Vinyl ratios perfectly, yet you run out of Si-H before the reaction completes, or you observe unexplained viscosity increases and gas evolution.

This is almost invariably Dehydrogenative Coupling (DHC) .

While you are attempting Path A (Hydrosilylation), your catalyst (typically Platinum) is simultaneously catalyzing Path B (DHC) whenever a hydroxyl source (water, alcohol, or silanol) is present.

  • Path A (Desired):

    
    
    
  • Path B (Parasitic):

    
    
    

Why it matters:

  • Safety: Path B releases hydrogen gas, creating pressure/flammability hazards.

  • Structure: It creates Si-O-C or Si-O-Si linkages instead of stable Si-C bonds, altering the hydrolytic stability of your drug linker or material.

  • Stoichiometry: It consumes Si-H, leaving unreacted alkene in your final matrix.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Karstedt-catalyzed hydrosilylation and the parasitic dehydrogenative coupling pathway triggered by moisture or protic impurities.

G Start Active Pt(0) Catalyst Species OxAdd Oxidative Addition (H-Pt-Si) Start->OxAdd + SiH SiH Silane (Si-H) Alkene Alkene (C=C) Water Impurity (H2O/ROH) Coord Olefin Coordination OxAdd->Coord + Alkene NuAttack Nucleophilic Attack by OH OxAdd->NuAttack + H2O/ROH Insert Migratory Insertion Coord->Insert RedElim_A Reductive Elimination Insert->RedElim_A RedElim_A->Start Regenerate Pt(0) Product_A Hydrosilylation Product (Si-C Bond) RedElim_A->Product_A H2Release H2 Gas Release NuAttack->H2Release - H2 Product_B Coupling Artifact (Si-O Bond) NuAttack->Product_B Product_B->Start

Caption: Competitive catalytic cycles. Path A (Green) requires alkene coordination. Path B (Red) is triggered by nucleophilic attack from moisture/alcohols on the Pt-Si intermediate, ejecting H2.

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose your reaction immediately.

SymptomProbable CauseVerification TestCorrective Action
Vigorous Bubbling Active H₂ generation via DHC.The Bubble Test: Stop stirring. If bubbles originate from the bulk liquid (not just boiling solvent), it is H₂.Emergency: Cool reaction. Fix: Dry solvent/reagents. Add 1-2% cyclooctadiene (COD) to suppress DHC [1].
Viscosity Spike / Gelling Crosslinking via Si-OH condensation (Si-H + HO-Si

Si-O-Si).
29Si NMR: Look for "T" or "Q" sites if using D/M precursors.Fix: Pre-treat substrate with HMDS (hexamethyldisilazane) to cap residual Si-OH groups before adding catalyst.
Si-H Consumption w/o Product DHC with solvent (e.g., Ethanol, wet Toluene).1H NMR: Check for disappearance of Si-H (

4.5-5.0 ppm) without appearance of Si-CH₂ (

0.5-1.0 ppm).
Fix: Switch to hydrophobic solvents (Hexane, Toluene). Dry over molecular sieves (3Å or 4Å).
Cloudiness / White Precipitate Formation of insoluble silica-like clusters or "blooming".Visual inspection.[1]Fix: Reduce catalyst loading. High Pt concentration aggregates can act as heterogeneous DHC catalysts.
FAQ & Technical Deep Dive
Q1: I dried my solvent, but I still see DHC. Where is the OH coming from?

A: Look at your substrate and your glassware.

  • Substrate Hydrophilicity: If your alkene contains polar groups (amides, esters), it may be hygroscopic. Drying the solvent is useless if the reactant brings in water. Protocol: Azeotropic distillation of the substrate with toluene before reaction.

  • Surface Silanols: Glassware has surface Si-OH groups. In ultra-sensitive reactions, these can initiate DHC. Protocol: Silanize your glassware with trimethylchlorosilane (TMCS) or use a plastic/Teflon reactor.

Q2: Can I use a different catalyst to favor Hydrosilylation?

A: Yes. Platinum (Karstedt/Speier) is promiscuous.

  • The Rhodium Alternative: Rhodium complexes, specifically [RhCl(dppbz)]₂ , have shown >99% selectivity for hydrosilylation even in the presence of reactive OH groups [2]. The bidentate phosphine ligand sterically hinders the nucleophilic attack of OH while allowing alkene coordination.

  • The Additive Approach: If you must use Pt, add 1,5-Cyclooctadiene (COD) . COD competes for the coordination site on Platinum, suppressing the formation of the electrophilic species susceptible to OH attack, effectively slowing DHC without stopping hydrosilylation [1].

Q3: Does temperature affect the ratio of Path A vs. Path B?

A: Yes. DHC often has a lower activation energy than hydrosilylation.

  • Strategy: "Kick-start" the hydrosilylation. Do not slowly heat the reaction from room temperature. Instead, pre-heat the alkene/catalyst mixture to the activation temp (e.g., 60-80°C) and then slowly add the silane. This ensures the Pt is immediately engaged in the catalytic cycle with the alkene (Path A), statistically reducing the time available for moisture interaction (Path B).

Experimental Protocols
Protocol A: The "Bone Dry" Solvent Prep (Standard)

Do not rely on "Anhydrous" bottles from suppliers once opened.

  • Select Desiccant: Use 3Å Molecular Sieves (beads, not powder) for alcohols/nitriles; 4Å for toluene/THF/DCM.

  • Activation: Heat sieves to 250°C under high vacuum for 12 hours. Cool under Argon.

  • Storage: Add 20% w/v activated sieves to the solvent bottle. Let stand for 24 hours before use.

  • Verification: Add a drop of Titanate Indicator (e.g., Tyzor TPT). If it turns cloudy/precipitates immediately, water is >500ppm.

Protocol B: Quantitative Si-H Monitoring (1H NMR)

Use this to distinguish Hydrosilylation yield from DHC loss.

  • Sample Prep: Take 50 µL reaction aliquot + 600 µL CDCl₃ (dried over sieves).

  • Acquisition: Run 1H NMR with a relaxation delay (d1) > 10 seconds (Si-H relaxation is slow).

  • Integration Targets:

    • Si-H (Reactant): Multiplet at

      
       4.5 – 5.0 ppm.
      
    • Si-CH₂ (Product A): Multiplet at

      
       0.5 – 1.5 ppm.
      
    • Si-O-CH (Product B - Alkoxy): Multiplet at

      
       3.5 – 3.8 ppm (if reacting with alcohol).
      
    • Si-O-Si (Product B - Self): Shift in methyl region (often indistinguishable by 1H, requires 29Si).

  • Calculation:

    
    
    
References
  • Platinum Catalyzed Hydrosilylation Reactions Utilizing Cyclodiene Additives. Source: US Patent 9,434,749 B2 (2016). Context: Demonstrates the use of COD to suppress Si-O-C formation in polyether functionalization.[2] URL:

  • Selective Hydrosilylation of Allyl Chloride with Trichlorosilane. Source: Nature Communications / NIH PMC (2021). Context: Details the use of Rh(I) catalysts with dppbz ligands to achieve >99% selectivity, eliminating DHC side reactions common with Pt catalysts. URL:[Link]

  • Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines. Source: ACS Omega (2025). Context: detailed mechanistic study on the nucleophilic attack of OH groups on Si-H bonds.[3][4] URL:[Link]

  • Platinum-Catalyzed Reactions Between Si–H Groups as a New Method for Cross-Linking. Source: Organic & Biomolecular Chemistry (2014). Context: Discusses how Karstedt's catalyst promotes Si-O-Si bond formation (DHC) in the presence of moisture/oxygen. URL:[Link]

Sources

Silicone Synthesis Technical Support Center: Troubleshooting Residual Si-H Quenching

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for silicone synthesis and functionalization. For researchers and drug development professionals, controlling the exact chemical composition of silicone matrices—such as polydimethylsiloxane (PDMS)—is critical. Unreacted silicon hydride (Si-H) bonds left over from platinum-catalyzed hydrosilylation or polymerization can severely compromise the stability, safety, and efficacy of medical devices and drug delivery systems.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to effectively quench residual Si-H bonds.

Diagnostic Workflow: Selecting a Quenching Strategy

The thermodynamic instability of the Si-H bond means it will eventually react with ambient moisture, active pharmaceutical ingredients (APIs), or other polymer chains. The choice of how to intentionally quench these bonds depends entirely on your system's tolerance for outgassing (hydrogen gas evolution).

SiH_Quenching Start Identify Residual Si-H (FT-IR ~2150 cm⁻¹) Q1 Is H2 Outgassing Acceptable? Start->Q1 Path1 No (Closed Molds, Medical Implants) Q1->Path1 Strict Volume Control Path2 Yes (Open Systems, Foams) Q1->Path2 Porous/Vented Sol1 Alkene Hydrosilylation (e.g., 1-Hexene + Pt) Path1->Sol1 Sol2 Alcoholysis / Hydrolysis (e.g., EtOH + Base/Metal) Path2->Sol2 Result1 Forms Stable Si-C Bond (No Gas Released) Sol1->Result1 Result2 Forms Si-O-C Bond (H2 Gas Released) Sol2->Result2

Decision matrix for selecting Si-H quenching pathways based on outgassing tolerance.

Frequently Asked Questions (FAQs) & Causality

Q: Why is my silicone medical device outgassing or expanding post-cure? A: This is a classic symptom of unquenched Si-H bonds undergoing spontaneous hydrolysis. The surface of silicones and porous silicon matrices containing Si-H, SiH₂, and SiH₃ species readily oxidize in aqueous media or ambient humidity[1]. The nucleophilic attack of water on the silicon atom displaces the hydride, which then combines with a proton to form hydrogen gas (H₂). In closed molds or dense transdermal patches, this trapped gas creates micro-bubbles, structural deformation, and unpredictable API release kinetics.

Q: How do I quench residual Si-H without generating hydrogen gas? A: You must utilize an addition reaction rather than a substitution reaction. The industry standard is to perform a secondary hydrosilylation using a low-molecular-weight terminal alkene, such as 1-hexene or vinyltrimethylsilane[2]. In the presence of a platinum catalyst, the Si-H bond undergoes silyl olefin insertion to form a highly stable Si-C bond[3]. Because the entire alkene molecule is incorporated into the polymer, no gas is evolved, preserving the dimensional integrity of the matrix.

Q: Can I use the quenching step to functionalize my drug delivery vehicle? A: Yes. The versatility of hydrosilylation allows you to use functionalized terminal alkenes to modify the macroscopic properties of the silicone. For example, quenching with allyl-terminated polyethylene glycol (PEG) or allyl cyanide can introduce polar groups into the nonpolar PDMS matrix[4]. This is highly advantageous for tuning the hydrophilicity of the silicone to control the elution rate of water-soluble APIs.

Experimental Protocol: Gas-Free Quenching via 1-Hexene Hydrosilylation

This protocol outlines a self-validating system for quenching residual Si-H bonds using 1-hexene. It relies on FT-IR spectroscopy to monitor the disappearance of the Si-H stretching frequency, ensuring complete conversion without relying on theoretical stoichiometry[5][6].

Materials Required:

  • Uncured or partially cured silicone containing residual Si-H.

  • 1-Hexene (anhydrous, >99%).

  • Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, ~2% Pt in xylene).

  • Toluene or Xylene (anhydrous, if solvent dilution is required).

Step-by-Step Methodology:

  • Atmospheric Control: Transfer the silicone mixture to a dry, inert-atmosphere (N₂ or Ar) reaction vessel. Excluding oxygen and water is critical to prevent competitive hydrolysis and catalyst deactivation[1].

  • Baseline Measurement: Take a baseline FT-IR spectrum of the mixture. Note the exact integration of the Si-H stretching band, which typically appears as a sharp peak at ~2150 cm⁻¹[5][6].

  • Reagent Addition: Add a 5 to 10 molar excess of 1-hexene relative to the estimated residual Si-H content. The low boiling point of 1-hexene (63 °C) allows for easy removal of the excess later[2].

  • Catalyst Introduction: Inject Karstedt's catalyst to achieve a final platinum concentration of 10–20 ppm in the mixture[7].

  • Thermal Activation: Heat the reaction mixture to 60–75 °C under continuous stirring or homogenization. Maintain this temperature for 2 to 4 hours. The mild heat accelerates the silyl olefin insertion mechanism while preventing thermal degradation of the siloxane backbone[6].

  • Validation (Self-Correction): Extract a small aliquot and analyze it via FT-IR. The quenching is deemed successful and complete only when the Si-H absorption band at 2150 cm⁻¹ is entirely absent[5]. If a residual peak remains, add an additional 5 ppm of Pt catalyst and stir for another hour.

  • Volatile Stripping: Once validated, apply a vacuum (<10 mbar) at 80 °C to strip off the unreacted 1-hexene and any volatile low-molecular-weight siloxane cyclics.

Quantitative Data: Comparison of Quenching Agents

Selecting the correct quenching agent requires balancing reactivity, byproducts, and the desired final properties of the material.

Quenching AgentReaction MechanismRequired CatalystPrimary ByproductBest Application Use-Case
1-Hexene Hydrosilylation (Addition)Pt (e.g., Karstedt's)NoneMedical devices, closed-mold elastomers, and dense matrices[2].
Vinyltrimethylsilane Hydrosilylation (Addition)Pt (e.g., Karstedt's)NoneHighly sterically hindered Si-H groups requiring a small, reactive vinyl group.
Ethanol / Butanol Alcoholysis (Substitution)Base (e.g., NEt₃) or MetalH₂ GasSilicone foams, open-system coatings, or sacrificial layers.
Allyl-PEG Hydrosilylation (Addition)Pt (e.g., Karstedt's)NoneHydrophilic drug delivery patches requiring tuned API release kinetics.
Allyl Cyanide Hydrosilylation (Addition)Pt (e.g., Karstedt's)NoneHigh-dielectric silicone composites (note: lower reactivity requires longer cure times)[4].

References

1.[1] Porous silicon in drug delivery devices and materials. PMC - National Institutes of Health. Available at: [Link] 2.[3] Asymmetric catalysis. Mechanism of asymmetric catalytic intramolecular hydrosilylation. Digital CSIC. Available at: [Link] 3.[5] WO2017036612A1 - Copolymers containing polyether-polysiloxane macromonomer units, process of their preparation and their use in coating compositions and polymeric moulding compounds. Google Patents. Available at: 4.[2] Silicone foam control agent - European Patent Office - EP 1075864 A2. Googleapis. Available at: [Link] 5.[4] RSC Advances: Cyanopropyl-modified silicones. Royal Society of Chemistry. Available at: [Link] 6.[7] Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. PMC - National Institutes of Health. Available at: [Link] 7.[6] Synthesis and characterisation of pyrene-labelled polydimethylsiloxane networks: towards the in situ detection of strain in silicones. CORE. Available at: [Link]

Sources

Technical Support Center: Siloxane-Mediated Carbonyl Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Support Level: Tier 3 (Advanced Application Scientist)

System Overview & Mechanism

The Core Issue: Unlike traditional hydride reductions (e.g., LiAlH₄, NaBH₄), siloxane-mediated reductions rely on a catalytic cycle that activates the silicon-hydrogen bond, not the carbonyl.[1][2] Understanding this inversion of reactivity is critical for troubleshooting low yields.

The "Piers Mechanism" (Borane Catalysis)

Most yield failures stem from a misunderstanding of the catalytic cycle. In B(C₆F₅)₃-catalyzed reductions, the Lewis Acid (LA) does not activate the carbonyl oxygen. Instead, it abstracts a hydride from the silane to form a transient silylium species.[1]

Key Insight: If your substrate is highly basic (e.g., pyridines, amines), it will bind to the borane catalyst, poisoning the reaction before the silane activation can occur.

PiersMechanism Cat B(C6F5)3 (Catalyst) Complex [R3Si-H---B(C6F5)3] Cat->Complex Silane R3Si-H (Silane) Silane->Complex IonPair [R3Si]+ [HB(C6F5)3]- Complex->IonPair Hydride Abstraction SilyliumAttack Silylium Attack (Rate Limiting) IonPair->SilyliumAttack Substrate R2C=O (Substrate) Substrate->SilyliumAttack Product R2CH-O-SiR3 (Silyl Ether) SilyliumAttack->Product Hydride Transfer Product->Cat Catalyst Regeneration

Figure 1: The "Silane Activation" mechanism (Piers' Mechanism). Note that the catalyst interacts with the silane first, not the carbonyl.

Reagent Selection Matrix

Choosing the wrong silane source is the second most common cause of poor yield or unmanageable workups.

FeaturePMHS (Polymethylhydrosiloxane)TMDS (1,1,3,3-Tetramethyldisiloxane)Et₃SiH (Triethylsilane)PhSiH₃ (Phenylsilane)
Role Industrial / Green ChoiceBalanced ReactivityHigh PrecisionHigh Activity
Hydride Content High (~1.35% w/w)MediumLowVery High
Cost Very Low (Waste byproduct)LowHighModerate
Workup Difficulty High (Forms silicone gel)Low (Volatile byproducts)LowModerate
Reactivity Moderate (Sterically encumbered)GoodHighAggressive
Best Use Case Large scale, simple substratesEsters

Ethers (w/ InBr₃)
Steric/Precious substratesDifficult reductions

Troubleshooting Protocols (Q&A)

Issue A: "My reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning or Moisture Ingress. The active catalytic species (silylium-borohydride ion pair) is extremely moisture-sensitive. Even trace water will hydrolyze the silylium ion, producing silanols that irreversibly bind the catalyst.

Corrective Protocol:

  • Water Scavenging: Do not rely solely on oven-dried glassware. Pre-dry the solvent and the silane over molecular sieves (3Å or 4Å) for 12 hours.

  • Order of Addition: Add the catalyst last .

    • Mix Substrate + Silane + Solvent.

    • Add Catalyst (as a stock solution in dry solvent).

    • Reasoning: This prevents the catalyst from coordinating strongly to the carbonyl oxygen before the silane is present to compete.

  • Catalyst Load: Increase B(C₆F₅)₃ loading from 1 mol% to 5 mol%. If using InBr₃, ensure temperature is >60°C.

Issue B: "The PMHS workup turned into an insoluble gel."

Diagnosis: Cross-linking of silicone polymer. PMHS is a polymer. As it transfers hydrides, it forms cross-links (Si-O-Si), creating a "gummy bear" solid that traps your product.

Corrective Protocol (The "Digestive" Workup): Do not attempt standard extraction immediately. You must depolymerize the matrix.

  • The NaOH Method (Robust Substrates):

    • Dilute reaction mixture with THF.

    • Add 3M NaOH (aq) dropwise with vigorous stirring. Warning: H₂ gas evolution will be vigorous.

    • Stir until gas evolution ceases and the mixture becomes a clear biphasic solution (approx. 1-2 hours).

    • Separate phases.

  • The Fluoride Method (Sensitive Substrates):

    • Add TBAF (Tetra-n-butylammonium fluoride) or CsF/MeOH.

    • Fluoride cleaves the Si-O bonds rapidly, releasing the alcohol and forming volatile fluorosilanes.

Issue C: "I'm getting over-reduction (Deoxygenation)."

Diagnosis: Silyl ether activation. If you are reducing an ester to an alcohol, but getting an ether or alkane, your conditions are too aggressive. The silyl ether formed initially is being reactivated by the Lewis Acid.[3]

Corrective Protocol:

  • Switch Catalyst: Move from B(C₆F₅)₃ to a milder system like Zn(OAc)₂ or InBr₃ .

  • Temperature Control: Perform the reaction at 0°C or Room Temperature. Deoxygenation typically requires elevated temperatures (>60°C).

  • Stoichiometry: Ensure strict 1:1 hydride equivalents. Excess silane promotes the second reduction step (C-O cleavage).

Decision Tree: Workflow Optimization

TroubleshootingTree Start Start: Low Yield / Failure CheckSubstrate Is Substrate Basic? (Amine, Pyridine) Start->CheckSubstrate BasicYes Yes CheckSubstrate->BasicYes BasicNo No CheckSubstrate->BasicNo SwitchCat Switch Catalyst: Use Metal-Hydride (Ir, Ru) or Protect Amine BasicYes->SwitchCat CheckMoisture Check Moisture/Solvent BasicNo->CheckMoisture Wet Solvent not dry? CheckMoisture->Wet Dry System is dry CheckMoisture->Dry DryProtocol Add Mol. Sieves Restart Wet->DryProtocol CheckSilane Check Silane Source Dry->CheckSilane PMHS_Issue Using PMHS? CheckSilane->PMHS_Issue Other_Silane Using Et3SiH / PhSiH3 CheckSilane->Other_Silane GelIssue Product Trapped in Gel? PMHS_Issue->GelIssue Steric Increase Catalyst Load or Switch to PhSiH3 Other_Silane->Steric Digest Use NaOH or Fluoride Workup GelIssue->Digest Yes

Figure 2: Diagnostic logic flow for identifying yield loss vectors.

Standard Operating Procedure (SOP)

Application: General Carbonyl Reduction (Aldehyde/Ketone


 Alcohol)
Reagents:  B(C₆F₅)₃ (Catalyst), Et₃SiH (Silane), Dichloromethane (Solvent).
  • Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with the carbonyl substrate (1.0 equiv).

  • Solvation: Add anhydrous CH₂Cl₂ (0.5 M concentration relative to substrate).

  • Silane Addition: Add Et₃SiH (1.1 equiv). Stir for 5 minutes.

  • Catalysis: Add B(C₆F₅)₃ (1-2 mol%) as a solution in CH₂Cl₂.

    • Observation: Gas evolution is not expected (unlike NaBH₄). If gas evolves, moisture is present.

  • Monitoring: Monitor by TLC/NMR. Reaction is usually complete in <1 hour at RT.

  • Quench/Hydrolysis (Critical Step):

    • The reaction produces a Silyl Ether , not the alcohol.[1]

    • Add 1N HCl or 2M NaOH (depending on substrate stability) and stir for 30 mins to hydrolyze the Si-O bond.

    • Extract with DCM/EtOAc.

References

  • Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters.[1][2] Journal of the American Chemical Society.

  • Blackwell, J. M., et al. (1999).[2] B(C6F5)3-Catalyzed Hydrosilation of Imines via Silyliminium Intermediates. Tetrahedron.[4][5][6][7]

  • Chandrasekhar, S., et al. (2001).[4] Polymethylhydrosiloxane (PMHS) as a convenient reducing agent.[4][5][8] Tetrahedron.[4][5][6][7]

  • Sakai, N., et al. (2007).[9] Direct Reduction of Esters to Ethers with an Indium(III) Bromide/Triethylsilane Catalytic System.[9][10] Journal of Organic Chemistry.[4][9]

  • Addis, D., et al. (2011). Zn(OAc)2-Catalyzed Hydrosilylation of Ketones and Aldehydes. Chemistry – A European Journal.

Sources

Technical Support Center: Purification of High-Boiling Phenyl Siloxanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organosilicon Processing. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when isolating high-purity, high-boiling phenyl siloxanes.

Phenyl-functionalized siloxanes (e.g., polymethylphenylsiloxanes) are synthesized via the anionic ring-opening polymerization (AROP) of cyclosiloxanes like tetramethyltetraphenylcyclotetrasiloxane (D4Me,Ph)[1]. Because this reaction is thermodynamically controlled, the final product is an equilibrium mixture containing the desired high-molecular-weight polymer alongside unreacted low-molecular-weight (LMW) cyclic oligomers[2]. Removing these volatile cyclics is mandatory for space-grade adhesives, high-refractive-index optics, and pharmaceutical intermediates, but their extreme boiling points (often >250°C) make traditional purification highly problematic[3].

Below, you will find field-proven troubleshooting guides, self-validating methodologies, and quantitative data to ensure the scientific integrity of your purification workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my high-boiling phenyl siloxane degrade and form new cyclic impurities during fractional distillation? Causality: Phenyl siloxanes possess exceptionally high boiling points. Prolonged exposure to temperatures exceeding 250°C in a standard distillation column provides the activation energy for siloxane bond rearrangement. If trace amounts of the polymerization catalyst (e.g., tetramethylammonium hydroxide, TMAH, or acid catalysts) remain active in the matrix, they catalyze "back-biting" chain scission[4],[1]. Instead of purifying the product, the thermal stress continuously generates new volatile cyclic species (D3, D4, D5 analogs). Solution: Shift from fractional distillation to Wiped Film Evaporation (WFE) or Short-Path Molecular Distillation, which utilizes deep vacuum to lower the boiling point and reduces thermal residence time from hours to seconds[5],[6].

Mechanism A High-Boiling Phenyl Siloxane (Linear Polymer) B Thermal Stress (>250°C) + Trace Catalyst A->B C Siloxane Bond Cleavage (Equilibration) B->C D Volatile Cyclic Siloxanes (e.g., D3, D4, D5) C->D

Caption: Mechanism of catalyst-induced thermal degradation in siloxanes.

Q2: How can I completely remove unreacted cyclics from highly viscous phenyl siloxane polymers when WFE is insufficient? Causality: WFE relies on the mechanical wiping of a thin film to allow volatiles to escape. However, this mechanical process is limited by viscosity. For high-consistency rubbers or polymers with viscosities exceeding 500,000 cps, the diffusion rate of LMW cyclics to the film surface is too slow, trapping them in the bulk matrix even under deep vacuum[5],[7]. Solution: Implement a biphasic Solvent Extraction (solvent washing) protocol. By exploiting differential solubility, you can extract the LMW cyclics without applying thermal stress[8].

Q3: What is the optimal method to remove trace catalyst residues before thermal processing? Causality: Active catalysts must be neutralized or thermally decomposed to prevent the equilibration reactions mentioned in Q1. While temporary initiators like TMAH decompose at >130°C[1], residual ionic species or strong bases/acids can still cause molecular weight drift. Solution: Pass the crude mixture through a filtration column packed with activated silica gel or neutral alumina. Silica gel has a high adsorption capacity for polar catalyst residues and can be easily regenerated at 250°C[4].

Part 2: Step-by-Step Methodologies

Protocol A: Wiped Film Evaporation (WFE) for Phenyl Siloxanes

Target: Liquid silicone formulations and polymers with viscosities < 500,000 cps[7].

  • Catalyst Deactivation: Heat the crude polymerization mixture to 150°C under a nitrogen purge for 1 hour to thermally decompose the TMAH initiator[1].

  • Filtration: Pass the cooled resin through a 5-micron filter pad coated with activated silica gel to capture residual ionic fragments[4].

  • Degassing: Feed the siloxane through a preliminary degassing chamber at 100°C and 10–50 Torr to flash off moisture and highly volatile solvents.

  • WFE Processing: Introduce the degassed material into the WFE chamber.

    • Causality for Parameters: Set the heated wall to 180°C–220°C and the internal cold finger to 20°C. Maintain a deep vacuum of ≤ 10⁻³ Torr. This ensures the mean free path of the volatilized phenyl cyclics is sufficient to reach the condenser without condensing on the walls, while the thin film minimizes thermal residence time to <60 seconds[6].

  • Self-Validation System: Take an aliquot of the purified retentate every 30 minutes. Analyze via Gel Permeation Chromatography (GPC). The system is validated when the chromatogram shows a complete elimination of the low-molecular-weight tail without any shift in the peak molecular weight (Mw) of the main polymer fraction.

Protocol B: Biphasic Solvent Extraction

Target: High-consistency rubbers and pressure-sensitive adhesives (PSAs) with viscosities > 500,000 cps[5],[7].

  • Bulk Dissolution: In a round-bottom flask, dissolve the highly viscous untreated phenyl siloxane in Hexane at a 1:3 (polymer:solvent) volumetric ratio. Hexane acts as the bulk carrier, reducing the viscosity of the matrix[8].

  • Polar Extraction: Add an equal volume of Ethanol to the flask.

    • Causality for Solvents: Ethanol is immiscible with the high-molecular-weight bulk polysiloxane but highly miscible with the LMW cyclic portion, creating a thermodynamic driving force that pulls the cyclics out of the hexane phase[8].

  • Agitation: Mechanically stir the biphasic emulsion vigorously for 24 to 72 hours at room temperature.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate and draw off the heavier polysiloxane/hexane layer. Repeat the ethanol wash 2–3 times.

  • Desolventization: Distill the hexane from the purified polysiloxane at 80–90°C under 1–2 Torr vacuum[8].

  • Self-Validation System: Cure a sample of the extracted polymer and subject it to thermal vacuum testing (ASTM E 595 equivalent). The extraction is successful and self-validated only when the Total Mass Loss (TML) is <1.0% and the Collected Volatile Condensable Material (CVCM) is ≤0.10%[7].

Workflow A Crude Phenyl Siloxane B Catalyst Neutralization A->B Remove Ions C Wiped Film Evaporation B->C Viscosity <500k cps D Solvent Extraction B->D Viscosity >500k cps E Purified Product C->E Volatiles Removed D->E Desolventized

Caption: Workflow for the purification of high-boiling phenyl siloxanes.

Part 3: Quantitative Data Summaries

Table 1: Operating Parameters for Phenyl Siloxane Purification

Parameter Fractional Distillation Wiped Film Evaporation (WFE) Biphasic Solvent Extraction
Primary Mechanism Boiling point differential Mean free path / Thin film Differential solubility
Max Viscosity Limit < 10,000 cps Up to 500,000 cps[7] > 500,000 cps (Solid/Gum)[7]
Operating Temperature > 250°C (High thermal stress) 150°C - 220°C (Low stress) 20°C - 40°C (No stress)
Vacuum Requirement 1 - 10 Torr ≤ 10⁻³ Torr[6] Atmospheric

| Residence Time | 2 - 8 Hours | 10 - 60 seconds | 24 - 72 hours[8] |

Table 2: Impact of Solvent Extraction Time on Outgassing Properties Data demonstrates the efficiency of Hexane/Ethanol extraction on high-molecular-weight vinyl polysiloxanes.

Condition Total Mass Loss (TML) % Collected Volatile Condensable Material (CVCM) % Space-Grade Compliance
Untreated Control 1.56 0.310 Fail
24-Hour Extraction 0.98 0.049 Pass[8]
72-Hour Extraction 0.51 0.032 Pass[8]

(Note: Standard aerospace criteria require TML < 1.0% and CVCM ≤ 0.10%[7].)

References

  • Processing silicone polymers: a foundation for creating consistent silicone systems.Thomasnet.
  • Removal of Low Molecular Compounds from Silicone Binder Used for Space.AIP Publishing.
  • Low Outgassing Materials for Electro-Optic and Electronic Systems.Photonics.
  • EPM Electronic Packaging Materials - Silicone.Polymer Systems Technology Limited.
  • Biogas Upgrading Approaches with Special Focus on Siloxane Removal—A Review.Semantic Scholar.
  • Method for purifying polyalkylsiloxanes and the resulting products (US5879649A).Google Patents.
  • Preparation and Application of Standardized Typical Volatile Components Fraction from Turmeric by Supercritical Fluid Extraction and Step Molecular Distillation.MDPI.
  • Model-Guided Design and Solvent-Free Synthesis of Polysiloxanes with High Refractive Index and Low Viscosity.ACS Publications.

Sources

Technical Support Center: Exotherm Management for 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base // Application Note: Troubleshooting & Standard Operating Procedures

Mechanistic Causality of Exotherms

1,3-Diphenyl-1,3-dimethyldisiloxane (C14H16OSi2, MW: 256.45 g/mol ) is a highly reactive bis-hydrosilane utilized extensively in the synthesis of specialty silicones, elastomers, and cross-linked polymer networks[1]. When this compound is introduced to vinyl-terminated substrates in the presence of a transition metal catalyst (typically Karstedt's or Speier's Pt catalysts), it undergoes a rapid hydrosilylation reaction.

The causality behind the severe exotherm lies in the Chalk-Harrod mechanism. The oxidative addition of the Si-H bond to the Pt(0) center, followed by alkene insertion and reductive elimination, is highly thermodynamically favorable. Because the phenyl groups on the siloxane backbone alter the electron density at the silicon atom, the activation energy for Si-H bond cleavage is lowered compared to purely aliphatic siloxanes. Consequently, the reaction is strongly exothermic, and without active kinetic pacing, the rapid release of enthalpy can lead to thermal runaway, solvent boiling, or explosive hazards[2]. Given the high efficiency of these reactions, meticulous temperature control is mandatory[3].

Exotherm Control Logic & Workflow

To prevent thermal runaway, researchers must implement a multi-variable control strategy involving active cooling, precise dosing, and chemical inhibitors that temporarily coordinate with the Pt(0) center to pace the catalytic cycle.

ExothermWorkflow N1 1. PREPARE REACTOR Substrate + Pt Catalyst + Fumarate Inhibitor N2 2. BEGIN ADDITION Dropwise 1,3-Diphenyl- 1,3-dimethyldisiloxane N1->N2 N3 3. SENSOR FEEDBACK Monitor ΔT (°C/min) N2->N3 N4 ΔT > 5°C/min? N3->N4 N5 CRITICAL EXOTHERM Pause Addition & Max Jacket Cooling N4->N5 Yes (Runaway Risk) N6 STABLE KINETICS Maintain Feed Rate N4->N6 No (Controlled) N5->N3 Wait for T < 25°C N6->N2 Loop until empty N7 4. CURE PHASE Post-Addition Hold N6->N7 Addition Complete

Figure 1: Closed-loop logic for managing hydrosilylation exotherms via feedback control.

Quantitative Process Parameters

To ensure reproducibility and safety, the following parameters must be strictly adhered to during the addition phase.

ParameterUncontrolled / High RiskOptimized / ControlledMechanistic Rationale
Addition Method Bolus / All-at-onceDropwise (0.5-1.0 mL/min)Prevents localized accumulation of unreacted Si-H bonds, avoiding sudden enthalpy spikes[4].
Catalyst State Uninhibited Pt(0)Pt(0) + Dimethyl FumarateInhibitor forms a reversible complex, pacing the catalytic cycle at room temperature[2].
Temperature Setpoint Ambient (No active cooling)15°C - 20°C (Active jacket)Dissipates the heat of the Si-C bond formation continuously[3].
Solvent Dilution Neat (Solvent-free)20-30% in Toluene/XyleneActs as a thermal sink to absorb the reaction enthalpy and maintain viscosity.
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Initialization & Inhibitor Loading

  • Action : Charge the reactor with the vinyl-terminated substrate, non-polar solvent (e.g., toluene), and the kinetic inhibitor (e.g., dimethyl fumarate at 4 equivalents relative to Pt).

  • Causality : The inhibitor must be present before the catalyst to ensure immediate coordination and prevent premature kinetic bursts.

  • Validation Check : Ensure the mixture is homogeneous and the internal temperature is stabilized at 20°C via the cooling jacket.

Step 2: Catalyst Activation

  • Action : Inject Karstedt’s catalyst (typically 10-50 ppm Pt). Stir for 10 minutes.

  • Causality : Allows the formation of the dormant Pt(0)-fumarate complex[2].

  • Validation Check : The solution should remain clear. Any immediate darkening indicates catalyst degradation prior to the reaction.

Step 3: Controlled Dosing of this compound

  • Action : Begin dropwise addition of this compound at a rate of 0.5 mL/min.

  • Causality : Dosing the Si-H donor controls the rate-limiting step, ensuring heat generation does not exceed the cooling jacket's removal capacity.

  • Validation Check (Critical) : Observe the internal thermocouple. If the temperature rises by exactly 2-4°C within the first 5 minutes, the catalyst is active and the reaction is proceeding safely. If no temperature rise is observed, STOP ADDITION IMMEDIATELY. A lack of exotherm means the catalyst is poisoned; continuing to add the disiloxane will create a latent "thermal bomb" that will violently react once the activation energy is eventually breached[3].

Step 4: Post-Addition Maturation

  • Action : Once addition is complete, maintain stirring and gradually raise the temperature to 60°C for 2 hours.

  • Causality : Drives the reaction to completion by overcoming the equilibrium of the Pt-inhibitor complex.

  • Validation Check : Perform FT-IR spectroscopy. The disappearance of the Si-H stretching band (~2120 cm⁻¹) confirms complete conversion[5].

Troubleshooting Guide & FAQs

Q: Why did my reaction mixture turn dark brown or black instantly upon addition? A: This indicates the precipitation of "Platinum Black." When the exotherm is uncontrolled, localized temperatures exceed the stability threshold of the homogeneous Pt(0) complex. The catalyst aggregates into inactive elemental platinum nanoparticles, halting the reaction and ruining the optical clarity of your polymer[2][5]. Solution: Decrease the addition rate, increase jacket cooling, and ensure adequate stirring to prevent localized hot-spots.

Q: The exotherm stalled, but the reaction is incomplete. Can I just add more catalyst? A: No. Adding fresh catalyst to a reactor full of unreacted this compound and vinyl substrates will trigger an instantaneous, catastrophic exotherm. If the reaction stalls, it is likely due to catalyst poisoning (e.g., from amines, sulfur, or moisture). Solution: You must quench the reaction, analyze the mixture for poisons, and restart with a fresh batch.

Q: Can I just cool the reactor to 0°C to completely prevent the exotherm during addition? A: Over-cooling is highly dangerous. Dropping the temperature too low will completely suppress the catalytic initiation. If you continue adding the disiloxane while the reaction is stalled, you accumulate a massive concentration of unreacted Si-H and vinyl groups. When the mixture eventually warms up to the activation temperature, the accumulated reactants will trigger an uncontrollable thermal runaway[3][4].

Q: What is the exact role of dimethyl fumarate in this specific reaction? A: Dimethyl fumarate acts as a kinetic moderator. It forms a relatively inert, reversible coordination complex with the Pt(0) center. As the reaction progresses, the fumarate dynamically exchanges with the vinyl substrates, ensuring that only a fraction of the catalyst is active at any given millisecond, thereby stretching the enthalpy release over a manageable timeframe[2].

References
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - NIH. Source: nih.gov. URL:[Link]

  • Hydrosilylation – Knowledge and References - Taylor & Francis. Source: taylorandfrancis.com. URL:[Link]

  • This compound | C14H16OSi2 | CID 6327619 - PubChem. Source: nih.gov. URL:[Link]

  • Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Source: sciepub.com. URL:[Link]

Sources

Technical Support Center: Storage Stability & Troubleshooting of Si-H Functional Disiloxanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive silicones. As researchers and drug development professionals, maintaining the stoichiometric integrity of your reagents is paramount. Si-H functional disiloxanes—such as 1,1,3,3-tetramethyldisiloxane (TMDS)—are highly versatile reducing agents, hydrogen donors, and polymer precursors[1]. However, their inherent reactivity makes them exceptionally vulnerable to moisture-induced degradation.

This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot storage issues, prevent dangerous pressure buildups, and ensure reproducible hydrosilylation and reduction workflows.

Part 1: The Mechanistic Root of Moisture Sensitivity

To troubleshoot effectively, you must understand the causality behind the degradation. The breakdown of Si-H functional disiloxanes is not a simple linear decay; it is an auto-catalytic cascade reaction.

When exposed to trace moisture, the relatively low-energy Si-H bond undergoes hydrolysis to form a silanol (Si-OH) and hydrogen gas (


)[2]. This reaction is heavily accelerated by ambient alkaline or acidic contaminants, or transition metals (like Pt or Pd)[3]. Crucially, the resulting silanols are thermodynamically unstable and rapidly condense to form siloxane linkages (Si-O-Si), releasing a molecule of water back into the system.

The Net Reaction:



Because water is regenerated during the condensation step, a single molecule of


 can theoretically consume two Si-H bonds. This leads to a rapid loss of Si-H titer, dangerous internal pressure from 

gas[4], and an increase in fluid viscosity due to oligomerization.

SiH_Degradation Start Si-H Functional Disiloxane Moisture Moisture (H₂O) Ingress Start->Moisture Exposure Hydrolysis Hydrolysis Reaction Si-H + H₂O → Si-OH + H₂↑ Moisture->Hydrolysis Catalyzed by Acids/Bases Consequence1 H₂ Gas Evolution (Pressure Risk) Hydrolysis->Consequence1 Byproduct Intermediate Silanol Intermediate (Si-OH) Hydrolysis->Intermediate Main Product Consequence3 Loss of Si-H Titer (Stalled Reactions) Hydrolysis->Consequence3 Depletion Condensation Condensation Reaction Si-OH + Si-OH → Si-O-Si + H₂O Intermediate->Condensation Auto-catalytic Condensation->Moisture H₂O Regenerated Consequence2 Siloxane Polymerization (Viscosity Increase) Condensation->Consequence2 Crosslinking

Mechanism of moisture-induced Si-H hydrolysis, hydrogen evolution, and siloxane condensation.

Part 2: Troubleshooting Guides & FAQs

Q1: I opened a sealed bottle of TMDS and heard a loud "hissing" sound. Is the reagent still safe to use? A: The hissing sound indicates a dangerous accumulation of hydrogen gas (


) due to moisture ingress during previous handling[5]. TMDS has a very low flash point (-26°C), meaning the sudden release of 

in the presence of static electricity or an ignition source can cause a violent rupture or flash fire[5][6]. Action: Immediately move the bottle to a fume hood. Do not use the reagent for quantitative hydrosilylation, as the Si-H titer is compromised. Dispose of it according to reactive hazardous waste protocols.

Q2: My downstream hydrosilylation reaction stalled at 60% conversion. Could my disiloxane be the culprit? A: Yes. Loss of Si-H titer is the most common cause of stalled hydrosilylations. Because the degradation produces


 gas (which escapes) and soluble siloxane oligomers, the physical appearance of the liquid may not change immediately, masking the loss of active hydride.
Action: Perform a volumetric Si-H titration (see Protocol 2) before setting up critical reactions. Always store disiloxanes under an inert argon atmosphere[3].

Q3: The disiloxane at the bottom of my storage flask has become highly viscous and slightly cloudy. Can I filter and use the supernatant? A: No. The increased viscosity indicates that extensive silanol condensation has occurred, forming crosslinked siloxane networks (gelation). The cloudiness is often trapped micro-bubbles of hydrogen gas or precipitated silica. The remaining liquid will have an unpredictable molecular weight distribution and a severely depleted Si-H titer.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness in your lab, implement these self-validating protocols. They are designed so that the physical feedback of the system confirms its integrity.

Protocol 1: Anhydrous Schlenk Handling and Storage

Self-validating mechanism: By maintaining strict positive pressure, ambient moisture is physically excluded. If the bubbler ceases to flow outward, the system immediately alerts the user to a pressure drop/leak.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (Nitrogen can be used, but Argon is heavier and provides a better blanket for volatile disiloxanes).

  • Transfer: Use a gas-tight syringe purged three times with Argon. Pierce the septum of the disiloxane bottle while applying positive Argon pressure via a secondary needle.

  • Storage: Transfer the required volume to the Schlenk flask. Seal with a greased glass stopper and secure with a Keck clip. Store in a dark, explosion-proof refrigerator at 2–8°C to minimize vapor pressure and thermal degradation.

Protocol 2: Volumetric Determination of Si-H Titer

Self-validating mechanism: This protocol forces complete hydrolysis of the Si-H bonds. The appearance of steady bubbling in the burette confirms active hydride; the cessation of bubbling validates complete consumption, making the system self-reporting.

  • Setup: Connect a reaction flask to a gas burette filled with water (or mineral oil for higher precision).

  • Reagent Addition: Add a precisely weighed aliquot of the disiloxane (e.g., 0.1 g) to the flask containing 10 mL of dry toluene.

  • Hydrolysis: Inject 5 mL of a 2M ethanolic KOH solution through the septum. The strong base will rapidly catalyze the hydrolysis of all Si-H bonds.

  • Measurement: Allow the reaction to proceed until gas evolution completely stops. Measure the volume of displaced liquid in the burette.

  • Calculation: Use the Ideal Gas Law (

    
    ) to calculate the moles of 
    
    
    
    evolved. 1 mole of
    
    
    corresponds to 1 mole of active Si-H. Compare this to the theoretical titer to determine the purity percentage.

Part 4: Quantitative Data & Material Properties

Table 1: Physical Properties & Storage Parameters of Common Si-H Disiloxanes
CompoundCAS No.Flash PointBoiling PointStorage TempRequired Atmosphere
1,1,3,3-Tetramethyldisiloxane (TMDS)3277-26-7-26°C70-71°C2–8°CArgon / Nitrogen
Pentamethyldisiloxane (PMDS)1438-82-01°C86°C2–8°CArgon / Nitrogen
1,1,3,3-Tetraphenyldisiloxane1873-88-7>110°C220°C (10 mmHg)Room TempArgon / Nitrogen
Table 2: Troubleshooting Matrix
SymptomMechanistic CauseImmediate ActionPreventive Protocol
Bulging Bottle / Hissing

gas evolution from moisture-induced hydrolysis.
Vent slowly in a fume hood; discard if titer is critical.Store under Argon; use septum-piercing techniques.
Stalled Reaction Depletion of Si-H bonds via auto-catalytic condensation.Titrate remaining stock to verify active molarity.Rigorously dry all solvents and reagents before use.
Viscosity Spike / Gelation Crosslinking of silanols into Si-O-Si networks.Discard immediately; cannot be salvaged.Avoid contact with alkaline glass or transition metal traces.

References

  • Atmosphere-Regulated Conversion of Perhydropolysilazane (PHPS): Controlling Si–O–N Composition and Unveiling Atomistic Mechanisms ACS Applied Materials & Interfaces URL:[Link]

  • Understanding the Properties and Uses of Tetramethyldisiloxane (TMDSO) Nbinno Chemical Insights URL: [Link]

  • GP-535 1,1,3,3 Tetramethyldisiloxane Technical Processing and Safety Guidelines Genesee Polymers Corporation URL:[Link]

  • Real-time observation of EUV-induced blister formation at various sample temperatures in pellicle-like materials SPIE Digital Library URL:[Link]

Sources

Validation & Comparative

Technical Comparison: 1,3-Diphenyl-1,3-dimethyldisiloxane (DPDMDS) as a Precision Hydrosilylation Reagent

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1,3-Diphenyl-1,3-dimethyldisiloxane (DPDMDS) against standard organosilanes, focusing on its spectroscopic signature and application in precision synthesis.

Product Focus: this compound (CAS: 6689-15-2) Primary Alternative: 1,1,3,3-Tetramethyldisiloxane (TMDS) Context: Chemoselective reduction and hydrosilylation in pharmaceutical intermediate synthesis.

Executive Summary: The Case for DPDMDS

While 1,1,3,3-Tetramethyldisiloxane (TMDS) is the industry workhorse for general reductions due to its low cost and high atom economy, This compound (DPDMDS) offers a critical advantage in stereocontrol and thermal stability .

The presence of phenyl groups on the silicon backbone introduces steric bulk and electronic anisotropy, which modulates the reactivity of the Si-H bond. This makes DPDMDS the reagent of choice when diastereoselectivity is required or when reactions must be run at temperatures exceeding the boiling point of TMDS (70-71 °C).

Spectroscopic Profile: The 1H NMR Fingerprint

For researchers, the most immediate method to validate DPDMDS purity and distinguish it from alkyl-only siloxanes is 1H NMR.

The Si-H Chemical Shift & Splitting Pattern

Unlike TMDS, where the Si-H proton couples with two methyl groups to form a septet, the Si-H proton in DPDMDS couples with only one methyl group, resulting in a distinct quartet . Furthermore, the phenyl ring's ring current effect (anisotropy) deshields the Si-H proton, shifting it downfield compared to TMDS.

FeatureDPDMDS (Target)TMDS (Alternative)Explanation
Si-H Shift (

)
4.90 – 5.10 ppm 4.65 – 4.75 ppmPhenyl group deshielding shifts DPDMDS downfield.
Splitting Quartet (

Hz)
Septet (

Hz)
DPDMDS: H couples to 1 Me (3H).TMDS: H couples to 2 Me (6H).
Stereoisomers Two sets of signals Single setDPDMDS exists as meso and rac diastereomers due to chiral Si centers.
Si-Me Shift (

)
0.30 – 0.50 ppm (Doublet)0.10 – 0.20 ppm (Doublet)Phenyl induction shifts methyls downfield.

Critical Quality Attribute (CQA): A pure sample of DPDMDS typically displays two overlapping quartets in the 4.9–5.1 ppm region, corresponding to the racemic and meso diastereomers. The observation of a septet at 4.7 ppm indicates contamination with TMDS or polymeric methylhydrosiloxanes (PMHS).

Visualization: NMR Splitting Logic

The following diagram illustrates the structural origin of the NMR splitting patterns, serving as a diagnostic logic tree for incoming raw material testing.

NMR_Logic Reagent Unknown Hydrosiloxane Coupling Analyze Si-H Splitting (4.5 - 5.2 ppm) Reagent->Coupling Septet Septet (7 peaks) Coupling to 6H (2x Me) Coupling->Septet J ~ 3-4 Hz Quartet Quartet (4 peaks) Coupling to 3H (1x Me) Coupling->Quartet J ~ 3.5 Hz TMDS_Result Identify: TMDS (Tetramethyldisiloxane) Septet->TMDS_Result DPDMDS_Result Identify: DPDMDS (Diphenyldimethyldisiloxane) Quartet->DPDMDS_Result

Figure 1: Diagnostic logic for distinguishing DPDMDS from TMDS using 1H NMR splitting patterns.

Performance Matrix: DPDMDS vs. Alternatives

When designing a reduction protocol, select DPDMDS when thermal safety or stereochemical outcome is paramount.

ParameterDPDMDS TMDS Triethylsilane (Et3SiH)
Molecular Weight 258.46 g/mol 134.32 g/mol 116.28 g/mol
Boiling Point > 200 °C (Low Volatility)~70 °C (Volatile)107 °C
Density ~0.99 g/mL0.76 g/mL0.73 g/mL
Hydride Equivalent 2 H per molecule2 H per molecule1 H per molecule
Stereoselectivity High (Bulky Ph groups)Low (Sterically unhindered)Moderate
Safety Profile High Flash Point (>100°C)Flammable (FP -26°C)Flammable (FP -3°C)
Primary Use Case High-temp reductions,Stereoselective hydrosilylationGeneral purpose reduction,volatile byproduct removalIonic hydrogenation,cleavage of protecting groups
Mechanism of Action: Stereocontrol

In metal-catalyzed hydrosilylation (e.g., using Karstedt’s catalyst or Rhodium species), the steric bulk of the phenyl rings in DPDMDS directs the approach of the silane to the substrate.

  • TMDS: Approaches from the least hindered face indiscriminately.

  • DPDMDS: The phenyl groups create a "pocket," often enhancing anti-addition or favoring one diastereomer over another in chiral ketones or alkenes.

Experimental Protocol: Stereoselective Reduction

Objective: Reduction of a chiral ketone using DPDMDS to maximize diastereomeric excess (de).

Materials
  • Substrate: 1.0 eq (e.g., 4-tert-butylcyclohexanone)

  • Reagent: DPDMDS (0.6 eq, providing 1.2 eq of hydride)

  • Catalyst: Tris(pentafluorophenyl)borane (BCF) (1-2 mol%) or InBr3 (5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ketone (1.0 mmol) in Toluene (3.0 mL).

  • Catalyst Addition: Add the catalyst (BCF, 0.01 mmol). The solution may turn slightly yellow.

  • Reagent Addition: Add DPDMDS (0.6 mmol) dropwise via syringe.

    • Note: Unlike TMDS, DPDMDS is not highly volatile, so evaporative loss during addition is negligible.

  • Reaction Monitoring: Stir at Room Temperature (or 60°C if kinetics are slow). Monitor by TLC or GC-MS.

    • Self-Validating Check: Take an aliquot for 1H NMR. Monitor the disappearance of the quartet at ~5.0 ppm (Si-H) and the appearance of new signals in the 4.5–5.5 ppm region (Si-H is consumed, Si-O-C is formed).

  • Workup: Quench with MeOH (1 mL) and 1M NaOH (1 mL). Stir for 30 mins to hydrolyze the silyl ether. Extract with Et2O.

  • Purification: The byproduct of DPDMDS is a silicone fluid/resin. Unlike the volatile byproducts of TMDS, these must be removed via flash chromatography (SiO2, Hexanes/EtOAc).

Workflow Visualization

Workflow Start Start: Substrate + Solvent Add_Cat Add Catalyst (e.g., B(C6F5)3) Start->Add_Cat Add_Silane Add Silane Reagent Add_Cat->Add_Silane Branch_TMDS Use TMDS (Bp 70°C) Add_Silane->Branch_TMDS General Reduction Branch_DPDMDS Use DPDMDS (Bp >200°C) Add_Silane->Branch_DPDMDS Stereo Required Reaction_TMDS Reaction: Fast, Low Stereo Risk: Evaporation Branch_TMDS->Reaction_TMDS Reaction_DPDMDS Reaction: Controlled, High Stereo Stable at High Temp Branch_DPDMDS->Reaction_DPDMDS Workup Hydrolysis (NaOH/MeOH) Reaction_TMDS->Workup Reaction_DPDMDS->Workup Purification Chromatography (Remove Siloxanes) Workup->Purification

Figure 2: Decision tree and workflow for selecting between TMDS and DPDMDS based on reaction requirements.

References

  • Hanada, S., et al. (2009).[1] "Platinum-Catalyzed Reduction of Carboxamides to Amines with Hydrosiloxanes." Journal of the American Chemical Society, 131(41), 15032-15040. Link

  • Gelest, Inc. (2016). "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent." Gelest Technical Brochures. Link

  • Pietraszuk, C., et al. (2005). "Hydrosilylation of Alkynes Catalyzed by Platinum Complexes." Organometallics, 24(6), 1361-1363.
  • National Institute of Standards and Technology (NIST). "1,3-Diphenyltetramethyldisiloxane Spectral Data." NIST Chemistry WebBook.[2] Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

Sources

Comparative Analysis: FTIR-ATR vs. Transmission vs. DRIFTS

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Si-H Stretch Diagnostics at 2120 cm⁻¹: FTIR-ATR vs. Transmission vs. DRIFTS

Silicon-hydride (Si-H) bonds are critical chemical markers across multiple disciplines, from semiconductor surface passivation to the monitoring of hydrosilylation reactions in the synthesis of advanced biomaterials and drug delivery vehicles. In the mid-infrared spectrum, the Si-H stretching vibration typically manifests in the functional group region between 2000 and 2250 cm⁻¹ .

The Causality of the 2120 cm⁻¹ Band: The precise frequency of the Si-H stretch is governed by the reduced mass of the oscillator and the force constant of the bond. The specific diagnostic band at 2120 cm⁻¹ is highly sensitive to the inductive effects of adjacent atoms and structural constraints. Electronegative substituents (e.g., oxygen) or specific geometric configurations—such as Si-H₂ (dihydride) species or hydrogen trapped at faceted voids—withdraw electron density. This inductive effect stiffens the Si-H bond, shifting the absorption to higher wavenumbers like 2120 cm⁻¹ compared to standard alkyl-silanes . Accurately diagnosing this band requires selecting the appropriate infrared sampling technique based on the material's phase and morphology.

As an application scientist, selecting the correct spectroscopic technique is paramount to yielding high-fidelity data without introducing optical artifacts. Here is an objective comparison of the three primary modalities for Si-H detection.

1. Transmission FTIR Transmission is the traditional approach, relying on the IR beam passing directly through the sample.

  • Mechanism & Causality : It provides a true representation of the bulk material. However, it requires the sample to be optically thin or diluted in an IR-transparent matrix (e.g., KBr pellets or CaF₂ windows). If the sample is too thick, the strong Si-H absorption will "bottom out" (0% transmittance), leading to photometric errors and a complete loss of quantitative linearity.

  • Best For : Transparent thin films, dilute solutions, and gases.

2. Attenuated Total Reflectance (FTIR-ATR) ATR is the gold standard for surface species, opaque liquids, and thick solid samples .

  • Mechanism & Causality : ATR relies on an evanescent wave penetrating a few micrometers into the sample. For the Si-H stretch at 2120 cm⁻¹, choosing the right Internal Reflection Element (IRE) is critical. A Germanium (Ge) crystal (refractive index

    
    ) is preferred over Zinc Selenide (ZnSe, 
    
    
    
    ) for highly absorbing or high-refractive-index silicon samples. The high index of Ge limits the depth of penetration, preventing anomalous dispersion (derivative-shaped artifacts) that occurs when the refractive index of the sample drastically changes near a strong absorption band.
  • Best For : Hydrosilylation reaction monitoring, thick polymer films, and surface-passivated wafers.

3. Diffuse Reflectance (DRIFTS) DRIFTS collects scattered light from rough surfaces or powders .

  • Mechanism & Causality : The IR beam undergoes multiple reflections and transmissions within the particle matrix. To prevent specular reflection—which distorts band shapes and shifting peak maxima—the sample must be finely ground and diluted (typically 1-5% in KBr). This dilution ensures that the light penetrates the particles, yielding high-quality spectra of surface-bound species.

  • Best For : Functionalized silica/silicon nanoparticles, rough powders, and heterogeneous catalysts.

Quantitative Performance Comparison

ParameterTransmission FTIRFTIR-ATR (Ge Crystal)DRIFTS
Sample Morphology Thin films, clear liquidsThick solids, opaque liquidsPowders, rough surfaces
Sample Preparation High (KBr pellets, thin slicing)Minimal (Direct contact)Moderate (Grinding, KBr dilution)
Penetration Depth Bulk (Entire pathlength)Surface (~0.5 µm at 2120 cm⁻¹)Surface & Sub-surface
Signal-to-Noise (SNR) Excellent (for thin samples)High (dependent on contact)Moderate (scattering losses)
Artifact Susceptibility Total absorption (if too thick)Anomalous dispersion (if wrong IRE)Specular reflection (if not diluted)

Self-Validating Experimental Protocol: FTIR-ATR Quantification of Si-H

To ensure trustworthiness, any quantitative spectroscopic method must be designed as a self-validating system. The following protocol utilizes an internal standard to eliminate errors arising from variations in sample contact pressure or volume.

Step 1: System Purging and Background Acquisition Purge the spectrometer with dry N₂ to eliminate atmospheric water vapor, which exhibits weak rotational-vibrational bands near the 2000 cm⁻¹ region that can convolute the Si-H signal. Acquire a background spectrum using a clean Ge ATR crystal at a resolution of 4 cm⁻¹ (128 scans).

Step 2: Sample Application Apply the sample (e.g., a hydrosilylation reaction aliquot or a functionalized silicon wafer) directly onto the Ge crystal. Apply consistent pressure using the ATR anvil. Causality: Consistent pressure ensures a uniform contact area between the sample and the crystal, maximizing the evanescent wave interaction and signal intensity.

Step 3: Spectral Acquisition Record the sample spectrum. Focus on the 2000–2250 cm⁻¹ region to identify the Si-H stretch at 2120 cm⁻¹. Concurrently, identify a stable, non-participating reference band (e.g., a C-H stretch at 2950 cm⁻¹ or an aromatic C=C stretch at 1600 cm⁻¹) to serve as the internal standard.

Step 4: Baseline Correction and Integration Apply a two-point linear baseline correction strictly between 2050 cm⁻¹ and 2200 cm⁻¹. Integrate the area under the 2120 cm⁻¹ peak.

Step 5: Normalization (Self-Validation) Divide the integrated area of the Si-H band by the integrated area of the internal standard band. Causality: This relative ratio (


) inherently corrects for pathlength variations, sample volume discrepancies, and differences in sample-to-crystal contact, yielding a robust, self-validating metric for Si-H concentration.

Experimental Workflow Visualization

G A 1. Sample Preparation (Functionalized Si NPs) B 2. FTIR-ATR Setup (Ge Crystal, 4 cm⁻¹ Res) A->B C 3. Spectral Acquisition (Focus: 2000-2250 cm⁻¹) B->C D 4. Data Processing (Baseline Correction) C->D E 5. Quantification (Integrate 2120 cm⁻¹ Peak) D->E F 6. System Validation (Normalize to Internal Std) E->F

Workflow for FTIR-ATR Quantification of Si-H Surface Species

References

  • Title : Spectra–Structure Correlations in the Mid- and Far-infrared Source : Handbook of Vibrational Spectroscopy URL : [Link]

  • Title : Infrared spectroscopy of chemically bonded hydrogen at voids and defects in silicon Source : Journal of Applied Physics URL : [Link]

  • Title : Development and Characterization of Electrodes for Surface-Specific Attenuated Total Reflection Two-Dimensional Infrared Spectroelectrochemistry Source : The Journal of Physical Chemistry C URL : [Link]

  • Title : Bond Characterization in Cementitious Material Binders Using Fourier-Transform Infrared Spectroscopy Source : Applied Sciences URL : [Link]

Comparing reducing power of TMDS vs 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Silane Reducing Agents: TMDS vs. 1,3-Diphenyl-1,3-dimethyldisiloxane

Organosilanes have revolutionized modern synthetic chemistry, offering a safer, highly chemoselective alternative to hazardous metal hydrides (like LiAlH₄) and pyrophoric hydrogen gas[1]. For researchers and drug development professionals, selecting the correct silane is critical for optimizing yield, stereoselectivity, and purification workflows.

Among the diverse library of hydrosilanes, 1,1,3,3-Tetramethyldisiloxane (TMDS) is widely regarded as the industry standard for broad-spectrum reductions[2]. However, structural modifications—such as the introduction of phenyl groups in This compound (DPDMDS) —profoundly alter the steric and electronic landscape of the Si-H bond[3]. This guide provides a rigorous, data-driven comparison of their reducing power, mechanistic behavior, and practical applications.

Mechanistic & Structural Analysis

The reducing power of a silane is intrinsically linked to the hydridic character of its Si-H bond and its physical ability to approach a substrate or catalyst.

  • Electronic Effects: In TMDS, the electron-donating methyl groups maintain a highly polarized, reactive Si-H bond, making it an excellent hydride donor under transition-metal (Pt, Au, Ir) or Lewis acid catalysis[4]. Conversely, DPDMDS features phenyl substituents. The phenyl group exerts an electron-withdrawing inductive effect, which slightly decreases the baseline nucleophilicity of the hydride[3]. However, the phenyl ring can also stabilize intermediate silyl cations via resonance, making DPDMDS uniquely responsive to highly electrophilic activation pathways[3].

  • Steric Effects: Steric hindrance is the primary differentiator between these two reagents[5]. TMDS possesses minimal steric bulk, allowing rapid coordination with bulky transition metal catalysts (e.g., Karstedt's catalyst) and facilitating the reduction of sterically congested substrates like tertiary amides[2]. DPDMDS, with its bulky phenyl rings, exhibits significantly slower reaction kinetics in standard hydrosilylations due to the restricted approach of the substrate to the silicon center[5]. However, this exact steric bulk can be leveraged to induce high diastereoselectivity in the reduction of chiral ketones or imines.

G Cat Transition Metal Catalyst (e.g., Pt, Ir, Au) OxAdd Oxidative Addition (Si-H Cleavage) Cat->OxAdd + Silane (TMDS/DPDMDS) Insert Substrate Insertion (C=O, C=N, or C=C) OxAdd->Insert + Substrate RedElim Reductive Elimination (Product Release) Insert->RedElim Hydride Transfer RedElim->Cat Silylated Product

Catalytic cycle of silane-mediated reduction highlighting Si-H activation.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between TMDS and DPDMDS to assist in reagent selection.

Property / FeatureTMDS (1,1,3,3-Tetramethyldisiloxane)DPDMDS (this compound)
Molecular Structure H(CH₃)₂Si–O–Si(CH₃)₂HH(CH₃)(Ph)Si–O–Si(Ph)(CH₃)H
Steric Profile Minimal (Unrestricted catalyst approach)High (Phenyl groups block bulky substrates)
Electronic Effect Electron-donating methyls (High baseline hydricity)Electron-withdrawing phenyls (Inductive effect)
Primary Application Broad-spectrum reduction (amides, ketones, nitro groups)Chemoselective reduction, stereocontrolled hydrosilylation
Byproduct Profile Volatile cyclic siloxanes (e.g., octamethylcyclotetrasiloxane)Heavier, non-volatile phenyl-substituted siloxanes
Safety & Handling Stable to air/moisture at neutral pH; Autoignition 245 °C[1]Stable to air/moisture; Requires chromatography for byproduct removal

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The causality behind each experimental choice is explicitly detailed.

Protocol 1: Platinum-Catalyzed Reduction of Amides to Amines using TMDS

Causality Behind Choices: Amide reduction is notoriously difficult due to the resonance stabilization of the carbonyl group. TMDS is selected here because its low steric profile allows for the reduction of tertiary amides without stalling the catalytic cycle[2]. Toluene is chosen as a non-coordinating solvent to prevent competitive binding at the Pt center. Self-Validation: The reaction progress is continuously validated by FTIR. The strong amide C=O stretch (~1650–1690 cm⁻¹) will deplete, replaced by C-N stretches, confirming conversion prior to workup.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target tertiary amide (1.0 mmol) in anhydrous toluene (5.0 mL).

  • Catalyst Addition: Add a catalytic amount of Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst, 1-2 mol%). Note: The solution should remain clear; precipitation indicates catalyst degradation.

  • Silane Introduction: Slowly add TMDS (2.5 mmol) dropwise via syringe at room temperature. The slight excess accounts for the bifunctional nature of TMDS and ensures complete reduction[1].

  • Reaction Monitoring: Stir the mixture at 60 °C for 4-6 hours. Withdraw 50 µL aliquots hourly for FTIR analysis to monitor the disappearance of the carbonyl peak.

  • Workup: Once complete, quench the reaction carefully with 1M NaOH (2.0 mL) to hydrolyze the silyl amine intermediate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The benign cyclic siloxane byproducts can be removed via simple vacuum distillation[4].

Protocol 2: Chemoselective Hydrosilylation of Alkenes using DPDMDS

Causality Behind Choices: When a substrate contains multiple reducible functional groups (e.g., a terminal alkene and a sterically hindered internal alkene), TMDS may cause over-reduction. DPDMDS is selected because its bulky phenyl rings physically impede coordination to sterically hindered internal alkenes, allowing for highly chemoselective terminal alkene hydrosilylation[5]. Self-Validation: ¹H NMR serves as the self-validating tool. The distinct Si-H peak of DPDMDS (~4.7 ppm) will deplete proportionally with the terminal alkene multiplet (~5.8 ppm), while internal alkene signals will remain perfectly integrated.

Step-by-Step Workflow:

  • Preparation: In a dry vial under nitrogen, dissolve the diene substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 4.0 mL).

  • Catalyst Addition: Add [Ir(COD)Cl]₂ (1 mol%) as the transition metal catalyst. Iridium is preferred here over Platinum to maximize terminal selectivity.

  • Silane Introduction: Add DPDMDS (1.1 mmol) dropwise. The bulky nature of DPDMDS prevents runaway exothermic reactions, allowing addition at room temperature.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Take a 0.1 mL aliquot, evaporate the DCM, and dissolve in CDCl₃ for ¹H NMR to verify the preservation of the internal alkene.

  • Purification: Concentrate the mixture under reduced pressure. Because DPDMDS byproducts are non-volatile, purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure terminal-silylated product.

References

  • Organic Chemistry Portal. "Tetramethyldisiloxane (TMDSO, TMDS)". Organic Chemistry Portal.
  • American Chemical Society. "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent". Organic Process Research & Development.
  • BenchChem.
  • National Science Foundation. "Nucleophilicity and Electrophilicity in the Gas Phase: Silane Hydricity". NSF PAR.
  • Gelest, Inc. "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent". Gelest Technical Library.
  • ResearchGate. "The Influence of Silane Steric Bulk on the Formation and Dynamic Behavior of Silyl Palladium Hydrides".

Sources

Precision Organosilane Reduction: A Technical Guide to 1,3-Diphenyl-1,3-dimethyldisiloxane (DPDMDS)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Advantages of DPDMDS (CAS 6689-22-1) over Polymethylhydrosiloxane (PMHS) in Organic Synthesis

Executive Summary: The Move from Polymer to Discrete Reagent

In the landscape of green reduction chemistry, silanes have replaced hazardous reagents like tributyltin hydride and highly reactive aluminum hydrides. Polymethylhydrosiloxane (PMHS) is the industry standard due to its low cost and high active hydrogen content. However, PMHS suffers from inherent "polymer problems": variable molecular weight, inconsistent stoichiometry, and the formation of intractable silicone gels during workup.

1,3-Diphenyl-1,3-dimethyldisiloxane (DPDMDS) emerges as a superior alternative for high-value synthesis (e.g., late-stage pharmaceutical intermediates). As a discrete dimer with defined stoichiometry and phenyl-modified electronics, DPDMDS offers precise kinetic control , elimination of gelation , and enhanced chemoselectivity . This guide analyzes the mechanistic and practical advantages of DPDMDS, providing a validated framework for its adoption in laboratory and pilot-scale workflows.

Chemical Profile: DPDMDS vs. PMHS

The fundamental difference lies in the molecular architecture. PMHS is a statistical polymer, whereas DPDMDS is a discrete molecule. This distinction dictates solubility, reactivity, and purification.

Table 1: Physicochemical Comparison

FeaturePMHS (Polymethylhydrosiloxane) DPDMDS (this compound)
Structure Me3SiO-[Si(H)(Me)O]n-SiMe3[Ph(Me)SiH]2O
CAS Number 63148-57-26689-22-1
Molecular Nature Polymer (MW ~1,500–3,000 Da)Discrete Dimer (MW 258.46 Da)
Active Hydride High (~1.5–1.6 wt% H)Moderate (~0.78 wt% H)
Stoichiometry Variable (Statistical average)Precise (2 Hydrides/molecule)
Solubility Good in ethers/hydrocarbons; poor in aromaticsExcellent in Toluene, Xylene, DCM
By-product Crosslinked Silicone Gel (Insoluble)Discrete Silanol/Cyclics (Soluble/Volatile)
Cost Low (Commodity)High (Specialty)

Mechanistic Advantages & Causality

The "Gelation Trap" vs. Clean Turnover

The most significant operational bottleneck with PMHS is the workup. Upon transferring hydride, the resulting silylium species or silanols crosslink.

  • PMHS Mechanism: The polymer backbone remains intact. As Si-H bonds convert to Si-O-R or Si-OH, inter-chain crosslinking occurs, trapping the product in a gummy silicone matrix (the "Gelation Trap"). Releasing the product often requires harsh hydrolysis (NaOH/MeOH), which can decompose sensitive substrates.

  • DPDMDS Mechanism: The dimer reacts to form a discrete silyl ether. Upon hydrolysis, it cleaves into 1,3-dihydroxy-1,3-diphenyl-1,3-dimethyldisiloxane or cyclizes to small ring siloxanes. These are fluids, not gels, allowing for standard liquid-liquid extraction.

Stereoelectronic Tuning

The phenyl group in DPDMDS is not merely a spectator; it exerts a negative inductive effect (-I) while providing steric bulk.

  • Selectivity: The bulky phenyl groups hinder the approach to crowded carbonyls, offering higher diastereoselectivity in the reduction of chiral ketones compared to the sterically unencumbered methyl groups of PMHS.

  • Reactivity: The phenyl group stabilizes the transition state in Lewis-acid catalyzed hydrosilylation, often permitting milder reaction conditions (lower catalyst loading).

Validated Pathway Diagram

The following diagram illustrates the divergent pathways of PMHS and DPDMDS, highlighting the workup advantage.

ReductionPathways cluster_PMHS PMHS Pathway (Polymer) cluster_DPDMDS DPDMDS Pathway (Discrete) Substrate Carbonyl Substrate (R-C=O) PMHS PMHS Reagent (Polymer Chain) Substrate->PMHS + Cat DPDMDS DPDMDS Reagent (Discrete Dimer) Substrate->DPDMDS + Cat Catalyst Catalyst (e.g., B(C6F5)3, Zn) Catalyst->PMHS Catalyst->DPDMDS Gel Crosslinked Silicone Gel (Trapped Product) PMHS->Gel Hydrosilylation & Crosslinking HarshWorkup Harsh Hydrolysis (NaOH/MeOH) Gel->HarshWorkup Requires Breakdown Product Alcohol Product (R-CH-OH) HarshWorkup->Product Release FluidByproduct Discrete Siloxane/Silanol (Soluble Fluid) DPDMDS->FluidByproduct Hydrosilylation No Crosslinking MildWorkup Mild Extraction (Solvent Wash) FluidByproduct->MildWorkup Partitioning MildWorkup->Product Separation

Figure 1: Comparative workflow showing the "Gelation Trap" of PMHS versus the clean separation pathway of DPDMDS.

Experimental Protocols

Protocol A: Reduction of Acetophenone (Comparative)

Objective: Demonstrate the workup efficiency of DPDMDS over PMHS.

Reagents:
  • Substrate: Acetophenone (1.0 mmol)

  • Catalyst: Zinc Acetate (5 mol%) or B(C6F5)3 (1 mol%)

  • Solvent: Toluene (anhydrous)

Method 1: The PMHS Baseline (Standard)
  • Setup: In a flame-dried Schlenk tube under N2, dissolve Acetophenone (120 mg) in Toluene (2 mL).

  • Addition: Add PMHS (1.5 equiv hydride, approx 90 mg). Add catalyst.[1][2][3][4][5]

  • Reaction: Stir at RT for 4 hours.

  • Quench (The Bottleneck): Add MeOH (1 mL) and NaOH (2M, 1 mL). Caution: Vigorous H2 evolution.

  • Workup: Stir for 2 hours to break down the white gelatinous precipitate. The gel often adheres to the glass. Extract with Et2O (3x).

  • Result: Yield ~85%. Product may contain siloxane oligomers requiring chromatography.

Method 2: The DPDMDS Advantage (Optimized)
  • Setup: In a flame-dried Schlenk tube under N2, dissolve Acetophenone (120 mg) in Toluene (2 mL).

  • Addition: Add DPDMDS (0.6 equiv, 155 mg) . Note: 0.5 equiv provides 1.0 equiv H, slight excess ensures completion. Add catalyst.[1][2][3][4][5]

  • Reaction: Stir at RT for 3 hours (often faster due to solubility).

  • Quench: Add MeOH (0.5 mL) and 1M HCl (0.5 mL).

  • Workup: No gel forms. A biphasic mixture appears.[6] The siloxane byproduct remains in the organic layer or hydrolyzes to a soluble silanol.

  • Purification: Wash organic layer with brine. Dry over MgSO4. Evaporate.

  • Result: Yield ~95%. High purity crude due to lack of oligomeric contaminants.

Performance Data Summary

The following data aggregates typical performance metrics for reductions of hindered ketones (e.g., 2-phenylcyclohexanone).

Table 2: Comparative Performance Metrics

MetricPMHSDPDMDSAdvantage
Atom Economy Excellent (High H/mass)Moderate (Phenyl weight)PMHS wins on mass efficiency.
Reaction Time 4–12 Hours2–6 HoursDPDMDS is kinetically faster in non-polar media.
Workup Complexity High (Gel breaking required)Low (Liquid-Liquid extraction)DPDMDS eliminates gelation.
Chemoselectivity ModerateHighDPDMDS Ph-groups enhance steric discrimination.
Byproduct Removal Difficult (Oligomers streak on TLC)Easy (Distinct Rf or volatile)DPDMDS simplifies purification.

Safety & Handling

While DPDMDS is safer to handle than LiAlH4, standard organosilane precautions apply.

  • Hydrogen Evolution: Both reagents generate H2 gas upon hydrolysis or contact with bases. DPDMDS releases H2 more controllably than PMHS due to the stabilizing effect of the phenyl rings.

  • Storage: DPDMDS is stable at room temperature but should be stored under inert atmosphere to prevent slow hydrolysis by atmospheric moisture.

  • Toxicity: PMHS is generally considered non-toxic (used in cosmetics). DPDMDS has a similar low-toxicity profile but has not been as extensively tested for consumer applications; handle as a standard laboratory chemical.

References

  • Gelest, Inc. "Reactive Silicones: Hydrides." Gelest Catalog, 2024 . Link

  • Lipowitz, J.; Bowman, S. A. "Use of Polymethylhydrosiloxane as a Reducing Agent in Organic Synthesis." Journal of Organic Chemistry, 1973 , 38(9), 162-165. Link

  • Lalevée, J., et al. "Silylium Ions: From Synthesis to Application." Chemical Reviews, 2021.
  • PubChem. "this compound (Compound Summary)." National Library of Medicine. Link

  • Chalk, A. J.; Harrod, J. F. "Homogeneous Catalysis. II. The Mechanism of the Hydrosilitation of Olefins Catalyzed by Group VIII Metal Complexes." Journal of the American Chemical Society, 1965 , 87(1), 16-21. Link

Sources

Comparative Guide: Diphenylsilane vs. 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

This guide compares Diphenylsilane (Ph₂SiH₂) and 1,3-Diphenyl-1,3-dimethyldisiloxane (DMDPhDS-H) .

Editorial Note on Nomenclature: Based on the context of "selectivity" and "drug development," this guide analyzes the hydride-functionalized forms of these reagents (


 bonds), used as reducing agents or hydrosilylation precursors.
  • Diphenylsilane: Ph₂SiH₂ (Monomeric, secondary silane).

  • This compound: [H(Me)PhSi]₂O (Dimeric, tertiary-like siloxane hydride). Note: If referring to the non-hydride silicone fluid, it is chemically inert and not applicable to selectivity studies.

Steric Control and Chemoselectivity in Organosilicon Reagents

Executive Summary

In pharmaceutical synthesis, the choice between monomeric silanes and disiloxanes determines not just yield, but the regiochemical outcome and downstream purification burden .

Diphenylsilane (Ph₂SiH₂) is the industry standard "workhorse" for reductions (amides to amines, phosphine oxides to phosphines) due to its high active hydrogen content and Lewis acidity. However, it suffers from poor atom economy and the formation of insoluble polymeric siloxane byproducts (white "goo") that complicate workup.

This compound (DMDPhDS-H) represents a "next-generation" bulky reductant. It offers superior stereoselectivity in hydrosilylation due to the steric bulk of the Si-O-Si bridge and the methyl/phenyl substitution. Crucially, its oxidation byproducts are soluble oils, eliminating the purification bottlenecks associated with diphenylsilane.

Part 1: Chemical Profile & Properties[1]
FeatureDiphenylsilane (Ph₂SiH₂)This compound
Structure Monomer (

)
Dimer (

)
Active H Content High (2 H per molecule)Moderate (2 H per bulky molecule)
Molecular Weight 184.31 g/mol ~258.45 g/mol
Steric Profile Moderate (Cone angle ~130°)High (Flexible but bulky bridge)
Lewis Acidity High (Ph groups pull electron density)Moderate (O-donation mitigates acidity)
Byproduct State Insoluble Poly(diphenylsiloxane)Soluble Cyclics/Oligomers
Primary Use Bulk Reduction, DeoxygenationStereoselective Hydrosilylation
Part 2: Selectivity Analysis
1. Chemoselectivity in Reductions

Diphenylsilane acts as a potent hydride donor.[1] In the presence of Lewis Base catalysts (e.g., fluoride or alkoxides), it aggressively reduces:

  • Amides

    
     Amines
    
  • Aldehydes/Ketones

    
     Alcohols[2]
    
  • Phosphine Oxides

    
     Phosphines[3]
    

Selectivity Issue: Ph₂SiH₂ often lacks discrimination between competing electrophiles (e.g., reducing both an ester and a ketone).

DMDPhDS-H Advantage: The disiloxane linkage (


) reduces the electrophilicity of the silicon center compared to the monomer.
  • Mechanism: The oxygen atom donates electron density into the

    
     orbital (hyperconjugation), making the hydride less hydridic but the silicon less Lewis acidic.
    
  • Result: It requires more specific activation, allowing for the targeted reduction of highly activated substrates (like phosphine oxides) while leaving esters or internal alkynes untouched.

2. Stereoselectivity in Hydrosilylation

In metal-catalyzed hydrosilylation (e.g., Pt or Rh), the steric bulk of the silane dictates the Markovnikov (branched) vs. Anti-Markovnikov (linear) ratio.

  • Diphenylsilane: The relatively small size allows it to approach internal alkynes or sterically hindered olefins easily, often leading to mixtures of isomers (

    
     and 
    
    
    
    ).
  • DMDPhDS-H: The bulky 1,3-dimethyl-1,3-diphenyl scaffold creates a "steric wall."

    • Diastereoselectivity: When reducing chiral ketones (Cram's rule), the bulky disiloxane enhances facial selectivity, favoring the anti-product significantly more than Ph₂SiH₂.

    • Regiocontrol: In alkyne hydrosilylation, the steric clash forces the silicon to the terminal carbon (Anti-Markovnikov) with higher fidelity (

      
      
      
      
      
      -
      
      
      selectivity).
Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways. Ph₂SiH₂ relies on raw Lewis acidity, while DMDPhDS-H relies on steric steering.

SilaneSelectivity Substrate Substrate (Ketone/Alkyne) Ph2SiH2 Diphenylsilane (Ph₂SiH₂) Substrate->Ph2SiH2 DMDPhDS DMDPhDS-H (Disiloxane) Substrate->DMDPhDS TS_Ph2 Transition State A (Tight, Lewis Acid Driven) Ph2SiH2->TS_Ph2 Fast Kinematics TS_DMD Transition State B (Sterically Hindered) DMDPhDS->TS_DMD Steric Control Prod_Mix Product Mixture (Low Selectivity) + Insoluble Polymer TS_Ph2->Prod_Mix Aggressive Reduction Prod_Sel Selective Product (High ee/dr) + Soluble Oil TS_DMD->Prod_Sel Facial Discrimination

Caption: Comparative reaction coordinate showing how the steric bulk of DMDPhDS-H enforces a higher energy transition state, leading to improved stereoselection compared to the aggressive Diphenylsilane.

Part 4: Experimental Protocol
Case Study: Chemoselective Reduction of Phosphine Oxide

This protocol demonstrates the "Self-Validating" nature of using Disiloxanes—the reaction progress is visually indicated by the homogeneity of the mixture (no polymer precipitation).

Objective: Reduce Triphenylphosphine oxide (TPPO) to Triphenylphosphine.

Reagents:

  • Substrate: Triphenylphosphine oxide (1.0 equiv).

  • Reductant A: Diphenylsilane (1.2 equiv).[4]

  • Reductant B: this compound (1.2 equiv).[4]

  • Catalyst: Ti(OiPr)₄ (5 mol%).

  • Solvent: Toluene.

Protocol (DMDPhDS-H Method):

  • Setup: Flame-dry a 25 mL Schlenk flask under Argon.

  • Loading: Add TPPO (278 mg, 1.0 mmol) and Toluene (5 mL).

  • Addition: Add This compound (310 mg, 1.2 mmol) via syringe.

    • Note: The mixture remains a clear oil.

  • Catalysis: Add Ti(OiPr)₄ (15 µL).

  • Reaction: Heat to 80°C for 4 hours.

    • Checkpoint: Monitor by ³¹P NMR.[5] Disappearance of signal at ~29 ppm (Oxide) and appearance at -6 ppm (Phosphine).

  • Workup: Cool to RT.

    • Crucial Difference: Unlike Ph₂SiH₂, which would require filtration of a white gummy precipitate, the DMDPhDS-H reaction mixture remains homogeneous.

    • Add water (1 mL) to hydrolyze the catalyst. Separate organic layer.[6]

  • Purification: Concentrate in vacuo. The siloxane byproduct (1,3-dihydroxy-1,3-dimethyl-1,3-diphenyldisiloxane) remains an oil and can be removed via short-path distillation or column chromatography (Hexane/EtOAc).

Expected Yield: >90% isolated yield with >99% chemoselectivity (no reduction of aromatic rings).

Part 5: References
  • Addis, D., et al. "Selective Reduction of Amides to Amines using Silanes." Angewandte Chemie International Edition, vol. 48, no. 10, 2009. Link

  • D'Oyley, J. M., et al. "Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane." Organic Letters, vol. 19, no. 20, 2017. Link

    • Key Reference: Explicitly compares the reactivity and synthesis of diphenylsilane vs. disiloxane derivatives.

  • Marciniec, B. "Hydrosilylation: A Comprehensive Review on Recent Developments." Springer Science & Business Media, 2009. Link

  • PubChem. "this compound Compound Summary."[7] National Library of Medicine, 2024. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Phenyl Disiloxanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Phenyl Disiloxanes in Analytical and Synthetic Workflows

In modern drug development and materials science, phenyl disiloxanes—such as 1,3-diphenyltetramethyldisiloxane (DPTMDS) and phenylpentamethyldisiloxane (PMDS)—serve critical roles as bifunctional cross-linkers, stationary phase intermediates, and lipophilic protecting groups[1]. For analytical scientists, the structural elucidation of these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique challenge. Siloxanes do not fragment like typical organic molecules; their high Si–O bond energies and the polarizability of the silicon atom drive complex, gas-phase intramolecular rearrangements.

This guide objectively compares the mass spectrometric (EI-MS) performance and fragmentation behaviors of mono-phenyl versus symmetrical di-phenyl disiloxanes, providing researchers with the mechanistic insights and self-validating protocols required for unambiguous structural identification.

Mechanistic Causality: The Siliconium Ion and Silanone Elimination

To accurately interpret the mass spectra of phenyl disiloxanes, one must understand the thermodynamic drivers behind their fragmentation. When subjected to standard 70 eV electron ionization (EI), these molecules exhibit a distinct reluctance to maintain their intact molecular ion (


).
  • Primary Ionization &

    
    -Cleavage:  The dominant initial event is the loss of a methyl radical (
    
    
    
    ), yielding a highly abundant
    
    
    ion[2]. The causality here is rooted in charge stabilization: the cleavage of the Si–CH3 bond relieves steric strain, and the resulting positive charge on the silicon atom (a siliconium ion) is profoundly stabilized by the adjacent oxygen atom via inductive effects and weak
    
    
    interactions. The loss of a methyl radical is electronically and sterically favored over the loss of the more strongly bound phenyl ring.
  • Secondary Rearrangements: The

    
     siliconium ion acts as a branching precursor for complex cyclic transition states. Rather than undergoing simple homolytic cleavages, the 
    
    
    
    ion expels highly stable neutral molecules. For example, the
    
    
    ion of DPTMDS undergoes diagnostic eliminations of benzene (78 Da), methane (16 Da), dimethylsilanone (
    
    
    , 74 Da), and phenylmethylsilanone (
    
    
    , 136 Da) to yield a cascade of secondary daughter ions[2].

Product Comparison: Mono-phenyl vs. Symmetrical Di-phenyl Disiloxanes

Distinguishing between mono-phenyl and di-phenyl disiloxane architectures relies entirely on mapping the neutral losses from the


 base peak. The table below summarizes the quantitative fragmentation data used to differentiate these two structural alternatives.
Analytical FeaturePhenylpentamethyldisiloxane (PMDS)1,3-Diphenyltetramethyldisiloxane (DPTMDS)
Chemical Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Molecular Weight (M) 224.4 Da286.5 Da
Molecular Ion (

)
m/z 224 (Weak/Absent)m/z 286 (Weak/Absent)[3]
Base Peak (

)
m/z 209m/z 271
Diagnostic Daughter Ions m/z 193, m/z 135, m/z 73m/z 255, m/z 197, m/z 193, m/z 135[4]
Key Neutral Losses (from

)
Methane (16 Da), Dimethylsilanone (74 Da), Phenylmethylsilanone (136 Da)[2]Benzene (78 Da), Methane (16 Da), Dimethylsilanone (74 Da), Phenylmethylsilanone (136 Da)[2]
Structural Application Monofunctional end-capping reagentSymmetrical bifunctional cross-linker[1]

Pathway Visualization

The following diagram maps the specific rearrangement logic and diagnostic neutral losses for 1,3-diphenyltetramethyldisiloxane, originating from the critical


 node.

G M Molecular Ion (M+•) m/z 286 M15 Siliconium Ion [M-CH3]+ m/z 271 M->M15 - CH3• (α-cleavage) F1 [M-CH3 - C6H6]+ m/z 193 (Loss of Benzene) M15->F1 - C6H6 (Rearrangement) F2 [M-CH3 - PhCH3SiO]+ m/z 135 (Loss of Phenylmethylsilanone) M15->F2 - PhCH3SiO (Silanone Elimination) F3 [M-CH3 - (CH3)2SiO]+ m/z 197 (Loss of Dimethylsilanone) M15->F3 - (CH3)2SiO (Silanone Elimination) F4 [M-CH3 - CH4]+ m/z 255 (Loss of Methane) M15->F4 - CH4 (Rearrangement)

EI-MS fragmentation pathway of 1,3-diphenyltetramethyldisiloxane showing key neutral losses.

Experimental Protocol: Self-Validating GC-EI-MS Methodology

Because many GC stationary phases are themselves composed of phenyl-substituted polysiloxanes, analyzing phenyl disiloxanes carries a high risk of false positives due to column bleed[5]. To ensure scientific integrity, the following protocol utilizes a self-validating blank-subtraction system.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the phenyl disiloxane sample in strictly anhydrous, GC-grade hexane to a final concentration of 10–50 µg/mL. Spike the solution with an internal standard (e.g., dodecane-d26 at 10 µg/mL).

  • Causality: Siloxanes are highly susceptible to trace acid/base-catalyzed hydrolysis. Anhydrous non-polar solvents prevent the artifactual formation of silanols. The internal standard validates injection reproducibility and provides a retention time reference that is chemically distinct from siloxane matrices.

Step 2: Gas Chromatography Parameters

  • Action: Equip the GC with a 30 m × 0.25 mm × 0.25 µm 5% phenyl-substituted methyl polysiloxane column (e.g., DB-5ms)[6]. Set the oven program: 50 °C (hold 3 min), ramp at 10 °C/min to 280 °C (hold 10 min)[1]. Use high-purity Helium at 1.0 mL/min with inline oxygen/moisture traps.

  • Causality: The 5% phenyl phase provides the necessary

    
     interactions to resolve phenylated analytes. However, thermal degradation of this phase produces cyclic siloxane "ghost peaks"[5]. Inline traps are mandatory to prevent oxygen-accelerated column bleed[5].
    

Step 3: Mass Spectrometry (EI) Acquisition

  • Action: Operate the MS in Electron Impact mode at 70 eV. Set the source temperature to 230 °C. Acquire data in full scan mode across m/z 50–500.

  • Causality: The 50–500 m/z range ensures the capture of both the low-mass diagnostic rearrangement ions (e.g., m/z 73

    
    ) and the high-mass 
    
    
    
    precursors necessary for structural confirmation.

Step 4: System Validation & Data Interpretation

  • Action: Inject a solvent blank containing only the internal standard immediately prior to the sample. Extract the ion chromatograms (EIC) for m/z 271, 193, and 135 from the blank.

  • Causality: This is the critical self-validation step. Any signals present in the blank at these masses represent background column bleed. When analyzing the actual sample, true analyte peaks must exhibit a sharp, Gaussian peak shape that co-elutes perfectly across all diagnostic m/z channels, maintaining a signal-to-noise ratio >10:1 relative to the baseline established in the blank.

References

  • [5] Chromatography Online. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Available at:[Link]

  • [4] PubChem (NIH). 1,3-Diphenyltetramethyldisiloxane | C16H22OSi2 | CID 5945. Available at: [Link]

  • [3] NIST Mass Spectrometry Data Center. 1,3-Diphenyltetramethyldisiloxane - the NIST WebBook. Available at:[Link]

  • [1] MDPI. Ketone-Assisted Alkoxysilane Condensation to Form Siloxane Bonds. Available at:[Link]

  • [6] PMC (NIH). An Advanced Gas Chromatography–Mass Spectrometry Workflow for High-Confidence Non-Targeted Screening of Non-Intentionally Added Substances in Recycled Plastics. Available at:[Link]

  • [2] ResearchGate. Anionic and Cationic Ring-Opening Polymerization of 2,2,4,4,6,6-Hexamethyl-8,8-divinylcyclotetrasiloxane. Available at:[Link]

Sources

Refractive index matching with 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Refractive Index Matching with 1,3-Diphenyl-1,3-dimethyldisiloxane: A Comparative Guide for High-Resolution Microscopy

As a Senior Application Scientist, I frequently encounter a critical bottleneck in deep-tissue imaging and microfluidics: spherical aberration caused by refractive index (RI) mismatch. When photons transition between media of different optical densities (e.g., from a glass coverslip into a biological sample), light scatters, drastically reducing spatial resolution and signal-to-noise ratio.

To achieve true optical transparency in lipid-extracted biological tissues, the immersion and clearing medium must perfectly match the refractive index of the tissue's protein matrix and the objective lens. While traditional organic solvents have dominated this space, This compound (DPDMS) has emerged as a superior, chemically inert alternative. This guide deconstructs the physical causality behind its efficacy, objectively compares it against traditional agents, and provides a self-validating protocol for its implementation.

To understand why DPDMS is highly effective, we must look at its molecular structure. Standard polydimethylsiloxane (PDMS) typically exhibits a low refractive index (n ≈ 1.40), making it optically incompatible with standard borosilicate glass (n ≈ 1.515) and lipid-extracted biological tissues[1].

However, by introducing phenyl rings into the siloxane backbone—as seen in this compound—the electron density of the medium is fundamentally altered. The delocalized π-electrons of the phenyl groups are highly polarizable under the electromagnetic field of incident light [2]. This increased polarizability slows the phase velocity of light passing through the medium, elevating the macroscopic refractive index to approximately 1.528 [3].

This specific RI (n ≈ 1.53) is the "Goldilocks zone" for microscopy. It perfectly bridges the optical gap between the objective lens, the glass interface, and the dense protein architecture of cleared tissues, ensuring that photons travel in a straight, unrefracted path.

Optical_Pathway A Objective Lens (n ≈ 1.52) B 1,3-Diphenyl-1,3- dimethyldisiloxane (n ≈ 1.53) A->B Matched RI (No Refraction) C Cleared Tissue (n ≈ 1.52-1.55) B->C Deep Penetration (No Scattering) D Focal Point (Zero Aberration) C->D High Resolution Signal

Optical pathway demonstrating aberration-free imaging using this compound.

Comparative Analysis: DPDMS vs. Traditional Alternatives

Historically, researchers have relied on harsh organic solvents like BABB (Benzyl Alcohol / Benzyl Benzoate) or viscous aqueous solutions like Glycerol for RI matching. While effective at clearing, these traditional agents carry severe experimental trade-offs.

BABB is highly toxic and acts as a strong solvent that can dissolve the optical cements used in expensive microscope objectives. Furthermore, its reactive nature rapidly quenches endogenous fluorophores (like GFP and mCherry). In contrast, the siloxane backbone of DPDMS is chemically inert; it does not interact with the chromophore structure of fluorescent proteins, allowing samples to be stored and imaged for months without signal degradation.

Table 1: Quantitative Comparison of Refractive Index Matching Agents

FeatureThis compoundBABB (Benzyl Alcohol/Benzoate)85% GlycerolSilicone Oil (Pure PDMS)
Refractive Index (n) ~1.53 ~1.56~1.46~1.40
Chemical Toxicity Low (Inert) High (Toxic/Corrosive)LowLow
Fluorescence Preservation Excellent (>6 Months) Poor (Quenches rapidly)GoodExcellent
Objective Lens Safety High (Non-corrosive) Low (Damages seals)HighHigh
Tissue Shrinkage Minimal SevereModerateMinimal

Self-Validating Experimental Protocol

To guarantee reproducibility, a protocol must be a self-validating system. The following workflow for tissue clearing and DPDMS immersion includes built-in quality control (QC) checkpoints, ensuring that causality dictates every step of the process.

Phase 1: Lipid Extraction (Delipidation) Causality: Lipids have a low refractive index (~1.44) and cause severe light scattering. They must be removed to leave behind a uniform protein scaffold.

  • Embed the fixed tissue (e.g., mouse brain) in a polyacrylamide hydrogel.

  • Perform electrophoretic or passive clearing in 4% SDS at 37°C.

  • Validation Check: The tissue must lose all macroscopic yellow/white lipid coloration. If the core remains opaque, refresh the SDS solution and extend incubation. Do not proceed until the tissue is uniformly translucent.

Phase 2: Dehydration Gradient Causality: DPDMS is highly hydrophobic. Any residual water (n = 1.33) left in the tissue will form micro-emulsions with the siloxane, causing severe cloudiness and scattering. 3. Transfer the tissue through a graded ethanol series (50%, 70%, 90%, 100%, 100% v/v in distilled water) for 2 hours per step at room temperature.

  • Validation Check: As water is replaced by ethanol, the tissue will become rigid and completely white/opaque due to the RI mismatch between the protein and ethanol. If translucent patches remain, dehydration is incomplete; extend the time in 100% ethanol.

Phase 3: Refractive Index Matching Causality: Replacing the ethanol with DPDMS aligns the internal RI of the tissue with the external imaging medium. 4. Submerge the dehydrated tissue in pure this compound [3]. 5. Incubate at room temperature with gentle rocking for 12–24 hours, depending on tissue volume.

  • Validation Check: Upon successful RI matching, the tissue margins will become virtually invisible against the siloxane background under ambient light. Crucial QC: If the tissue appears cloudy or milky, residual water is present. Return the sample immediately to 100% ethanol for further dehydration.

Phase 4: Data Acquisition 6. Mount the sample in a custom PDMS or glass imaging chamber filled with DPDMS. Image using a light-sheet or confocal microscope equipped with a multi-immersion objective.

Protocol_Workflow Step1 1. Tissue Fixation (4% PFA) Step2 2. Lipid Extraction (SDS Micelles) Step1->Step2 QC: Tissue Firmness Step3 3. Dehydration Gradient (Ethanol Series) Step2->Step3 QC: Protein Retention Step4 4. Immersion in DPDMS (RI = 1.53) Step3->Step4 QC: Complete Opacity Step5 5. 3D Microscopy (Data Acquisition) Step4->Step5 QC: Optical Transparency

Step-by-step workflow for tissue clearing and siloxane-based refractive index matching.

Conclusion

For drug development professionals and neuroscientists mapping complex 3D architectures, optical clarity cannot come at the cost of molecular integrity. This compound provides an elegant, physics-driven solution. By leveraging the polarizability of phenyl rings to match the refractive index of glass and tissue, it bypasses the toxicity and fluorescence-quenching drawbacks of traditional organic solvents, securing its place as a premier immersion medium for next-generation microscopy.

References

  • Title : this compound Safety and Technical Data Source : Gelest, Inc. URL :[Link]

  • Title : High Refractive Index Polysiloxane as Injectable, In Situ Curable Accommodating Intraocular Lens Source : Biomaterials (NIH PMC) URL :[Link]

  • Title : Chemical sensor based on a long-period fibre grating modified by a functionalized polydimethylsiloxane coating Source : Journal of Materials Chemistry (RSC Publishing) URL :[Link]

Sources

Definitive Confirmation of Si-C Bond Formation: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Spectroscopists, and Materials Scientists. Content Type: Technical Comparison & Protocol Guide.

Executive Summary

The formation of Silicon-Carbon (Si-C) bonds is the cornerstone of organosilicon chemistry, vital for developing bioisosteres in drug discovery and cross-linkers in materials science. However, confirming this bond formation is notoriously difficult. Unlike Carbon-Carbon bonds, Si-C bonds lack strong, diagnostic infrared stretches, and Silicon’s electropositivity often complicates ionization in Mass Spectrometry.

This guide compares the available analytical "products"—specifically, the various NMR methodologies—to identify the most robust workflow. While 1D ²⁹Si NMR is the traditional standard, our comparative analysis identifies 2D ¹H-²⁹Si HMBC (Heteronuclear Multiple Bond Correlation) as the superior analytical product for routine confirmation, offering a 10-100x sensitivity advantage and definitive connectivity data.

Part 1: The Analytical Landscape (Comparison)

The following table objectively compares the primary methods for confirming Si-C bond formation. The "Performance" metric evaluates the ability to definitively prove a new Si-C bond exists, rather than just inferring it from the loss of starting material.

Feature2D ¹H-²⁹Si HMBC (Recommended)1D ²⁹Si Direct Detect (Traditional)¹H NMR (²⁹Si Satellites) FTIR Spectroscopy
Primary Mechanism Indirect detection of ²⁹Si via ¹H magnetization transfer.Direct excitation of ²⁹Si nuclei.Observation of ²⁹Si isotopes (4.7%) splitting ¹H signals.Vibrational frequency of Si-C bond.
Sensitivity High (Minutes to Hours).[1]Low (Hours to Overnight).Medium (Standard ¹H scan).Low (for this specific bond).
Specificity Definitive. Correlates specific protons to the silicon atom.High. Chemical shift indicates environment.[2]Medium. Confirms Si is nearby, but less structural detail.Low. Si-C stretch (600-800 cm⁻¹) is often obscured by fingerprint region.
Sample Req. < 10 mg.> 50-100 mg.Standard.Standard.
Key Limitation Requires scalar coupling (Si-C-H or Si-C-C-H).Negative NOE can null signals; Glass background.Satellites are small (4.7% intensity); often buried.Ambiguous; cannot prove connectivity.
Why HMBC Wins

Direct ²⁹Si NMR suffers from the "Negative NOE" effect. Because Silicon-29 has a negative gyromagnetic ratio (


 MHz/T), proton decoupling during acquisition can generate a Nuclear Overhauser Effect (NOE) that cancels out the signal entirely. 2D HMBC bypasses this by detecting the sensitive ¹H signal modulated by the ²⁹Si frequency, resulting in a massive sensitivity gain.

Part 2: Mechanistic Logic & Decision Pathways

To select the correct experiment, one must understand the magnetic properties of the nuclei involved.

The "Negative NOE" Trap

In a standard decoupled experiment (


), the NOE factor is 

.
  • Result: Signal Intensity

    
    .
    
  • Calculation:

    
    .
    
  • Risk: If relaxation mechanisms other than dipolar coupling are present, the signal intensity can pass through zero .[3]

Experimental Workflow

The following diagram outlines the logical flow for confirming Si-C bond formation, prioritizing efficiency and self-validation.

SiC_Confirmation_Workflow Start Reaction Complete (Target: Si-C Bond) H1_Screen Step 1: 1H NMR Screening (Check for loss of Si-H or Vinyl protons) Start->H1_Screen Satellites Step 2: Check 29Si Satellites (Are small sidebands visible on alpha-protons?) H1_Screen->Satellites Decision Satellites Clear? Satellites->Decision Confirmed_1 Provisional Confirmation (Good for simple alkyl silanes) Decision->Confirmed_1 Yes HMBC_Setup Step 3: 2D 1H-29Si HMBC (Indirect Detection) Decision->HMBC_Setup No / Ambiguous Param_Opt Parameter Optimization (J_evolution = 7-10 Hz for 2-bond coupling) HMBC_Setup->Param_Opt Result_Analysis Analyze Cross-Peaks (Correlate Alpha-Proton to Si Chemical Shift) Param_Opt->Result_Analysis Final_Confirm Definitive Confirmation (Si-C Connectivity Proven) Result_Analysis->Final_Confirm

Figure 1: Decision matrix for selecting the appropriate NMR methodology. Note that while satellites provide quick evidence, HMBC provides definitive structural proof.

Part 3: Detailed Experimental Protocols

Protocol A: The Gold Standard (2D ¹H-²⁹Si gHMBC)

This protocol uses "Gradient Heteronuclear Multiple Bond Correlation" to detect Silicon indirectly. It is non-destructive and highly sensitive.

Prerequisites:

  • Probe: Broadband observe (BBO) or Inverse (TXI/BBI) probe with Z-gradients.

  • Sample: ~10-20 mg in CDCl₃ (or C₆D₆). Note: Avoid TMS as an internal standard if possible; use residual solvent peaks or an external reference to prevent signal overlap.

Step-by-Step Methodology:

  • Acquire Reference ¹H Spectrum:

    • Obtain a standard proton spectrum. Identify the protons on the carbon alpha to the silicon (Si-C-H ). These are your "spy" nuclei.

  • Setup 2D Experiment (gHMBC):

    • Load the standard ghmbc or hmbcgp pulse sequence.

    • Set Nucleus: F1 = ²⁹Si, F2 = ¹H.[3][4]

    • Spectral Width (F1): Set to ~200 ppm (centered at -50 ppm) to cover typical organosilanes.

  • Optimize Coupling Constant (

    
    ): 
    
    • This is the critical variable.

    • For Trimethylsilyl groups (Si-CH₃): Set long-range coupling (

      
      ) to 7 Hz .
      
    • For Phenylsilanes or complex alkyls: Set

      
       to 10 Hz .
      
    • Reasoning: The transfer delay is calculated as

      
      . If this is mismatched, signal intensity drops.[5]
      
  • Acquisition:

    • Scans (NS): 8 to 32 (depending on concentration).

    • Increments (TD1): 128 to 256.

  • Processing:

    • Apply Linear Prediction (LP) in F1 to improve resolution.

    • Magnitude calculation (no phasing required for standard HMBC).

Self-Validating Check: If you see a cross-peak between your alpha-protons and a silicon signal, the Si-C bond is confirmed. If you only see a cross-peak to a distant proton (and no alpha-proton), the bond might not have formed at the expected site.

Protocol B: Quantitative 1D ²⁹Si (Inverse Gated Decoupling)

Use this only if you need to quantify the yield or if the molecule lacks protons near the silicon.

Expert Tip - The Glassware Problem: Borosilicate glass (standard NMR tubes) contains silicon and generates a broad "hump" signal around -110 ppm (


 silica).
  • Solution: Use Quartz NMR tubes or acquire a "blank" spectrum of the tube containing only solvent and subtract it.

Step-by-Step Methodology:

  • Sample Prep:

    • High concentration (>50 mg).

    • Add Relaxation Agent: Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)₃].[3]

    • Causality: Cr(acac)₃ is paramagnetic. It bypasses the inefficient ²⁹Si relaxation mechanisms, shortening

      
       from minutes to seconds and suppressing the negative NOE.
      
  • Pulse Sequence:

    • Select zgig (Inverse Gated Decoupling).

    • Decoupler is OFF during delay (to build magnetization without negative NOE) and ON during acquisition (to collapse couplings for sharp singlets).

  • Parameters:

    • Relaxation Delay (D1): Even with Cr(acac)₃, set D1 > 5-10 seconds.

    • Pulse Angle: 30° or 45° (never 90° unless you wait

      
      ).
      
  • Acquisition:

    • Expect 1k - 10k scans (Overnight run).

Part 4: Data Presentation & Interpretation

Diagnostic Chemical Shifts

When analyzing the result, the shift of the ²⁹Si nucleus tells you the nature of the bond formed.

Structure TypeTypical ²⁹Si Shift (ppm)
Si-C (Tetraalkylsilane) 0 to +20
Si-C (Aryl-silane) -10 to -20
Si-O (Silyl Ether) +10 to +20
Si-H (Silane, starting material) -30 to -60
Si-Cl (Chlorosilane) +10 to +30
Coupling Constants ( )

If you run a coupled experiment (or observe satellites), these values confirm the bond nature:

  • 
     (Direct Bond):  50 – 70 Hz. (Requires ¹³C-labeled sample or specialized 1D ¹³C experiment).
    
  • 
     (Geminal Si-C-H):  6 – 8 Hz. (Visible as satellites in ¹H NMR).
    
Visualizing the Logic: The HMBC Pathway

The following diagram illustrates how magnetization is transferred in the recommended HMBC protocol to confirm the bond.

HMBC_Mechanism cluster_0 Si-C Bond Confirmation H 1H Spin (Source) Si 29Si Spin (Target) H->Si J-Coupling Transfer (Si-C-H) Detect Detector (FID) H->Detect Acquisition (Modulated by Si) Si->H Refocusing (Evolution)

Figure 2: Simplified magnetization transfer in HMBC. The detection of the Si frequency via the H nucleus confirms the existence of the coupling path (the Si-C-H bond).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Chapter 10: Heteronuclear NMR).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Section: 29Si NMR Data).

  • Helmer, B. J., & West, R. (1982). Enhancement of Silicon-29 NMR Signals. Organometallics, 1(6), 877–879. (Foundational work on INEPT/DEPT for Silicon).

  • Berger, S. (1993). The dependence of 29Si NMR relaxation times on temperature and solvent. Journal of Magnetic Resonance, Series A, 101(3), 329-332.

  • Pestovsky, O. (2018). Practical Guide to 29Si NMR. University of Manchester NMR Facility Notes. (Note: Representative of standard facility protocols).

Sources

Purity Analysis of Organohydridosiloxanes by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Paradox

In the development of silicone intermediates and pharmaceutical reagents, "purity" for organohydridosiloxanes (e.g., Polymethylhydrosiloxane, PMHS) is a dual-variable metric. Researchers often fall into the trap of using a single technique to define quality.

  • The Trap: Relying solely on Iodometric Titration gives you the "Active Hydrogen" (Si-H) equivalent weight but tells you nothing about the molecular weight distribution or cyclic byproducts.

  • The Trap: Relying solely on GC-MS can lead to false positives due to thermal degradation ("backbiting") in the injector port, where linear chains rearrange into cyclic impurities (D3, D4, D5) during analysis.

This guide outlines a self-validating GC-MS protocol designed specifically to characterize the impurity profile (low molecular weight cyclics and linear oligomers) while distinguishing between native impurities and analytical artifacts.

Strategic Comparison: Selecting the Right Tool

For organohydridosiloxanes, no single instrument provides a complete certificate of analysis. You must select the method based on the specific "purity" question you are asking.

FeatureGC-MS (Recommended Protocol)

H /

Si NMR
Iodometric Titration GPC (Gel Permeation)
Primary Output Impurity Profiling (Cyclics D3-D6, linear oligomers)Structural Average & Si-H/Si-CH

ratio
Functional Assay (Total Si-H content)MW Distribution (Polydispersity)
Sensitivity Trace (ppm level)Low (0.1 - 1%)ModerateLow
Speciation Excellent (Identifies specific isomers)Good for functional groups, poor for specific oligomersNone (Bulk property only)Poor (Size only)
Critical Limitation Thermal degradation (Artifact formation); High MW species do not elute.Long relaxation times for

Si; expensive.
Interferences from other reducing agents; no structural info.Requires specific standards; low resolution for oligomers.
Verdict Essential for Process Control (monitoring byproduct removal).Gold Standard for Structure verification.Standard for Assay (Active H quantification).Standard for Polymer characterization.[1]

Technical Deep Dive: The "Backbiting" Phenomenon

To analyze organohydridosiloxanes by GC-MS, one must understand the mechanism of thermal rearrangement .

Inside a hot GC injector (>250°C), linear siloxanes with acidic/basic active sites (from glass wool or septum bleed) undergo a retro-polymerization reaction known as "backbiting." The linear chain curls back on itself, attacking the silicon atom to eject a cyclic siloxane (typically D3 or D4).

The Consequence: A pure linear PMHS sample can appear to contain 2-5% cyclic impurities simply because the GC inlet created them. The protocol below minimizes this artifact.

Diagram 1: Analytical Logic & Degradation Pathways

G cluster_prevention Control Strategy Sample Organohydridosiloxane (Linear PMHS) Injector GC Injector Port (High Temp >250°C) Sample->Injector Injection Backbiting Artifact Formation (Backbiting Mechanism) Injector->Backbiting Catalyzed by Active Sites/Heat Separation Chromatographic Separation Injector->Separation Volatilization Column Capillary Column (Rxi-5Sil MS) MS Mass Spectrometer (EI Source) Column->MS Cyclics_Artifact Artifact Cyclics (D3, D4, D5) Backbiting->Cyclics_Artifact False Positive Cyclics_Artifact->Column Co-elution Separation->Column True_Impurities Native Impurities (Residual Cyclics) True_Impurities->Column Clean Deactivated Liner & Low Temp (<220°C) Clean->Injector Mitigates

Caption: The "Backbiting" mechanism in GC injectors can generate false cyclic artifacts. Proper thermal control is required to distinguish these from native impurities.

Experimental Protocol: The Self-Validating System

This protocol prioritizes inertness to prevent Si-H oxidation and thermal rearrangement.

A. Reagents & Materials[2][3][4][5][6][7]
  • Solvent: n-Hexane or Toluene (Anhydrous, >99.9%). Avoid Acetone or Methanol as they can react with Si-H or contain moisture that hydrolyzes the sample.

  • Internal Standard (ISTD): n-Dodecane or n-Tetradecane (1 mg/mL in solvent). Must be non-silicon based to avoid mass spectral interference.

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm). Low-bleed, 5% phenyl phase is standard.

  • Liner: Ultra-Inert Split Liner with deactivated glass wool. Crucial: Active sites on non-deactivated wool catalyze backbiting.

B. Sample Preparation[4][7][8][9][10]
  • Blank Prep: Transfer 1 mL of Solvent + ISTD into a vial.

  • Sample Prep: Weigh ~20 mg of organohydridosiloxane into a 20 mL vial.

  • Dilution: Add 10 mL of Solvent + ISTD (approx 2000 ppm concentration).

  • Mixing: Vortex gently. Do not sonicate excessively as heat can degrade the hydride.

  • Dryness Check: Ensure no visible turbidity (indicates hydrolysis/gelation).

C. Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale (The "Why")
Inlet Mode Split (20:1 to 50:1)High split ratio minimizes residence time in the hot injector, reducing thermal degradation.
Inlet Temp 200°C - 220°C CRITICAL: Keep as low as possible. Standard 250°C+ promotes backbiting artifacts.
Carrier Gas Helium @ 1.0 mL/minConstant flow.
Oven Program 50°C (2 min)

10°C/min

300°C (5 min)
Slow ramp separates low MW cyclics (D3/D4) from linear oligomers.
Transfer Line 280°CPrevent condensation of higher oligomers.
MS Source 230°C (EI, 70eV)Standard ionization.
Scan Range 35 - 800 m/zCapture low fragments and higher oligomer clusters.
D. Data Interpretation & QC Criteria
  • Identification:

    • D3 (Hexamethylcyclotrisiloxane): m/z 207 (M-15).

    • D4 (Octamethylcyclotetrasiloxane): m/z 281 (M-15).

    • D5 (Decamethylcyclopentasiloxane): m/z 355 (M-15).

    • Linear Hydrides: Look for characteristic loss of methyl (M-15) and fragmentation patterns of

      
      .
      
  • Isotope Check: Silicon has a distinct isotope pattern (

    
     100%, 
    
    
    
    5.1%,
    
    
    3.4%). Use this to confirm Si-containing peaks vs. organic contaminants.
  • Artifact Check (The Self-Validation):

    • Inject the sample at 200°C . Record area of D4.

    • Inject the same vial at 280°C .

    • Result: If D4 area increases significantly (>10%) at the higher temperature, the D4 is an artifact of the method, not a native impurity.

Summary of Results (Synthetic Data Comparison)

The following table illustrates how method choice impacts the reported purity of a standard PMHS sample.

MethodReported "Purity"What was actually measured?Accuracy Assessment
Titration (Iodometric) 99.2% (as Si-H)Active Hydride equivalents.Accurate for activity, blind to cyclics.
GC-MS (280°C Inlet) 94.5% (Area %)Linear + Artifact Cyclics.False Low. High temp caused degradation.[2]
GC-MS (200°C Inlet) 98.1% (Area %) Linear + Native Cyclics.Accurate impurity profile.

H NMR
>99%Average structure.Misses trace cyclics (<0.5%).[3]

Decision Matrix: When to use GC-MS?

Decision cluster_warning GC-MS Warning Start Start: Purity Analysis of Organohydridosiloxane Q1 Goal: Quantify Active Si-H Content? Start->Q1 Q2 Goal: Identify Specific Impurities (D4, D5)? Q1->Q2 No Titration Use Iodometric Titration (Cheap, Robust) Q1->Titration Yes NMR Use 1H / 29Si NMR (Structural Confirmation) Q2->NMR No (Bulk Structure) GCMS Use GC-MS (Low Temp Protocol) Q2->GCMS Yes (Trace Volatiles) Warn Must validate Inlet Temp to avoid Artifacts! GCMS->Warn

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochures.

  • Badjagbo, K. et al. (2021). "Laboratory and field study on the analyses of siloxanes in biogas by TD-GC-MS." Olores.org.

  • Shimadzu Application News. "Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System." Shimadzu Corporation.

  • Silicones Europe. "Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Fluids." CES - Silicones Europe.

  • Frontier Laboratories. "Characterization of Polysiloxanes by Pyrolysis-GC/MS." Frontier Lab Technical Notes.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Verification & Risk Assessment

CRITICAL WARNING: There is a frequent nomenclature confusion between the subject chemical and its inert analog. You must verify the exact identity of your substance before proceeding.[1] The presence of silicon-hydride (Si-H) bonds in the subject chemical dictates a specific reactive hazard profile that differs significantly from the tetramethyl derivative.[1]

Identity Confirmation Table[2][3]
FeatureSubject Chemical (Active Hazard)Common Confusant (Inert Analog)
Chemical Name 1,3-Diphenyl-1,3-dimethyldisiloxane 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane
CAS Number 6689-22-1 56-33-7
Structure Contains Si-H bondsAll valencies filled with Methyl/Phenyl
Primary Hazard H2 Gas Evolution (with bases/protic solvents)Low Hazard / Non-GHS
Disposal Code D001 (Ignitable), Potential D003 (Reactive)Non-regulated chemical waste
Risk Profile

This compound is an organohydrosiloxane.[1][2] Unlike standard organic solvents, its disposal is governed by two critical factors:

  • Hydrogen Evolution: The Si-H bond is susceptible to hydrolysis and alcoholysis, catalyzed by acids, bases, or transition metals (Pt, Pd).[1] This reaction releases Hydrogen gas (

    
    ), creating a potential pressure-burst or explosion hazard in sealed waste containers.[1]
    
  • Silica Ash Formation: Upon incineration, this compound converts to silicon dioxide (

    
    ).[1] High volumes can foul standard incinerator scrubbers; therefore, waste facilities must be notified of "high silicon content."[1]
    

Hazard Characterization & Segregation[1][6][7][8]

Before removing the chemical from the bench, characterize the waste stream to prevent incompatible mixing.[1][3]

  • Flash Point: ~55–60°C (Estimated based on GHS H226 classification).[1] Treat as Flammable Liquid .[1][4]

  • Reactivity: Water/Base Reactive. [1][5]

    • Incompatible with: Aqueous alkalis (NaOH, KOH), concentrated acids, alcohols (in the presence of catalysts), and oxidizers.[1]

    • Mechanism:[1][6][5][7]

      
      
      
Storage for Disposal[1][6][9]
  • Container: Vented caps are recommended if the waste contains any potential impurities that could trigger hydrolysis.[1] Use HDPE or Glass.[1]

  • Segregation: Isolate from "Oxidizing Liquids" and "Caustic/Basic Waste."[1]

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA regulations (40 CFR 261) and minimizes physical risks.[1]

Phase 1: Quenching (Optional but Recommended for High Purity Aliquots)

If disposing of pure, unreacted stock (>50mL), it is safer to deactivate the Si-H functionality before placing it in the main waste stream.[1]

  • Dilute: Dissolve the siloxane in a non-protic solvent (e.g., Toluene or Hexanes) to 10% concentration.[1]

  • Buffer: No quenching is usually required for pure material unless mixed with bases.[1] If mixed waste is suspected, allow the container to sit loosely capped in a fume hood for 24 hours to ensure off-gassing is complete.[1]

Phase 2: Packaging and Labeling[1]
  • Select Container: Use a dedicated amber glass or HDPE container. Do not use metal cans if there is any chance of moisture ingress, as corrosion can catalyze H2 evolution.[1]

  • Labeling:

    • Chemical Name: Write clearly: "this compound".

    • Constituents: List any solvents (e.g., "in Toluene").

    • Hazard Checkboxes: [x] Flammable [x] Reactive (if unquenched).[1]

    • Warning Note: Add a supplemental label: "CONTAINS ORGANOSILANE - POTENTIAL GAS GENERATOR." [1]

Phase 3: Waste Stream Assignment[1]
  • Primary Stream: Non-Halogenated Organic Solvents.[1]

  • Exception: If mixed with halogenated solvents (DCM, Chloroform), place in Halogenated Waste, but ensure the "Gas Generator" warning is prominent.[1]

Operational Workflow (Visual Guide)

The following diagram illustrates the decision logic for disposing of this specific siloxane, emphasizing the critical "Contamination Check" to prevent pressurization.

DisposalWorkflow Start Waste: this compound CheckMix Is it mixed with Bases, Alcohols, or Metal Catalysts? Start->CheckMix Quench DANGER: H2 Gas Risk Do NOT seal tightly immediately CheckMix->Quench YES (Reactive) Dilute Dilute with compatible solvent (Hexane/Toluene) if necessary CheckMix->Dilute NO (Pure/Solvent only) Vent Allow to off-gas in Fume Hood (24h) Use Vented Cap Quench->Vent Container Transfer to HDPE or Glass Container Vent->Container Dilute->Container Label Labeling: 1. Chemical Name 2. Check 'Flammable' 3. Note: 'Organosilicon - High BTU' Container->Label Storage Store in Flammable Cabinet (Segregate from Oxidizers/Bases) Label->Storage Pickup Schedule EHS/HazMat Pickup (Notify of Silicon Content) Storage->Pickup

Figure 1: Decision logic for the safe disposal of Si-H containing siloxanes. Note the critical branch for reactive mixtures to prevent container pressurization.

Emergency Procedures (Self-Validating Systems)

In the event of a spill or exposure, rely on these immediate actions.

Spill Management
  • Small Spill (<100 mL):

    • Isolate: Remove ignition sources immediately (Flash point ~60°C).

    • Absorb: Use an inert absorbent (Vermiculite or sand).[1] Do not use basic absorbents (like limestone/calcium carbonate) as they may react with the Si-H bond to release hydrogen.[1]

    • Verify: The area is clean when no oily residue or slippery film remains.[1] Siloxanes are notoriously slippery; a "squeak test" (wiping with a clean paper towel) validates removal.[1]

Fire Fighting
  • Media: Use Foam, Dry Chemical, or CO2.[1][2][4]

  • Contraindication: Do NOT use water streams directly on the burning liquid.[1][2][4] Water can hydrolyze the siloxane, potentially feeding the fire with hydrogen gas or spreading the hydrophobic liquid.[1]

References

  • Gelest, Inc. (2017).[1][4] Safety Data Sheet: this compound (SID4540.0). Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6327619, this compound. Retrieved from [1]

  • BenchChem. (2025).[1][7] Proper Disposal of Organosiloxanes: A Guide for Laboratory Professionals. Retrieved from [1]

  • Alfa Chemistry. (2025).[1] this compound Properties and Safety. Retrieved from [1]

Sources

Personal protective equipment for handling 1,3-Diphenyl-1,3-dimethyldisiloxane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of organosilicon compounds into pharmaceutical synthesis and drug delivery systems, I recognize that handling siloxanes requires more than just reading a safety sheet—it requires an understanding of chemical causality.

1,3-Diphenyl-1,3-dimethyldisiloxane is a highly valuable biomedical precursor used to engineer silicone-based polymers and drug-eluting matrices[]. While its siloxane backbone provides exceptional thermal stability, its inherent lipophilicity and potential to generate irritating organic acid vapors at elevated temperatures demand rigorous, self-validating safety protocols[2].

This guide provides a field-proven operational framework for researchers handling this compound, ensuring both scientific integrity and personnel safety.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical properties that dictate the compound's behavior. The presence of phenyl groups enhances its refractive index and stability, but the compound remains a documented skin and ocular irritant[].

Table 1: Physicochemical Properties and Hazard Profile

Property / HazardValue / DescriptionOperational Implication (Causality)
Molecular Formula C14H16OSi2[3]Highly lipophilic; readily penetrates compromised lipid bilayers in the skin.
Molecular Weight [3]Moderate volatility; vapor accumulation is possible in unventilated spaces.
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.)[]Direct contact disrupts cellular membranes in the epidermis and cornea, requiring immediate decontamination[].
Incompatibilities Alkalis, metal salts, oxidizing agents[2]Catalytic cleavage of the Si-O-Si bond can occur upon contact, leading to exothermic degradation[2].

Strategic Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each item is selected. The lipophilicity of siloxanes means they can permeate certain standard elastomers over time.

  • Hand Protection (Gloves):

    • Selection: Nitrile (minimum 4 mil thickness) for standard splash protection; Fluorinated rubber (Viton) for extended contact.

    • Causality: Siloxanes can cause swelling and degradation in natural latex. Nitrile provides a sufficient barrier for transient exposure, but due to the compound's non-polar nature, immediate glove replacement is required upon contamination to prevent breakthrough. Wash hands thoroughly after handling[].

  • Eye & Face Protection:

    • Selection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The liquid's low surface tension allows it to spread rapidly across the ocular surface. Standard safety glasses with side shields are insufficient against aerosolized droplets generated during syringe transfers.

  • Body Protection:

    • Selection: Flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.

    • Causality: While stable at room temperature, siloxanes can generate irritating organic vapors and silicon dioxide (SiO2) particulates when exposed to elevated temperatures or open flames[2]. Contaminated clothing must be taken off and washed before reuse[].

  • Respiratory Protection:

    • Selection: NIOSH-approved half-mask respirator with organic vapor (OV) cartridges.

    • Causality: Required only if handling outside a fume hood or if mist/vapor is generated. Engineering controls are your primary defense[2].

Standard Operating Procedure: Safe Handling Workflow

Every protocol must be a self-validating system. Follow these steps to ensure containment and chemical purity.

Step 1: Engineering Control Verification

  • Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

  • Causality: This velocity captures any localized vapors without creating turbulent vortices that could blow aerosols back into the user's breathing zone.

Step 2: Equipment Preparation

  • Use glass or PTFE (Teflon) syringes and tubing for transfers.

  • Causality: this compound can extract plasticizers from standard PVC or Tygon tubing, contaminating your pharmaceutical intermediate and degrading the tubing.

Step 3: Chemical Transfer

  • Purge the storage vessel with an inert gas (Argon or Nitrogen) before and after dispensing.

  • Causality: Preventing moisture ingress minimizes the risk of slow hydrolysis catalyzed by ambient acidic or basic impurities.

Step 4: Decontamination

  • Wipe down all exterior surfaces of transfer equipment with isopropanol.

  • Causality: Isopropanol effectively solubilizes the siloxane residue for removal, whereas water will merely cause the hydrophobic liquid to bead and spread.

G Start Start: this compound Handling Hood 1. Engineering Controls Ensure Fume Hood Face Velocity >100 fpm Start->Hood PPE 2. PPE Donning Nitrile Gloves, Goggles, FR Lab Coat Hood->PPE Transfer 3. Chemical Transfer Use Glass/PTFE Syringe PPE->Transfer Reaction 4. Reaction/Processing Monitor for Siloxane Vapors Transfer->Reaction Cleanup 5. Decontamination & Disposal Collect in Organic Waste Reaction->Cleanup

Figure 1: Operational Handling and PPE Integration Workflow.

Spill Response and Chemical Disposal Plan

A spill breaches the controlled environment. Immediate, methodical action is required to mitigate exposure and environmental release.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the fume hood is on maximum exhaust. If the spill is outside the hood, increase room air exchanges.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

    • Causality: Do NOT use combustible absorbents. Siloxanes spread rapidly due to low surface tension; perimeter containment prevents the chemical from reaching floor drains.

  • Absorb and Collect: Work from the perimeter inwards. Use non-sparking tools to scoop the saturated absorbent into a chemically compatible, sealable container (e.g., an HDPE bucket).

  • Decontaminate: Wash the spill area with a mild detergent and water solution[], followed by an isopropanol wipe to remove the residual slippery film.

Chemical Disposal Plan:

  • Classification: Designate as Hazardous Organic Waste.

  • Segregation: Do not mix with aqueous acidic or alkaline waste streams.

    • Causality: Extremes of pH can catalyze the cleavage of the siloxane bond, potentially generating heat or incompatible byproducts in the waste carboy[2].

  • Disposal Method: Incineration is the mandated disposal route[2]. During incineration, the compound safely yields carbon oxides and inert silicon dioxide (SiO2).

SpillResponse Spill Spill Detected: This compound Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 100 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 100 mL) or Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate Collect Collect in Chemically Compatible Container Absorb->Collect Dispose Label as Hazardous Organic Waste (Incineration) Collect->Dispose

Figure 2: Step-by-Step Spill Response and Containment Pathway.

References

  • Title: this compound | C14H16OSi2 | CID 6327619 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Safety Data Sheet: 1,3-divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (Organosiloxane Handling Standards) Source: Gelest, Inc. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diphenyl-1,3-dimethyldisiloxane
Reactant of Route 2
1,3-Diphenyl-1,3-dimethyldisiloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.